Product packaging for Tuftsin(Cat. No.:CAS No. 9063-57-4)

Tuftsin

Cat. No.: B1682037
CAS No.: 9063-57-4
M. Wt: 500.6 g/mol
InChI Key: IESDGNYHXIOKRW-YXMSTPNBSA-N
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Description

N(2)-((1-(N(2)-L-Threonyl)-L-lysyl)-L-prolyl)-L-arginine. A tetrapeptide produced in the spleen by enzymatic cleavage of a leukophilic gamma-globulin. It stimulates the phagocytic activity of blood polymorphonuclear leukocytes and neutrophils in particular. The peptide is located in the Fd fragment of the gamma-globulin molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40N8O6 B1682037 Tuftsin CAS No. 9063-57-4

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESDGNYHXIOKRW-YXMSTPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336069
Record name Tuftsin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9063-57-4, 112592-90-2
Record name Tuftsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polytuftsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tuftsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUFTSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Tuftsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Seminal Polypeptide that Modulates Phagocytic Activity

This technical guide provides a comprehensive overview of the history, discovery, and isolation of Tuftsin, a pivotal tetrapeptide in the field of immunology. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific methodologies, quantitative data, and signaling pathways associated with this immunomodulatory agent.

Introduction: The Genesis of a Phagocytosis-Stimulating Factor

The story of this compound begins in the early 1970s at Tufts University, where the pioneering work of Drs. Victor A. Najjar and K. Nishioka led to the identification of a potent, naturally occurring phagocytosis-stimulating factor. Their research, culminating in a landmark 1970 publication in Nature, unveiled a small peptide derived from the heavy chain of immunoglobulin G (IgG) that significantly enhanced the phagocytic activity of polymorphonuclear leukocytes (neutrophils).[1][2][3] This tetrapeptide, later christened "this compound," opened new avenues for understanding the intricate mechanisms of immune regulation.

This compound is chemically defined as the tetrapeptide L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg).[4] It resides in the Fc domain of the heavy chain of IgG, specifically at residues 289-292.[5][6] Its release into a biologically active form is a meticulously orchestrated enzymatic process, highlighting a sophisticated endogenous mechanism for modulating cellular immunity.

The Discovery Pathway: Unraveling the Biological Activity

The initial discovery of this compound was a result of systematic investigation into the components of blood serum that could influence phagocytic function. The researchers observed that a specific fraction of γ-globulin, which they termed "leukokinin," was capable of stimulating the phagocytic activity of neutrophils.[2]

A key observation that propelled the research forward was the transient nature of this stimulation. Pre-incubation of neutrophils with leukokinin rendered the cells refractory to further stimulation, suggesting the involvement of a consumable or releasable factor.[4] This led to the hypothesis that an active component was being cleaved from the larger IgG molecule.

Experimental Protocol: The Original Phagocytosis Assay

Objective: To quantify the effect of this compound on the phagocytic capacity of neutrophils.

Materials:

  • Isolated human or rabbit neutrophils

  • Staphylococcus aureus (or other suitable bacteria), heat-killed and opsonized

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Purified leukokinin or isolated this compound

  • Microscope slides, coverslips

  • Giemsa stain or other suitable cellular stain

  • Light microscope

Procedure:

  • Neutrophil Isolation: Neutrophils were isolated from fresh blood samples using density gradient centrifugation.[7][8]

  • Cell Preparation: The isolated neutrophils were washed and resuspended in a physiological buffer to a known concentration.

  • Incubation with this compound: The neutrophil suspension was divided into experimental and control groups. The experimental group was incubated with varying concentrations of this compound (or leukokinin) for a defined period (e.g., 30 minutes) at 37°C. The control group was incubated with buffer alone.

  • Phagocytosis Induction: Opsonized, heat-killed bacteria were added to both control and experimental neutrophil suspensions at a specific bacteria-to-cell ratio. The mixture was then incubated for a further period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

  • Slide Preparation: Following incubation, smears of the cell suspensions were made on microscope slides.

  • Staining: The slides were air-dried and stained with Giemsa stain to visualize the neutrophils and ingested bacteria.

  • Quantification: The number of bacteria ingested by a set number of neutrophils (e.g., 100) was counted under a light microscope. The phagocytic index (average number of bacteria per neutrophil) was then calculated for both control and experimental groups.

Quantitative Data: Measuring the Stimulatory Effect
ParameterValueReference
Optimal this compound Concentration for Phagocytosis 5 µg/mL[9][10]
Incubation Time for Maximal Effect 15 minutes[9][10]
Particle-to-Cell Ratio for Optimal Assay 50:1[9][10]

The Isolation and Purification of this compound

The isolation of this compound from its parent IgG molecule was a critical step in its characterization. This process relies on the sequential action of two specific enzymes.

Enzymatic Cleavage: A Two-Step Process

The liberation of active this compound from the IgG heavy chain is a two-step enzymatic cascade:[4][5]

  • Step 1: Splenic Endopeptidase Action: An enzyme found in the spleen, named This compound-endocarboxypeptidase , first cleaves the peptide bond on the C-terminal side of the arginine residue at position 292 of the IgG heavy chain. This action exposes the this compound sequence.

  • Step 2: Phagocyte Membrane Peptidase Action: A second enzyme, located on the outer membrane of phagocytic cells and termed leukokininase , then cleaves the peptide bond on the N-terminal side of the threonine residue at position 289. This releases the free, biologically active this compound tetrapeptide.

Tuftsin_Release cluster_IgG IgG Heavy Chain (Fc Domain) cluster_spleen Spleen cluster_phagocyte Phagocyte Membrane IgG ...Lys(288)-Thr(289)-Lys(290)-Pro(291)-Arg(292)-Glu(293)... SpleenEnzyme This compound-Endocarboxypeptidase Intermediate Leukokinin-S (...Lys-Thr-Lys-Pro-Arg) SpleenEnzyme->Intermediate Cleavage at Arg-Glu bond PhagocyteEnzyme Leukokininase This compound Active this compound (Thr-Lys-Pro-Arg) PhagocyteEnzyme->this compound Cleavage at Lys-Thr bond

Figure 1: Enzymatic release of this compound from IgG.
Experimental Protocol: Isolation of this compound from Immunoglobulin G

Objective: To isolate and purify the this compound tetrapeptide from a purified human or bovine IgG preparation.

Materials:

  • Purified Immunoglobulin G (IgG)

  • Spleen homogenate (as a source of this compound-endocarboxypeptidase)

  • Isolated neutrophil membrane fraction (as a source of leukokininase)

  • Chromatography resins (e.g., gel filtration, ion exchange)

  • Buffers for enzyme extraction and reactions

  • Trichloroacetic acid (TCA) or other protein precipitating agents

  • High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

  • Preparation of Enzymatic Fractions:

    • Spleen Enzyme: Spleen tissue was homogenized, and a crude enzymatic fraction containing this compound-endocarboxypeptidase was prepared through differential centrifugation and/or ammonium sulfate precipitation.

    • Neutrophil Membrane Enzyme: Neutrophils were isolated and subjected to lysis and fractionation to obtain a membrane-rich pellet containing leukokininase activity.

  • Enzymatic Digestion of IgG:

    • Purified IgG was incubated with the spleen enzyme preparation to generate the intermediate, leukokinin-S.

    • Following this initial digestion, the neutrophil membrane preparation was added to cleave leukokinin-S and release free this compound.

  • Initial Purification:

    • The reaction mixture was treated with a protein precipitating agent like TCA to remove large proteins and enzymes.

    • The supernatant, containing the small peptide fraction, was collected after centrifugation.

  • Chromatographic Purification:

    • The peptide-containing supernatant was subjected to a series of chromatographic steps, such as gel filtration chromatography to separate molecules based on size, followed by ion-exchange chromatography to separate based on charge.

  • Final Purification by HPLC:

    • The partially purified fractions showing phagocytosis-stimulating activity were pooled and subjected to reverse-phase HPLC for final purification to homogeneity.

  • Activity Confirmation: The purity and biological activity of the isolated peptide were confirmed using the phagocytosis assay.

Structural Elucidation and Chemical Synthesis

Determination of the Amino Acid Sequence

The determination of this compound's primary structure as Thr-Lys-Pro-Arg was a significant achievement of its time and likely employed the following classical biochemical techniques:

  • Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids, which were then separated and quantified using ion-exchange chromatography. This provided the relative ratios of the amino acids present.

  • Edman Degradation: The precise sequence of the amino acids was determined using the Edman degradation method.[11][12] This technique involves a stepwise chemical reaction that sequentially removes the N-terminal amino acid, which is then identified. The process is repeated to determine the entire sequence.

Edman_Degradation start This compound Peptide (Thr-Lys-Pro-Arg) step1 React with PITC (Phenylisothiocyanate) start->step1 step2 Cleave N-terminal amino acid (as thiazolinone derivative) step1->step2 step3 Convert to stable PTH-amino acid step2->step3 remaining_peptide1 Remaining Peptide (Lys-Pro-Arg) step2->remaining_peptide1 Shorter peptide step4 Identify PTH-Threonine (e.g., by chromatography) step3->step4 end Sequence Determined: Thr-Lys-Pro-Arg step4->end repeat Repeat Cycle remaining_peptide1->repeat step5 Identify PTH-Lysine repeat->step5 remaining_peptide2 Remaining Peptide (Pro-Arg) step5->remaining_peptide2 step5->end step6 Identify PTH-Proline remaining_peptide2->step6 remaining_peptide3 Remaining Peptide (Arg) step6->remaining_peptide3 step6->end step7 Identify PTH-Arginine remaining_peptide3->step7 step7->end

Figure 2: Workflow for Edman degradation of this compound.
Chemical Synthesis of this compound

The confirmation of this compound's structure and the ability to produce it in larger quantities for further research was achieved through its chemical synthesis. The Merrifield solid-phase peptide synthesis (SPPS) method was instrumental in this endeavor.[13][14][15]

Principle of Merrifield Solid-Phase Synthesis: The peptide is assembled sequentially while one end is covalently attached to an insoluble solid support (resin). This allows for the easy removal of excess reagents and by-products by simple filtration and washing, greatly simplifying the purification process.

Steps in the Solid-Phase Synthesis of this compound (Thr-Lys-Pro-Arg):

  • Resin Attachment: The C-terminal amino acid, Arginine (Arg), with its amino group and side chain protected, is attached to the solid support resin.

  • Deprotection: The protecting group on the α-amino group of the resin-bound Arginine is removed.

  • Coupling: The next amino acid in the sequence, Proline (Pro), with its α-amino group protected, is activated and added to the reaction vessel to form a peptide bond with the deprotected Arginine.

  • Wash: Excess reagents are washed away.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for the subsequent amino acids, Lysine (Lys) and then Threonine (Thr).

  • Cleavage: Once the tetrapeptide is fully assembled, it is cleaved from the solid support resin, and all protecting groups are removed.

  • Purification: The final product is purified, typically by HPLC.

This compound's Mechanism of Action: Receptor Binding and Signaling

This compound exerts its biological effects by binding to specific receptors on the surface of phagocytic cells, including neutrophils, monocytes, and macrophages.

Receptor Identification and Binding Affinity

Studies have identified Neuropilin-1 (Nrp1) as a key receptor for this compound.[16] Binding assays using radiolabeled this compound have allowed for the quantification of this interaction.

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of this compound to its receptor on macrophages.

Materials:

  • Isolated mouse peritoneal macrophages

  • [³H]-labeled this compound (radioligand)

  • Unlabeled this compound (competitor)

  • Scintillation counter and vials

  • Buffers and filtration apparatus

Procedure:

  • Cell Preparation: Macrophages are isolated and resuspended in a binding buffer.

  • Binding Reaction: A constant amount of [³H]-Tuftsin is incubated with the macrophages in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered to separate the cells (with bound ligand) from the buffer (containing free ligand).

  • Quantification: The amount of radioactivity on the filter (representing bound [³H]-Tuftsin) is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve and a Scatchard plot, from which the dissociation constant (Kd) and the number of binding sites per cell can be calculated.

Quantitative Binding Data:

ParameterValueReference
Equilibrium Dissociation Constant (Kd) 5.3 x 10⁻⁸ M[9][16]
Number of Binding Sites per Macrophage ~72,000[9][16]
Intracellular Signaling Pathway

Upon binding to its receptor, Neuropilin-1, this compound initiates a downstream signaling cascade that ultimately leads to the enhancement of phagocytic activity. Recent studies have elucidated that this compound signaling involves the canonical Transforming Growth Factor-beta (TGF-β) pathway.

The binding of this compound to Nrp1 is thought to facilitate the interaction of Nrp1 with the TGF-β receptor complex, leading to the phosphorylation and activation of Smad transcription factors, particularly Smad3. Activated Smad complexes then translocate to the nucleus to regulate the expression of genes involved in cytoskeletal rearrangement and other processes essential for phagocytosis.

Tuftsin_Signaling cluster_membrane Cell Membrane Nrp1 Neuropilin-1 (Nrp1) TGFbR TGF-β Receptor Complex Nrp1->TGFbR Activation Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation This compound This compound This compound->Nrp1 Binding pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneExpression Gene Expression (Cytoskeletal Rearrangement, Phagocytosis) Nucleus->GeneExpression Transcriptional Regulation

Figure 3: this compound signaling pathway in phagocytes.

Conclusion

The discovery and isolation of this compound represent a seminal moment in immunology, revealing a novel endogenous mechanism for the regulation of phagocytosis. The meticulous experimental work of Najjar and Nishioka, from the initial observation of a transient phagocytosis-stimulating activity to the isolation, sequencing, and synthesis of the active tetrapeptide, laid the foundation for decades of research into its diverse biological functions. This in-depth guide has provided a technical overview of the key experimental protocols and quantitative data that underpinned this discovery, offering valuable insights for contemporary researchers in the fields of immunology and drug development. The ongoing exploration of this compound and its signaling pathways continues to hold promise for the development of new immunomodulatory therapies.

References

Tuftsin (Thr-Lys-Pro-Arg): A Technical Guide on its Sequence, Structure, and Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin is an endogenous tetrapeptide with the sequence L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine (Thr-Lys-Pro-Arg or TKPR).[1][2] Originating from the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound is a potent immunomodulatory agent with a wide spectrum of biological activities.[2] It primarily acts on phagocytic cells, such as macrophages, neutrophils, and monocytes, to enhance their functions including phagocytosis, motility, and bactericidal and tumoricidal activities.[2][3] Its mechanism of action is mediated through specific cell surface receptors, notably Neuropilin-1 (Nrp1), which triggers downstream signaling via the canonical Transforming Growth Factor-beta (TGF-β) pathway.[4][5] This guide provides an in-depth overview of this compound's core characteristics, biological activity, underlying signaling pathways, and detailed experimental protocols for its synthesis and functional analysis.

Core Molecular Structure and Properties

This compound is a tetrapeptide that is enzymatically cleaved from the CH2 domain of the heavy chain of IgG molecules, specifically from amino acid residues 289-292.[1][6] Two key enzymes, this compound-endocarboxypeptidase in the spleen and leukokininase on the membrane of phagocytes, are required to release the active peptide.[1][7]

The structural integrity of the Thr-Lys-Pro-Arg sequence is critical for its biological activity; alterations to the sequence can lead to inactive or even inhibitory analogs.[3] Conformational studies have indicated that this compound likely adopts a β-turn structure, which is stabilized by intramolecular hydrogen bonds.[8] This conformation is believed to be crucial for its recognition by and binding to its cellular receptors.[8]

Table 1: Physicochemical and Biological Properties of this compound
PropertyValueReference
Amino Acid Sequence Thr-Lys-Pro-Arg (TKPR)[1]
Chemical Formula C21H40N8O6[1]
Molar Mass 500.593 g/mol [1]
Phagocytosis Stimulation (Half-Max) ~100 nM[1]
Optimal ROS Formation 375 nM[1]
Maximal NKC Enhancement 50-100 µg/ml[9]
Primary Receptor Neuropilin-1 (Nrp1)[4][5]

Mechanism of Action and Signaling Pathway

This compound exerts its immunomodulatory effects by binding to specific receptors on the surface of target cells, primarily phagocytes.[10] The receptor Neuropilin-1 (Nrp1) has been identified as a key binding partner for this compound on macrophages and microglia.[5]

Upon binding to Nrp1, this compound initiates a signaling cascade through the canonical TGF-β pathway.[5] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor with the TGF-β receptor type I (TβR1).[5][7] This interaction leads to the phosphorylation and activation of Smad3, a key downstream effector in the TGF-β pathway. Activated, phosphorylated Smad3 (p-Smad3) then translocates to the nucleus to regulate the transcription of target genes.[5][11] Concurrently, this pathway has been shown to reduce the phosphorylation of Akt, another critical signaling molecule involved in cell survival and proliferation.[5] This signaling cascade ultimately results in the potentiation of various cellular functions, including phagocytosis, chemotaxis, and the production of reactive oxygen species (ROS).[1][7]

Tuftsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrp1 Neuropilin-1 (Nrp1) This compound->Nrp1 Binds TGFbR1 TGF-β Receptor I (TβR1) Nrp1->TGFbR1 Associates Smad3 Smad3 TGFbR1->Smad3 Phosphorylates Akt Akt TGFbR1->Akt Inhibits Phosphorylation pSmad3 p-Smad3 Smad3->pSmad3 Gene Target Gene Transcription pSmad3->Gene Translocates & Regulates pAkt p-Akt (Reduced) Akt->pAkt Response Enhanced Phagocytosis, Motility, Bactericidal Activity Gene->Response

This compound Signaling Pathway via Nrp1 and TGF-β Receptor.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be reliably synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[12][13] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Methodology:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling (Arginine):

    • Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution.

    • Activate the carboxyl group of Fmoc-Arg(Pbf)-OH using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA).

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed to completion. Wash the resin thoroughly with DMF.

  • Peptide Chain Elongation (Proline, Lysine, Threonine):

    • Deprotection: Remove the Fmoc group from the newly coupled arginine with 20% piperidine in DMF.

    • Coupling: Sequentially couple Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Thr(tBu)-OH using the same activation and coupling procedure as in step 2. Perform a wash step with DMF after each deprotection and coupling cycle.

  • Final Deprotection: Once the full tetrapeptide is assembled, remove the terminal Fmoc group from the threonine residue.

  • Cleavage and Side-Chain Deprotection: Treat the peptidyl-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf, Boc, tBu).

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity by mass spectrometry (e.g., MALDI-TOF).

SPPS_Workflow cluster_cycle Elongation Cycle (3x) start Start: Rink Amide Resin swell 1. Swell Resin (DMF) start->swell deprotect_resin 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_resin couple_arg 3. Couple Fmoc-Arg(Pbf)-OH deprotect_resin->couple_arg wash1 Wash (DMF) couple_arg->wash1 cycle Repeat for Pro, Lys, Thr wash1->cycle wash2 Wash cycle->wash2 deprotect_chain Fmoc Deprotection couple_aa Couple Next Fmoc-AA deprotect_chain->couple_aa couple_aa->wash2 final_deprotect 4. Final Fmoc Deprotection wash2->final_deprotect cleave 5. Cleavage from Resin & Side-Chain Deprotection (TFA) final_deprotect->cleave purify 6. Purify (RP-HPLC) cleave->purify verify 7. Verify (Mass Spec) purify->verify end_product Pure this compound (TKPR) verify->end_product

Workflow for Solid-Phase Peptide Synthesis of this compound.
In Vitro Phagocytosis Assay using Flow Cytometry

This protocol quantifies the effect of this compound on the phagocytic activity of macrophages or polymorphonuclear leukocytes (PMNs).[14][15]

Methodology:

  • Cell Preparation: Culture phagocytic cells (e.g., a macrophage cell line like RAW 264.7 or primary PMNs) to an appropriate density in 24-well plates.

  • This compound Treatment:

    • Prepare a stock solution of synthetic this compound in a suitable buffer (e.g., PBS).

    • Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM). Include an untreated control group.

    • Incubate the cells with this compound for a specified period (e.g., 15 minutes) at 37°C.[14]

  • Phagocytosis Induction:

    • Add fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres) to each well at a defined particle-to-cell ratio (e.g., 50:1).[14]

    • Incubate for a period sufficient to allow phagocytosis (e.g., 30-60 minutes) at 37°C.

  • Quenching and Washing:

    • Stop the phagocytosis by placing the plate on ice.

    • To differentiate between internalized and surface-bound particles, add a quenching agent like Trypan Blue to quench the fluorescence of external particles.

    • Wash the cells with cold PBS to remove non-phagocytosed particles. For adherent cells, a gentle trypsin treatment can be used to detach cells and remove surface-bound particles.[14]

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Gate on the cell population of interest and quantify both the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (MFI), which corresponds to the number of particles engulfed per cell.

Phagocytosis_Assay_Workflow start Start: Plate Phagocytic Cells treat 1. Treat cells with this compound (various conc.) + Control start->treat incubate1 2. Incubate (e.g., 15 min, 37°C) treat->incubate1 add_beads 3. Add Fluorescent Particles incubate1->add_beads incubate2 4. Incubate for Phagocytosis (e.g., 30-60 min, 37°C) add_beads->incubate2 quench 5. Quench External Fluorescence (e.g., Trypan Blue) incubate2->quench wash 6. Wash & Detach Cells quench->wash analyze 7. Analyze by Flow Cytometry wash->analyze results Results: - % Phagocytic Cells - Mean Fluorescence Intensity analyze->results

Workflow for this compound-mediated Phagocytosis Assay.

Clinical Significance and Future Directions

The potent immunostimulatory properties of this compound, coupled with its natural origin and low toxicity, make it an attractive candidate for immunotherapy and as a vaccine adjuvant.[2][10] Its ability to enhance antigen presentation and activate phagocytic cells can be harnessed to improve immune responses against pathogens and neoplastic cells.[1][7] Furthermore, this compound and its analogues have been explored as delivery systems for therapeutic agents, targeting drugs specifically to macrophages.[1] Research into more stable analogues and novel delivery mechanisms continues to be a promising area for translating this compound's biological activity into clinical applications.[16]

References

The Immunomodulatory Role of Tuftsin: A Deep Dive into its Mechanism of Action in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G, is a potent, naturally occurring immunomodulator that primarily targets macrophages. Its ability to enhance a wide array of macrophage functions, including phagocytosis, chemotaxis, bactericidal and tumoricidal activities, has made it a subject of intense research and a promising candidate for immunotherapy. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on macrophages, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

This compound-Macrophage Interaction: Receptor Binding and Internalization

The initiation of this compound's biological activity is contingent upon its specific binding to receptors on the macrophage cell surface. While the identity of a single, definitive this compound receptor remains a topic of ongoing investigation, several cell surface molecules have been implicated in mediating its effects. These include Fc receptors, neuropilin-1 (Nrp-1), and the complement receptor 3 (CD11b/CD18).[1][2][3]

Binding studies using radiolabeled this compound have demonstrated that this interaction is rapid, specific, and saturable.[4] The binding of this compound to its receptors triggers a cascade of intracellular events, beginning with receptor clustering and subsequent internalization.[5]

Quantitative Analysis of this compound Receptor Binding

The affinity and density of this compound receptors on macrophages have been quantified in several studies. This data is crucial for understanding the dose-dependent effects of this compound and for the design of this compound-based therapeutics.

ParameterValueCell TypeReference
Equilibrium Dissociation Constant (KD)5.0 x 10-8 MThioglycollate-stimulated mouse peritoneal macrophages[4]
Number of Binding Sites per Cell~72,000Thioglycollate-stimulated mouse peritoneal macrophages[4]
Michaelis Constant (Km) for Phagocytic Stimulation111 nMMouse peritoneal macrophages[6]
Half Maximal Binding Concentration117 nMMouse peritoneal macrophages[6]
Receptor Internalization Dynamics

Upon binding, this compound-receptor complexes undergo rapid internalization via receptor-mediated endocytosis.[5] This process is essential for the propagation of downstream signaling. Fluorescently labeled this compound analogs have been instrumental in visualizing this process.

  • Receptor Clustering: Occurs within 5 minutes of this compound exposure.[5]

  • Internalization: Takes place between 5 and 30 minutes post-exposure.[5]

  • Receptor Modulation: An initial increase in available this compound binding sites is observed within 5-7 minutes, followed by a reduction after 10-15 minutes, suggesting a dynamic process of receptor mobilization and subsequent downregulation.[5]

Downstream Signaling Pathways

The binding of this compound to its macrophage receptors initiates a complex network of intracellular signaling pathways, culminating in the potentiation of various effector functions. While the complete signaling cascade is not fully elucidated, key pathways involving cyclic nucleotides, calcium mobilization, and nitric oxide synthesis have been identified.

Tuftsin_Signaling_Pathway cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor This compound Receptor (FcR, Nrp-1, CD11b/CD18) This compound->Receptor G_Protein G-Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER ER IP3->Ca_ER releases Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto [Ca²⁺]i ↑ Ca_cyto->PKC Chemotaxis Enhanced Chemotaxis Ca_cyto->Chemotaxis iNOS iNOS Induction PKC->iNOS Cytokines Cytokine Production (IL-1, IL-6, TNF-α) PKC->Cytokines ROS ROS Production PKC->ROS NO Nitric Oxide (NO) iNOS->NO Phagocytosis Enhanced Phagocytosis NO->Phagocytosis Cytokines->Phagocytosis ROS->Phagocytosis

Figure 1: Simplified this compound Signaling Pathway in Macrophages.

Modulation of Macrophage Effector Functions

This compound's activation of macrophages leads to a significant enhancement of their key functions in host defense and immune surveillance.

Macrophage FunctionEffect of this compoundKey MediatorsReferences
Phagocytosis Augmentation of both Fc-receptor and non-specific receptor-mediated phagocytosis.Increased intracellular Ca2+, Nitric Oxide, ROS[4][7][8]
Chemotaxis Stimulation of monocyte migration.Intracellular Ca2+ signaling[9][10]
Bactericidal Activity Enhanced killing of intracellular pathogens (e.g., Leishmania major).Nitric Oxide (NO) production[11][12]
Tumoricidal Activity Increased cytotoxicity towards tumor cells.Release of reactive oxygen species (ROS) and thromboxane.[13][14]
Antigen Presentation Augmentation of antigen-specific, macrophage-dependent T-lymphocyte education.Not fully elucidated[15][16]
Cytokine Production Regulation of pro- and anti-inflammatory cytokine release (e.g., IL-1, IL-6, TNF-α, IL-10).Dependent on macrophage polarization state.[17][18]
Nitric Oxide (NO) Production Dose-dependent induction of inducible nitric oxide synthase (iNOS) and NO production.Synergizes with IFN-γ and requires LPS for optimal induction.[11][12]
Reactive Oxygen Species (ROS) Production Stimulation of superoxide anion (O2-) and hydrogen peroxide (H2O2) release.Not fully elucidated[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Radioligand Binding Assay for this compound Receptor Characterization

Objective: To determine the binding affinity (KD) and the number of this compound binding sites on macrophages.

Materials:

  • [3H]this compound (radiolabeled this compound)

  • Unlabeled this compound

  • Macrophage cell culture (e.g., thioglycollate-stimulated mouse peritoneal macrophages)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Harvest and wash macrophages, then resuspend in binding buffer to a known concentration.

  • Set up a series of tubes for total binding, non-specific binding, and competitive binding.

  • For total binding, add a fixed concentration of [3H]this compound to the macrophage suspension.

  • For non-specific binding, add a large excess (e.g., 1000-fold) of unlabeled this compound along with the [3H]this compound.

  • For competitive binding, add increasing concentrations of unlabeled this compound along with a fixed concentration of [3H]this compound.

  • Incubate the tubes at a specified temperature (e.g., 22°C) for a time sufficient to reach equilibrium.[4]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using Scatchard analysis or non-linear regression to determine the KD and the maximum number of binding sites (Bmax).

Radioligand_Binding_Assay_Workflow start Start prep_cells Prepare Macrophage Suspension start->prep_cells setup_tubes Set up Binding Reactions (Total, Non-specific, Competitive) prep_cells->setup_tubes add_ligands Add [³H]this compound and/or Unlabeled this compound setup_tubes->add_ligands incubation Incubate to Equilibrium add_ligands->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Scatchard Plot) scintillation->analysis end End analysis->end

Figure 2: Workflow for Radioligand Binding Assay.

Macrophage Phagocytosis Assay

Objective: To quantify the effect of this compound on the phagocytic activity of macrophages.

Materials:

  • Macrophage cell culture

  • This compound

  • Fluorescently labeled particles (e.g., fluorescent microspheres, CFSE-labeled apoptotic cells)[3][19][20]

  • Culture medium

  • Trypsin solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Plate macrophages in a multi-well plate and allow them to adhere.

  • Treat the macrophages with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes at 37°C).[19]

  • Add fluorescently labeled particles to the wells at a defined particle-to-cell ratio (e.g., 50:1).[19]

  • Incubate for a period to allow for phagocytosis (e.g., 30-60 minutes).

  • Wash the cells to remove non-ingested particles.

  • To differentiate between internalized and surface-bound particles, treat with a quenching agent (e.g., trypan blue for fluorescent particles) or a detachment agent (e.g., trypsin).[19]

  • Analyze the cells using either:

    • Flow Cytometry: Quantify the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (number of particles per cell).

    • Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.

Monocyte Chemotaxis Assay (Modified Boyden Chamber)

Objective: To assess the effect of this compound on the directional migration of monocytes.[9]

Materials:

  • Monocytes isolated from peripheral blood

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., polycarbonate filter with a specific pore size)

  • Chemoattractant (positive control, e.g., fMLP)

  • Culture medium

Procedure:

  • Place the chemoattractant or this compound at various concentrations in the lower chamber of the Boyden apparatus. The upper chamber contains the monocyte suspension.

  • Incubate the chamber at 37°C in a humidified atmosphere for a time that allows for cell migration through the porous membrane.

  • After incubation, remove the membrane, fix, and stain the cells.

  • Quantify the number of cells that have migrated to the lower side of the membrane by microscopy. This can be done by counting cells in several high-power fields.

Conclusion

This compound exerts a profound influence on macrophage function through a well-orchestrated series of molecular events, beginning with specific receptor binding and culminating in the enhancement of critical immune responses. The quantitative data and detailed methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of this compound's mechanism of action and harness its therapeutic potential. Future investigations should focus on the precise identification and characterization of all this compound receptors and the complete elucidation of the downstream signaling networks to fully leverage the immunomodulatory properties of this remarkable tetrapeptide.

References

Tuftsin Signaling Pathway via Neuropilin-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the tuftsin signaling pathway mediated by neuropilin-1 (Nrp1). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound action and its potential therapeutic applications. This document details the core signaling cascade, summarizes key quantitative data, provides outlines of experimental protocols, and includes visualizations of the pathway and experimental workflows.

Core Signaling Pathway

This compound, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G, is a potent immunomodulatory agent.[1][2][3][4] Its diverse biological effects, including stimulation of phagocytosis, chemotaxis, and anti-inflammatory responses, are primarily initiated by its binding to neuropilin-1 (Nrp1) on the surface of various cells, particularly macrophages and microglia.[1][5][6]

Nrp1, a single-pass transmembrane glycoprotein, functions as a co-receptor for a variety of ligands, including vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGFβ).[1][7][8] The intracellular domain of Nrp1 is too short to possess intrinsic signaling capacity.[1][5] Consequently, upon this compound binding, Nrp1 associates with co-receptors to transduce the signal intracellularly.

The primary signaling cascade initiated by the this compound-Nrp1 interaction involves the canonical TGFβ signaling pathway.[1][5] this compound binding to Nrp1 promotes the recruitment and activation of the TGFβ receptor 1 (TβR1).[1][5] This leads to the phosphorylation and activation of the downstream transcription factor Smad3.[1][5] The activated, phosphorylated Smad3 then translocates to the nucleus to regulate the transcription of target genes, culminating in the observed cellular responses to this compound, such as the polarization of microglia towards an anti-inflammatory M2 phenotype.[1][5]

Interestingly, this compound shares a sequence homology with the C-terminus of VEGF, allowing it to compete with VEGF for binding to Nrp1.[1][9] This competitive binding has implications for processes such as angiogenesis, where VEGF and Nrp1 play a crucial role.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the this compound-Nrp1 signaling pathway, extracted from the cited literature.

Table 1: Binding Affinities of this compound and Related Peptides to Neuropilin-1

LigandReceptor/Cell TypeMethodBinding Affinity (KD)Reference(s)
This compoundNeuropilin-1Surface Plasmon Resonance (SPR)10.65 µmol/L[11]
TKPPR (antagonist)Neuropilin-1Competition Binding AssayHigher affinity than this compound[9]
Tetrameric TKPPRNeuropilin-1Competition Binding AssayGreatly increased affinity[9]

Table 2: Inhibitors and Their Effects on the this compound-Nrp1 Pathway

InhibitorTargetEffectReference(s)
EG00229Prevents this compound binding to Nrp1Reverses the anti-inflammatory M2 shift in microglia induced by this compound.[1][5]
TβR1 inhibitorTGFβ receptor 1Disrupts the this compound-induced M2 shift in microglia.[1][5]

Key Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the this compound-Nrp1 signaling pathway.

Co-Immunoprecipitation to Demonstrate Nrp1 and TβR1 Interaction

This protocol is designed to verify the physical association between Nrp1 and its co-receptor TβR1 upon this compound stimulation.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., microglial cells) to 80-90% confluency. Treat the cells with this compound at a predetermined concentration and for an appropriate duration. Include untreated cells as a negative control.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a co-immunoprecipitation buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for Nrp1 overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against TβR1 and Nrp1.

Western Blotting for Phospho-Smad3

This protocol is used to assess the activation of the downstream signaling molecule Smad3.

  • Cell Culture and Treatment: Culture cells as described above. Treat the cells with this compound for various time points. A positive control, such as direct stimulation with TGFβ, should be included.

  • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for phosphorylated Smad3 (p-Smad3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total Smad3 to ensure equal protein loading.

Radioligand Binding Assay

This protocol can be used to determine the binding affinity of this compound to Nrp1.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing Nrp1.

  • Binding Reaction: Incubate the membranes with increasing concentrations of radiolabeled this compound (e.g., 125I-tuftsin) in a binding buffer.

  • Competition Assay: To determine non-specific binding, perform parallel incubations in the presence of a large excess of unlabeled this compound.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data using a suitable software to determine the binding affinity (KD) and the maximum number of binding sites (Bmax).

Mandatory Visualizations

The following diagrams illustrate the this compound-Nrp1 signaling pathway and a representative experimental workflow.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Nrp1 Neuropilin-1 (Nrp1) This compound->Nrp1 Binds TbetaR1 TGFβ Receptor 1 (TβR1) Nrp1->TbetaR1 Recruits & Activates Smad3 Smad3 TbetaR1->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 nucleus Nucleus pSmad3->nucleus Translocates gene_transcription Gene Transcription (e.g., M2 Polarization) nucleus->gene_transcription Regulates

Caption: The this compound-Neuropilin-1 signaling cascade.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Expected Outcome start Culture Microglial Cells treatment Treat cells with: - Control - this compound - this compound + EG00229 - this compound + TβR1 inhibitor start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis western Western Blot for p-Smad3 / Total Smad3 lysis->western m2_markers Analyze M2 Polarization Markers (e.g., by qPCR or Flow Cytometry) lysis->m2_markers result This compound increases p-Smad3 & M2 markers. Inhibitors block these effects. western->result m2_markers->result

References

Tuftsin's Effect on Neutrophil Chemotaxis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc fragment of immunoglobulin G, is a naturally occurring immunomodulatory agent known to influence a variety of phagocytic cell functions. While its role in stimulating phagocytosis is well-documented, its precise effect on neutrophil chemotaxis remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of this compound's impact on neutrophil migration, detailing the experimental methodologies used to assess this biological process and exploring the potential signaling pathways involved. Quantitative data from available literature is presented, and key experimental workflows and signaling cascades are visualized to provide a comprehensive resource for researchers in immunology and drug development.

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a cornerstone of the innate immune response, critical for the recruitment of these leukocytes to sites of inflammation and infection. The tetrapeptide this compound has been shown to stimulate multiple functions of phagocytic cells, including motility. However, the literature presents a nuanced and sometimes conflicting picture of its specific role as a chemoattractant for neutrophils. Some studies suggest this compound enhances neutrophil migration, while others indicate it may act as a priming agent that inhibits chemotaxis towards other stimuli. This whitepaper aims to provide a detailed overview of the current knowledge, focusing on quantitative data, experimental protocols, and the molecular mechanisms governing this compound's effect on neutrophil chemotaxis.

Quantitative Data on this compound's Effect on Neutrophil Chemotaxis

Quantitative data specifically detailing the dose-dependent chemotactic effect of this compound on neutrophils is limited in the available literature. Much of the research has focused on its potentiation of phagocytosis. However, some studies provide insights into the concentrations at which this compound influences neutrophil behavior.

One study reported that this compound, in the nanomolar range, inhibited

Tuftsin Peptide: An In-depth Technical Guide to its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin is a naturally occurring tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (TKPR).[1][2] It was first identified as a phagocytosis-stimulating factor derived from the enzymatic cleavage of the Fc domain of the heavy chain of immunoglobulin G (IgG).[2][3][4] this compound exhibits a broad spectrum of immunomodulatory activities, primarily targeting phagocytic cells such as macrophages, neutrophils, and microglia.[3][5] Its ability to enhance various immune cell functions, coupled with a favorable safety profile, has positioned it as a promising candidate for immunotherapy in a range of diseases, including infections, cancer, and autoimmune disorders.[3][6][7] This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, with a focus on its mechanism of action, signaling pathways, and the experimental methodologies used to elucidate its functions.

Mechanism of Action and Signaling Pathways

This compound exerts its immunomodulatory effects through a receptor-mediated mechanism. The primary receptor for this compound has been identified as Neuropilin-1 (Nrp1), a single-pass transmembrane glycoprotein that also serves as a receptor for vascular endothelial growth factor (VEGF) and class 3 semaphorins.[4][8][9] The binding of this compound to Nrp1 is a critical initiating event that triggers downstream signaling cascades, ultimately leading to the modulation of immune cell activity.

This compound-Neuropilin-1 Interaction

This compound binds to Nrp1 with a notable affinity, and this interaction can be competitively inhibited by this compound analogs and other Nrp1 ligands.[4][8] The C-terminal arginine residue of this compound plays a crucial role in this binding, forming a salt bridge with Asp-320 of Nrp1.[10] This interaction is pivotal for the subsequent signaling events.

The TGF-β Signaling Pathway

Upon binding to Nrp1, this compound initiates signaling through the canonical Transforming Growth Factor-beta (TGF-β) pathway.[5][9] Nrp1 acts as a co-receptor for the TGF-β receptor 1 (TβR1).[9] The binding of this compound to Nrp1 is thought to facilitate the activation of TβR1, leading to the phosphorylation and activation of downstream Smad proteins, specifically Smad2 and Smad3.[9][11] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[11] This signaling cascade is central to many of this compound's immunomodulatory effects, including its anti-inflammatory properties and its ability to induce an M2-like phenotype in microglia.[5][9]

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrp1 Neuropilin-1 (Nrp1) This compound->Nrp1 Binds TBR1 TGF-β Receptor 1 (TβR1) Nrp1->TBR1 Activates Smad23 Smad2/3 TBR1->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription (e.g., Anti-inflammatory genes) Smad_complex->Gene_transcription Translocates and regulates Phagocytosis_Assay_Workflow start Start cell_prep 1. Plate Macrophages/ Neutrophils start->cell_prep tuftsin_treat 2. Incubate with this compound or Vehicle Control cell_prep->tuftsin_treat add_particles 3. Add Fluorescently Labeled Particles tuftsin_treat->add_particles incubation 4. Incubate to Allow Phagocytosis add_particles->incubation wash 5. Wash to Remove Non-ingested Particles incubation->wash quantify 6. Quantify Phagocytosis (Microscopy or Flow Cytometry) wash->quantify end End quantify->end

References

Tuftsin's Involvement in Bactericidal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a significant role in the immune system.[1][2] Originating from the Fc-domain of the heavy chain of immunoglobulin G (IgG), this compound is enzymatically cleaved to become a potent immunomodulatory agent.[2][3] Its primary function is the stimulation of phagocytic cells, such as macrophages, monocytes, and neutrophils, thereby enhancing their ability to engulf and destroy invading pathogens.[2][3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action in bactericidal activity, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Bactericidal Activity

This compound's bactericidal activity is not typically direct but is mediated through the potentiation of phagocytic cell functions. It enhances the immune system's ability to clear bacterial infections through several key mechanisms:

  • Enhanced Phagocytosis: this compound significantly stimulates the engulfment of bacteria by phagocytes.[1][4][6] It acts directly on the phagocytic cell, rather than on the bacteria, qualifying it as a phagocytosis-stimulating peptide.[7]

  • Increased Motility and Chemotaxis: The peptide enhances the ability of phagocytes to migrate toward sites of infection.[1]

  • Stimulation of Bactericidal Molecules: this compound activates macrophages to produce bactericidal agents, such as nitric oxide (NO), which are crucial for killing intracellular parasites and bacteria.[8]

  • Augmentation of Antigen Presentation: By stimulating phagocytes, this compound also contributes to the subsequent adaptive immune response by enhancing antigen processing and presentation.[1]

Signaling Pathways

This compound initiates its effects by binding to specific receptors on the surface of phagocytic cells. The primary receptor identified is Neuropilin-1 (Nrp1).[9][10][11] The binding of this compound to Nrp1 triggers a downstream signaling cascade that ultimately leads to the observed enhancement of bactericidal functions.

Recent research has elucidated that this compound signals through the canonical Transforming Growth Factor Beta (TGF-β) pathway.[9][10] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor with the TGF-β receptor 1 (TβR1).[10] This interaction initiates a signaling cascade that involves the phosphorylation of Smad3, a key transcription factor in the TGF-β pathway.[10] This pathway has been shown to mediate the anti-inflammatory effects of this compound in microglial cells.[9][10]

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Thr-Lys-Pro-Arg) Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds TBR1 TGF-β Receptor 1 (TβR1) Nrp1->TBR1 Associates with Smad3 Smad3 TBR1->Smad3 Phosphorylates pSmad3 p-Smad3 (Phosphorylated) Smad3->pSmad3 nucleus Nucleus pSmad3->nucleus Translocates to response Gene Transcription (e.g., Anti-inflammatory response, Phagocytic machinery) nucleus->response Modulates

Caption: this compound-Nrp1 Signaling via the Canonical TGF-β Pathway.

Quantitative Data on Bactericidal and Phagocytic Efficacy

The stimulatory effects of this compound on bactericidal and phagocytic activities have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Parameter MeasuredCell TypeTargetThis compound ConcentrationResultReference
PhagocytosisHuman NeutrophilsStaphylococcus aureus1 µg/mLIncreased phagocytic and avidity indices[4]
Phagocytosis InhibitionHuman NeutrophilsStaphylococcus aureus1:1000 (anti-tuftsin antiserum)Inhibition of phagocytosis[4]
Phagocytosis StimulationHuman PMNsFluorescent Microspheres5 µg/mLGreatest effect on particle engulfment[12]
Direct Antibacterial Effect20 Bacterial StrainsVarious Bacteria62.5 µg/mLMinimal effective concentration[13][14]
Receptor Binding (KD)Mouse Macrophages[3H]this compoundN/A5.3 x 10-8 M[15]
Receptor Sites per CellMouse Macrophages[3H]this compoundN/A~72,000[15]
Nitric Oxide (NO) SynthesisMurine MacrophagesLeishmania majorDose-dependentInduction of NO synthase and NO production[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelInfection ModelThis compound Analogue/DoseResultReference
MiceCandida albicans4[lys]-tuftsin (1-25 mg/kg daily)Reduced mortality from >50% to 20-40%[16]
MiceS. aureus, L. monocytogenes, E. coliNot specifiedEnhanced blood clearing of bacteria[6]
Splenectomized MicePneumococcal SepsisSynthetic this compoundSignificantly improved survival rates[3]
Leukemic MiceSerratia marcescens, E. coliNot specifiedStimulated bactericidal activities in liver and spleen[6]

Experimental Protocols

The evaluation of this compound's bactericidal and phagocytic properties involves a range of specialized assays.

Protocol 1: In Vitro Phagocytosis Assay (Microscopy-Based)

This protocol is designed to quantify the effect of this compound on the phagocytic capacity of neutrophils by direct microscopic observation.

  • Cell Preparation: Isolate human neutrophils from peripheral blood. Prepare monolayers of these cells on glass coverslips.

  • Treatment: Treat the neutrophil monolayers with this compound (e.g., 1 µg/mL) or control buffer for a specified incubation period. To demonstrate specificity, parallel experiments can be run with an anti-tuftsin antibody.[4]

  • Bacterial Incubation: Add a suspension of unopsonized bacteria (e.g., Staphylococcus aureus) to the coverslips and incubate to allow for phagocytosis.

  • Washing: Gently wash the coverslips to remove non-phagocytosed bacteria.

  • Staining and Microscopy: Stain the cells and bacteria with a suitable histological stain (e.g., Giemsa or Wright stain).

  • Quantification: Using a light microscope, determine:

    • Phagocytic Index: The proportion of neutrophils that have engulfed at least one bacterium.

    • Avidity Index: The average number of bacteria engulfed per phagocytic neutrophil.[4]

Phagocytosis_Workflow_Microscopy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate Human Neutrophils p2 Prepare Neutrophil Monolayers on Coverslips p1->p2 e1 Treat with this compound (or Control/Antibody) p2->e1 e2 Incubate with S. aureus Suspension e1->e2 e3 Wash to Remove External Bacteria e2->e3 a1 Stain Cells and Bacteria e3->a1 a2 Microscopic Evaluation a1->a2 a3 Calculate Phagocytic and Avidity Indices a2->a3

Caption: Experimental Workflow for Microscopy-Based Phagocytosis Assay.
Protocol 2: In Vitro Phagocytosis Assay (Flow Cytometry)

This protocol offers a high-throughput method to quantify phagocytosis by using fluorescently labeled particles.[12]

  • Cell and Particle Preparation: Isolate human polymorphonuclear leukocytes (PMNs). Use fluorescently labeled microspheres or bacteria as the phagocytic targets.

  • Incubation: Incubate PMNs with this compound (e.g., 5 µg/mL) at 37°C for a short duration (e.g., 15 minutes).

  • Phagocytosis Reaction: Add the fluorescent particles to the PMN suspension at a specific particle-to-cell ratio (e.g., 50:1) and incubate to allow engulfment.

  • Quenching/Washing: Stop the reaction by placing the samples on ice. Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of surface-bound, non-internalized particles. Alternatively, use trypsin treatment followed by centrifugation to remove surface-bound particles.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of individual cells will be proportional to the number of fluorescent particles they have internalized. This allows for the quantification of both the percentage of phagocytic cells and the number of particles engulfed per cell.

Phagocytosis_Workflow_Flow_Cytometry cluster_prep_fc Preparation cluster_exp_fc Experiment cluster_analysis_fc Analysis p1_fc Isolate Human PMNs e1_fc Incubate PMNs with this compound p1_fc->e1_fc p2_fc Prepare Fluorescent Microspheres/Bacteria e2_fc Add Fluorescent Particles (e.g., 50:1 ratio) p2_fc->e2_fc e1_fc->e2_fc e3_fc Quench/Wash to Remove External Fluorescence e2_fc->e3_fc a1_fc Acquire Data on Flow Cytometer e3_fc->a1_fc a2_fc Gate on Cell Population and Measure Fluorescence a1_fc->a2_fc a3_fc Quantify % Phagocytic Cells & Particles per Cell a2_fc->a3_fc

Caption: Experimental Workflow for Flow Cytometry-Based Phagocytosis Assay.
Protocol 3: In Vivo Bacterial Clearance Assay

This protocol assesses this compound's ability to enhance bacterial clearance in a live animal model.

  • Animal Model: Use a suitable animal model, such as mice (e.g., DBA/2 strain).[3] Splenectomized or immunocompromised models can be used to highlight this compound's effects.[3][6]

  • Treatment: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Bacterial Challenge: After a predetermined time, challenge the animals with a sublethal dose of a pathogenic bacterium (e.g., Streptococcus pneumoniae or S. aureus).[3][6]

  • Sample Collection: At various time points post-infection, collect blood samples. At the end of the experiment, euthanize the animals and harvest organs such as the liver and spleen.[6]

  • Quantification of Bacterial Load: Homogenize the organ tissues. Perform serial dilutions of the blood and tissue homogenates and plate them on appropriate agar medium.

  • Analysis: Count the number of colony-forming units (CFUs) to determine the bacterial load in the blood and organs. Compare the bacterial clearance rates between this compound-treated and control groups.

Conclusion

This compound is a well-characterized immunomodulatory peptide that enhances the bactericidal activity of the innate immune system. Its mechanism is primarily centered on the potentiation of phagocyte function, driven by binding to the Nrp1 receptor and signaling through the TGF-β pathway. The quantitative data from numerous studies confirm its efficacy in stimulating phagocytosis and improving bacterial clearance both in vitro and in vivo. The detailed experimental protocols provide a robust framework for the continued investigation of this compound and its analogues, highlighting its potential as a therapeutic agent for boosting immune responses in immunocompromised individuals or as an adjunct to antibiotic therapy. Its low toxicity and natural origin make it an attractive candidate for further drug development.[2]

References

The Anti-Tumor Potential of Tuftsin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Immunomodulatory Peptide's Core Anti-Neoplastic Properties

For Immediate Release

This technical guide provides a comprehensive overview of the anti-tumor properties of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg). Aimed at researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's anti-cancer activity, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways.

Executive Summary

This compound is a physiological peptide primarily derived from the Fc domain of the heavy chain of immunoglobulin G. Its primary role is the potentiation of immune responses, particularly the function of phagocytic cells. Emerging evidence, detailed within this guide, highlights its significant potential as an anti-tumor agent. This compound's anti-neoplastic effects are not typically a result of direct cytotoxicity to cancer cells but are mediated through the activation of the host's immune system. This immunomodulatory action makes it a compelling candidate for cancer immunotherapy, either as a standalone agent or in combination with other treatments. This document synthesizes key findings on its mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its anti-tumor properties.

Mechanism of Action: An Immune-Centric Approach to Cancer Therapy

This compound exerts its anti-tumor effects by modulating the activity of various immune cells. The primary targets of this compound are macrophages, monocytes, neutrophils, and natural killer (NK) cells.[1][2] By binding to specific receptors on these cells, this compound triggers a cascade of intracellular events leading to enhanced anti-tumor immunity.

2.1. Macrophage Activation and Enhanced Phagocytosis

A cornerstone of this compound's anti-tumor activity is its ability to activate macrophages. Upon binding to its receptor, Neuropilin-1 (Nrp1), on the macrophage surface, this compound initiates a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.[1] This activation leads to a phenotypic switch towards the M1 pro-inflammatory and anti-tumoral macrophage subtype. Activated macrophages exhibit enhanced phagocytic activity against tumor cells.[3][4] Furthermore, this compound stimulation leads to the increased production of cytotoxic molecules and pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), which contribute to a hostile tumor microenvironment.[1]

2.2. Augmentation of Natural Killer (NK) Cell Cytotoxicity

This compound has been shown to significantly enhance the cytotoxic activity of NK cells, a critical component of the innate immune system responsible for eliminating malignant cells. This enhancement of NK cell-mediated killing of tumor cells is a vital aspect of this compound's indirect anti-cancer effects.

2.3. Modulation of Dendritic Cells and Neutrophils

This compound also influences other key immune players. It can promote the maturation and activation of dendritic cells, which are crucial for initiating antigen-specific anti-tumor T-cell responses.[5] Additionally, it stimulates the chemotactic and bactericidal activities of neutrophils, which can also play a role in the anti-tumor response.

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor effects of this compound and its derivatives have been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

Cell LineCancer TypeDerivativeIC50 Value (M)Reference
CTC-105Gastric CancerLDM-TF1.84 x 10⁻⁸[1]
CTC-141Gastric CancerLDM-TF1.4 x 10⁻¹¹[1]
HGCGastric CancerLDM-TF1.2 x 10⁻¹⁰[1]
MGCGastric CancerLDM-TF1.1 x 10⁻¹⁰[1]

Note: LDM-TF is a fusion protein incorporating this compound.

Table 2: In Vivo Anti-Tumor Activity of this compound and Its Derivatives

Tumor ModelMouse StrainTreatmentDosageTumor Growth Inhibition (%)Reference
B16/5B MelanomaC57BL/6This compoundNot Specified38% of mice tumor-free[6]
L1210 LeukemiaNot SpecifiedTuftsinylthis compound3 ng/mouse35-40% survival[6]
CTC-141 XenograftNude MiceLDP-TF20 mg/kg89.1%[1]
CTC-141 XenograftNude MiceLDM-TFNot Specified78.4%[1]
FibrosarcomaSwiss Albino MiceThis compound-Lip-ETP10 mg/kg/day for 5 daysSignificant tumor volume reduction[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 TGFbR TGF-β Receptor Nrp1->TGFbR activates SMAD SMAD Complex TGFbR->SMAD phosphorylates Nucleus Nucleus SMAD->Nucleus translocates to Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) Nucleus->Gene_Expression regulates

Caption: this compound signaling cascade in a macrophage.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Mouse Tumor-bearing Mouse Model Treatment_Group Treatment Group (this compound/Derivative) Mouse->Treatment_Group Control_Group Control Group (Vehicle) Mouse->Control_Group Injection Intravenous or Intraperitoneal Injection Treatment_Group->Injection Control_Group->Injection Monitoring Tumor Volume Measurement Injection->Monitoring Data_Analysis Tumor Growth Inhibition Calculation Monitoring->Data_Analysis Survival_Analysis Survival Rate Analysis Monitoring->Survival_Analysis

Caption: Workflow for in vivo anti-tumor studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor properties.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[1]

  • Cell Seeding: Cancer cell lines (e.g., CTC-105, CTC-141, HGC, MGC) are seeded in 96-well plates at a density of 2 x 10³ to 4 x 10³ cells per well and incubated overnight.[1]

  • Treatment: Cells are treated with various concentrations of the this compound derivative or control compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: 10 μl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for an additional 1-4 hours.[8]

  • Solubilization: The medium is removed, and 100-200 μl of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is read at a wavelength of 540-595 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

5.2. In Vivo Tumor Xenograft Model

This protocol is based on studies investigating the in vivo anti-tumor efficacy of this compound and its derivatives.[1][7]

  • Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic mouse models (e.g., C57BL/6) are used.[1][6]

  • Tumor Cell Inoculation: A suspension of cancer cells (e.g., 5 x 10⁶ CTC-141 cells) is subcutaneously injected into the flank of each mouse.[1]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³). The mice are then randomized into treatment and control groups.[1]

  • Drug Administration: this compound, its derivatives, or a vehicle control are administered to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at specified doses and schedules.[1][7]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers, and calculated using the formula: (length × width²) / 2.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated. Survival rates can also be monitored.

5.3. Macrophage Phagocytosis Assay

This protocol outlines a method to assess the effect of this compound on macrophage phagocytic activity.[1][4]

  • Macrophage Seeding: Macrophages (e.g., J774A.1 cell line or primary peritoneal macrophages) are plated in 24-well plates (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[1]

  • Target Labeling: Target particles (e.g., fluorescently labeled microspheres or CFSE-labeled cancer cells) are prepared.[1][4]

  • Treatment and Co-incubation: Macrophages are treated with this compound or a control for a specified time (e.g., 15 minutes to 2 hours). The labeled target particles are then added to the macrophage culture at a specific particle-to-cell ratio (e.g., 50:1).[1][4]

  • Incubation: The co-culture is incubated for a period to allow for phagocytosis (e.g., 1-2 hours).

  • Washing: Non-phagocytosed particles are removed by washing the wells with PBS. In some protocols, trypsin treatment is used to remove surface-bound particles.[4]

  • Quantification: The extent of phagocytosis is quantified using fluorescence microscopy or flow cytometry to measure the fluorescence intensity within the macrophages.[1][4]

5.4. Natural Killer (NK) Cell Cytotoxicity Assay

This protocol details a method to evaluate the impact of this compound on the cytotoxic function of NK cells.

  • Effector and Target Cell Preparation: Effector cells (NK cells) are isolated from peripheral blood mononuclear cells (PBMCs) or a suitable NK cell line is used. Target cancer cells (e.g., K562 or YAC-1) are labeled with a fluorescent dye like Calcein AM or CFSE.

  • Treatment of Effector Cells: NK cells are pre-incubated with various concentrations of this compound or a control for a defined period.

  • Co-incubation: The treated NK cells are then co-incubated with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) for a few hours (e.g., 4 hours).

  • Measurement of Cell Lysis: The release of the fluorescent dye from the lysed target cells into the supernatant is measured using a fluorometer. Alternatively, flow cytometry can be used to distinguish and quantify live and dead target cells.

  • Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent immunomodulatory agent with significant anti-tumor properties. Its ability to activate key components of the innate and adaptive immune systems, particularly macrophages and NK cells, makes it a promising candidate for cancer immunotherapy. The development of more stable and targeted this compound derivatives and fusion proteins further enhances its therapeutic potential.

Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound and its analogs in cancer patients, both as a monotherapy and in combination with existing treatments like chemotherapy and checkpoint inhibitors.

  • Biomarker Identification: Identifying biomarkers that predict patient response to this compound-based therapies will be crucial for personalized medicine approaches.

  • Optimization of Delivery Systems: Further development of novel delivery systems, such as nanoparticles and liposomes, can improve the pharmacokinetic profile and tumor-targeting of this compound.

  • Exploration of Combination Therapies: Investigating the synergistic effects of this compound with other immunomodulatory agents could lead to more potent anti-cancer therapies.

References

Tuftsin's Influence on Cytokine Production: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the immunomodulatory tetrapeptide tuftsin, detailing its impact on cytokine expression, the underlying signaling mechanisms, and the experimental methodologies for its study.

This technical guide provides a comprehensive overview of the scientific understanding of this compound's role in regulating cytokine production. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's quantitative effects, outlines detailed experimental protocols, and visually represents the core biological processes through signaling pathway and workflow diagrams.

Quantitative Effects of this compound on Cytokine Production

This compound (Thr-Lys-Pro-Arg) is a naturally occurring tetrapeptide derived from the Fc fragment of immunoglobulin G. It is a potent immunomodulator that exerts a wide range of effects on various immune cells, including macrophages, neutrophils, and lymphocytes. A key aspect of its immunomodulatory function is its ability to influence the production of cytokines, the signaling molecules that orchestrate immune responses. The following table summarizes the quantitative data on the influence of this compound on the production of several key cytokines.

CytokineCell TypeThis compound ConcentrationObserved EffectQuantitative Data
Interleukin-1 (IL-1) Human peripheral blood adherent cellsNot specifiedInduction of IL-1 production.[1]More evident induction in cells from splenectomized subjects compared to normal donors.[1]
Human splenic cellsNot specifiedStimulation of IL-1 production.[1]Stimulates IL-1 production without the need for co-stimulation with KLH or LPS.[1]
Mouse spleen cellsNot specifiedAugmentation of IL-1 secretion.[1]This compound alone did not stimulate IL-1 secretion, but significantly augmented it in the presence of KLH.[1]
Tumor Necrosis Factor-alpha (TNF-α) Human peripheral blood mononuclear cells (PBMCs)10⁻¹⁰ M (for retro-inverso analogue)No activity observed with natural this compound.A retro-inverso analogue of this compound induced TNF-α release after 12 hours of incubation.[2]
Interferon-gamma (IFN-γ) Human peripheral blood mononuclear cells (PBMCs)10⁻¹⁰ M (for retro-inverso analogue)No activity observed with natural this compound.A retro-inverso analogue of this compound induced IFN-γ release after 12 hours of incubation.[2]
Interleukin-2 (IL-2) --This compound can stimulate the production of IL-2.[3]-
Nitric Oxide (NO) Murine macrophagesDose-dependentActivation of NO synthase and production of NO.[4]This compound required lipopolysaccharides (LPS) for optimal NO induction and synergized with IFN-γ.[4]

Signaling Pathways of this compound-Mediated Cytokine Regulation

Recent research has elucidated the primary signaling pathway through which this compound exerts its effects on immune cells. This compound binds to the receptor Neuropilin-1 (Nrp1) on the surface of cells like microglia and macrophages.[5][6] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor and upon this compound binding, signals through the Transforming Growth Factor-beta (TGF-β) receptor 1 (TβR1).[5][6] This initiates the canonical TGF-β signaling pathway, leading to the phosphorylation of Smad3.[5] Phosphorylated Smad3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding cytokines.[5]

Tuftsin_Signaling_Pathway This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds TBR1 TGF-β Receptor 1 (TβR1) Nrp1->TBR1 Activates Smad3 Smad3 TBR1->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 Smad_complex Smad3/Smad4 Complex pSmad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Modulation of Cytokine Gene Transcription Nucleus->Gene_transcription Initiates

This compound signaling cascade via Nrp1 and TGF-β pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's influence on cytokine production.

Cell Culture and Stimulation for Cytokine Production Assays

Objective: To prepare and stimulate immune cells with this compound to measure subsequent cytokine release.

Materials:

  • Peripheral blood mononuclear cells (PBMCs), macrophages, or other relevant immune cell lines.

  • RPMI-1640 or DMEM cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Synthetic this compound (Thr-Lys-Pro-Arg).

  • Lipopolysaccharide (LPS) or other co-stimulants (optional).

  • 96-well cell culture plates.

  • CO₂ incubator.

Procedure:

  • Cell Preparation: Isolate primary immune cells (e.g., PBMCs from whole blood using Ficoll-Paque density gradient centrifugation) or culture established immune cell lines according to standard protocols.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁶ cells/well in complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Cell Adherence (for adherent cells): For macrophages or other adherent cells, allow them to adhere to the plate for 2-4 hours in a 37°C, 5% CO₂ incubator. After adherence, gently wash the wells with pre-warmed PBS to remove non-adherent cells.

  • This compound Stimulation: Prepare a stock solution of synthetic this compound in sterile PBS or culture medium. Dilute the this compound stock to the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).

  • Treatment: Remove the existing medium from the wells and add fresh medium containing the different concentrations of this compound. For control wells, add medium without this compound. In some experiments, a co-stimulant like LPS (e.g., 1 µg/mL) may be added with or without this compound.

  • Incubation: Incubate the plate for a specified period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Storage: Store the collected supernatants at -80°C until cytokine analysis.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of specific cytokines in the cell culture supernatants.

Materials:

  • Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-1β ELISA Kit, Human TNF-α ELISA Kit).

  • Collected cell culture supernatants.

  • Wash buffer (provided in the kit or PBS with 0.05% Tween-20).

  • Assay diluent.

  • Detection antibody.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Coating: If using a non-pre-coated plate, coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add the prepared standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in studying this compound's effects, the following diagrams illustrate a typical experimental workflow and the logical relationship between this compound and the Th1/Th2 cytokine balance.

Experimental_Workflow cluster_preparation Cell Preparation and Culture cluster_stimulation This compound Stimulation cluster_analysis Cytokine Analysis cell_isolation Isolate Immune Cells (e.g., PBMCs, Macrophages) cell_culture Culture Cells in Appropriate Medium cell_isolation->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding tuftsin_prep Prepare this compound Dilutions stimulation Add this compound to Cells and Incubate tuftsin_prep->stimulation supernatant_collection Collect Cell-free Supernatants stimulation->supernatant_collection elisa Perform ELISA for Specific Cytokines supernatant_collection->elisa data_acquisition Read Absorbance (Microplate Reader) elisa->data_acquisition data_analysis Calculate Cytokine Concentrations data_acquisition->data_analysis

A typical workflow for assessing this compound's impact on cytokine production.

Th1_Th2_Balance This compound This compound Th1 Th1 Response This compound->Th1 Promotes Th2 Th2 Response This compound->Th2 Inhibits IFNg IFN-γ Th1->IFNg Increases IL4 IL-4 Th2->IL4 Decreases

Logical relationship of this compound's influence on the Th1/Th2 cytokine balance.

References

An In-depth Technical Guide to the Natural Sources and Synthesis of Tuftsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with potent immunomodulatory properties.[1][2] Originating from the Fc domain of the heavy chain of immunoglobulin G (IgG), it plays a crucial role in stimulating phagocytic and bactericidal activities of macrophages and neutrophils.[3][4] This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathways of this compound, as well as detailed methodologies for its chemical synthesis. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes.

Natural Sources and Biosynthesis of this compound

This compound is an endogenous peptide, not synthesized directly, but rather released through enzymatic cleavage from a precursor protein, specifically the Fc domain of the heavy chain of immunoglobulin G (IgG).[1][5][6] The sequence Thr-Lys-Pro-Arg is located at residues 289-292 of the IgG heavy chain.[1] The liberation of biologically active this compound is a two-step enzymatic process primarily occurring in the spleen.[7][8]

The first step involves the action of a splenic enzyme, This compound-endocarboxypeptidase , which cleaves the peptide bond at the C-terminal end of the this compound sequence, specifically between Arginine (Arg) at position 292 and Glutamic acid (Glu) at position 293.[1] The second step is mediated by a membrane-bound enzyme called leukokininase , found on the outer surface of phagocytic cells. This enzyme cleaves the bond at the N-terminal end, between Lysine (Lys) at position 288 and Threonine (Thr) at position 289, releasing the active this compound tetrapeptide.[1]

Experimental Protocol: Isolation of this compound from Human IgG

This protocol outlines the isolation of human IgG from serum followed by enzymatic digestion to release this compound.

1.1.1. Materials and Reagents

  • Human serum

  • Protein A or Protein G affinity chromatography column

  • Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound-endocarboxypeptidase (splenic extract)

  • Leukokininase (phagocyte membrane extract)

  • Trypsin (as an alternative for in vitro digestion)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Mass spectrometer

1.1.2. Procedure

  • IgG Isolation from Serum:

    • Equilibrate the Protein A/G affinity column with 5-10 column volumes of Binding Buffer.

    • Dilute the human serum 1:1 with Binding Buffer and filter through a 0.45 µm filter.

    • Load the diluted serum onto the equilibrated column at a flow rate of 1-2 mL/min.

    • Wash the column with 10-15 column volumes of Binding Buffer to remove non-specifically bound proteins.

    • Elute the bound IgG with Elution Buffer, collecting 1 mL fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH.

    • Pool the fractions containing IgG (as determined by UV absorbance at 280 nm).

    • Dialyze the pooled fractions against PBS at 4°C overnight with at least two buffer changes to remove the elution and neutralization buffers.

    • Determine the concentration of the purified IgG.

  • Enzymatic Digestion of IgG to Release this compound:

    • Incubate the purified IgG with a spleen extract containing this compound-endocarboxypeptidase at 37°C. The optimal enzyme-to-substrate ratio and incubation time should be determined empirically.

    • Following the initial cleavage, introduce a phagocytic cell membrane preparation containing leukokininase to the reaction mixture and continue the incubation.

    • Alternatively, for a more controlled in vitro release, trypsin can be used, which mimics the action of leukokininase by cleaving at the lysine residue.[9]

    • Stop the enzymatic reaction by adding a protease inhibitor or by heat inactivation.

  • Purification and alysis of this compound:

    • Separate the released this compound from the reaction mixture using RP-HPLC.

    • Inject the sample onto a C18 column and elute with a linear gradient of Mobile Phase B in Mobile Phase A.

    • Monitor the elution profile at 214 nm and collect the fraction corresponding to the retention time of a synthetic this compound standard.

    • Confirm the identity and purity of the isolated this compound using mass spectrometry.

Quantitative Data: Natural Occurrence
ParameterValueSource Organism/SystemCitation(s)
Serum Concentration (est.)hundreds of ng/mLHuman[2]
Yield from IgG Not precisely quantified--

Note: The yield of this compound from natural sources is difficult to quantify precisely due to the complex enzymatic release mechanism and potential for degradation.

Chemical Synthesis of this compound

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for the chemical synthesis of this compound and its analogues.[6][10] The Fluorenylmethyloxycarbonyl (Fmoc) strategy is widely employed due to its milder deprotection conditions compared to the Boc strategy.[10][11]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual synthesis of this compound (Thr-Lys-Pro-Arg-OH) on a Rink Amide resin for a C-terminal amide, or a Wang/2-chlorotrityl resin for a C-terminal carboxylic acid.

2.1.1. Materials and Reagents

  • Rink Amide resin or Wang/2-chlorotrityl resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Pro-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mass spectrometer

2.1.2. Procedure

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.[7]

  • First Amino Acid Coupling (Arginine):

    • If using a pre-loaded resin, proceed to the deprotection step.

    • If using a non-loaded resin, couple the first amino acid, Fmoc-Arg(Pbf)-OH, to the resin using a suitable activation method (e.g., with HBTU/HOBt and DIPEA in DMF). Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

    • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and by-products.

    • Amino Acid Coupling:

      • Activate the next Fmoc-protected amino acid (Fmoc-Pro-OH, then Fmoc-Lys(Boc)-OH, then Fmoc-Thr(tBu)-OH) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.

      • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

      • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[11]

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

    • Dry the crude peptide under vacuum.

  • Purification and alysis:

    • Purify the crude peptide by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[12][13]

    • Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Quantitative Data: Chemical Synthesis
ParameterValue RangeMethodCitation(s)
Crude Yield 64-85%Fmoc Solid-Phase Peptide Synthesis[14][15]
Purity after RP-HPLC >95%Fmoc Solid-Phase Peptide Synthesis[15]

Biological Activity and Signaling Pathway

This compound exerts its biological effects by binding to specific receptors on the surface of phagocytic cells, with Neuropilin-1 (NRP1) being identified as a key receptor.[4][16][17] The binding of this compound to NRP1 initiates a signaling cascade that modulates various cellular functions, including phagocytosis, chemotaxis, and the production of reactive oxygen species.

This compound-Receptor Interaction and Signaling

The interaction between this compound and its receptors is highly specific. The C-terminal dipeptide Pro-Arg is crucial for its biological activity.[18] Upon binding to NRP1, this compound is known to signal through the Transforming Growth Factor-beta (TGF-β) pathway .[4][16] This signaling can proceed through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.[1][5][19][20]

  • Canonical Pathway: this compound binding to NRP1 can lead to the activation of the TGF-β receptor I (TβRI), which in turn phosphorylates Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in immune responses.[16][17]

  • Non-canonical Pathways: this compound-mediated TGF-β signaling can also activate Smad-independent pathways, such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and Rho GTPase pathways.[19][20] These pathways are involved in regulating cell proliferation, apoptosis, and cytoskeletal rearrangement.

Quantitative Data: Biological Activity
ParameterValueCell Type/Assay SystemCitation(s)
Binding Affinity (Kd) 5.3 x 10⁻⁸ M[³H]this compound to thioglycollate-stimulated mouse peritoneal macrophages[21]
Optimal Concentration for Phagocytosis Stimulation 1 µg/mLMurine Kupffer cells[22]
Optimal Concentration for Phagocytosis Stimulation 5 µg/mLHuman polymorphonuclear leukocytes (PMNs)[23]

Visualizations

Signaling Pathway

Tuftsin_Signaling_Pathway cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathways This compound This compound NRP1 Neuropilin-1 (NRP1) This compound->NRP1 Binds TGFb_Receptor TGF-β Receptor Complex (TβRI / TβRII) NRP1->TGFb_Receptor Activates Smad23 Smad2/3 TGFb_Receptor->Smad23 Phosphorylates MAPK MAPK (ERK, JNK, p38) TGFb_Receptor->MAPK PI3K_Akt PI3K / Akt TGFb_Receptor->PI3K_Akt Rho_GTPase Rho GTPase TGFb_Receptor->Rho_GTPase pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_Transcription Gene Transcription (Immune Response) Nucleus->Gene_Transcription Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Cytoskeletal Rearrangement) MAPK->Cellular_Responses PI3K_Akt->Cellular_Responses Rho_GTPase->Cellular_Responses

Caption: this compound signaling through Neuropilin-1 and the TGF-β pathway.

Experimental Workflows

Experimental_Workflows cluster_natural Natural Isolation Workflow cluster_synthesis Chemical Synthesis Workflow Serum Human Serum IgG_Isolation IgG Isolation (Protein A/G Affinity Chromatography) Serum->IgG_Isolation Purified_IgG Purified IgG IgG_Isolation->Purified_IgG Enzymatic_Digestion Enzymatic Digestion (this compound-endocarboxypeptidase & Leukokininase/Trypsin) Purified_IgG->Enzymatic_Digestion Crude_Tuftsin_Natural Crude this compound Enzymatic_Digestion->Crude_Tuftsin_Natural HPLC_Purification_Natural RP-HPLC Purification Crude_Tuftsin_Natural->HPLC_Purification_Natural Pure_Tuftsin_Natural Pure this compound HPLC_Purification_Natural->Pure_Tuftsin_Natural Analysis_Natural Analysis (Mass Spectrometry) Pure_Tuftsin_Natural->Analysis_Natural Resin Solid Support Resin SPPS Solid-Phase Peptide Synthesis (Iterative Deprotection & Coupling) Resin->SPPS Fmoc_Amino_Acids Fmoc-Protected Amino Acids Fmoc_Amino_Acids->SPPS Peptide_on_Resin This compound on Resin SPPS->Peptide_on_Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Peptide_on_Resin->Cleavage Crude_Tuftsin_Synth Crude Synthetic this compound Cleavage->Crude_Tuftsin_Synth HPLC_Purification_Synth RP-HPLC Purification Crude_Tuftsin_Synth->HPLC_Purification_Synth Pure_Tuftsin_Synth Pure Synthetic this compound HPLC_Purification_Synth->Pure_Tuftsin_Synth Analysis_Synth Analysis (Mass Spectrometry, Analytical HPLC) Pure_Tuftsin_Synth->Analysis_Synth

Caption: Workflows for natural isolation and chemical synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the natural sources and synthetic routes for obtaining the immunomodulatory peptide this compound. The presented experimental protocols offer a foundation for researchers to isolate or synthesize this compound for further investigation. The compiled quantitative data and signaling pathway diagrams serve as a valuable resource for understanding its biological function and for the design of novel therapeutics based on the this compound scaffold. As research in this area continues, a deeper understanding of this compound's mechanism of action will undoubtedly pave the way for its clinical application in various immunodeficient and neoplastic conditions.

References

Tuftsin's Immunomodulatory Role: A Technical Guide to its Function in Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulatory agent with significant implications for both innate and adaptive immunity.[1] Arising from the enzymatic cleavage of the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound exerts its pleiotropic effects primarily through its interaction with specific receptors on phagocytic cells.[1][2] This technical guide provides an in-depth exploration of this compound's mechanisms of action, detailing its signaling pathways, quantitative effects on immune cells, and standardized protocols for its functional assessment. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction

Discovered at Tufts University, the tetrapeptide this compound has been the subject of extensive research for its ability to stimulate various functions of phagocytic cells, including macrophages, neutrophils, and monocytes.[1] Its role as a biological response modifier has positioned it as a candidate for immunotherapy in a range of pathological conditions, including infections and cancer. This document will systematically delineate the current understanding of this compound's multifaceted role in the immune system, with a focus on the molecular and cellular mechanisms that underpin its activity.

This compound's Role in Innate Immunity

This compound is a key player in the innate immune response, primarily through its activation of phagocytic cells. Its effects are broad, ranging from enhancing phagocytosis and chemotaxis to stimulating the production of reactive oxygen species and influencing cytokine release.

Phagocytosis

One of the most well-documented functions of this compound is its ability to enhance the phagocytic activity of macrophages and neutrophils.[3] This stimulation is crucial for the efficient clearance of pathogens and cellular debris. The optimal concentration for this effect has been observed to be around 5 micrograms/ml.[3]

Chemotaxis

This compound also acts as a chemoattractant, promoting the migration of neutrophils and monocytes to sites of inflammation and infection.[4][5] This directed cell movement is a critical step in the early immune response.

Production of Reactive Oxygen Species (ROS)

Upon stimulation with this compound, phagocytes exhibit an enhanced respiratory burst, leading to the increased production of reactive oxygen species such as superoxide and hydrogen peroxide. This is a key mechanism for the intracellular killing of ingested pathogens.

This compound's Role in Adaptive Immunity

Beyond its functions in innate immunity, this compound also plays a significant role in bridging the innate and adaptive immune responses. It achieves this by modulating the function of antigen-presenting cells (APCs) and influencing T-cell responses.

Antigen Presentation

This compound has been shown to augment the antigen-presenting capacity of macrophages.[6] This enhanced presentation of antigens to T-lymphocytes is a critical step in the initiation of the adaptive immune response.

T-Cell Modulation

By enhancing antigen presentation, this compound indirectly influences T-cell activation and differentiation. This can lead to a more robust and effective cell-mediated immune response.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data related to this compound's interactions and functional effects.

ParameterValueCell Type/SystemReference
Receptor Binding
Neuropilin-1 (NRP1)High AffinityEndothelial cells, Microglia[7][8]
Functional Assays
Optimal Phagocytosis Stimulation5 µg/mLHuman PMNs[3]
Chemotaxis (Optimal Concentration)10⁻⁹ - 10⁻⁶ M (for some derivatives)Tetrahymena pyriformis[4]

Table 1: Receptor Binding and Functional Assay Data for this compound.

CytokineEffect of this compound Fusion Protein (LDP-TF)Cell Type/SystemReference
IL-10Significant DecreaseIn vivo (mice)[9]
IL-12Considerable IncreaseIn vivo (mice)[9]
TNF-αIncreased ProductionIn vivo (mice)[9]
IFN-γIncreased ProductionIn vivo (mice)[9]

Table 2: Effect of a this compound Fusion Protein on Cytokine Production.

Signaling Pathways

This compound exerts its cellular effects through a complex network of signaling pathways. The primary receptor for this compound has been identified as Neuropilin-1 (NRP1).[7] The binding of this compound to NRP1 initiates a downstream signaling cascade that involves the Transforming Growth Factor-beta (TGF-β) pathway.[7][10][11] This leads to the phosphorylation of Smad3 and a reduction in Akt phosphorylation.[7] There is also evidence suggesting potential crosstalk with other critical signaling pathways such as PI3K/Akt and JAK/STAT, which are known to be involved in various immune cell functions.[12][13]

Tuftsin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NRP1 Neuropilin-1 (NRP1) This compound->NRP1 Binds TGFbR1 TGF-β Receptor 1 NRP1->TGFbR1 Associates with Akt Akt NRP1->Akt Inhibits Phosphorylation Smad3 Smad3 TGFbR1->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 Immune_Response Modulation of Innate and Adaptive Immunity (Phagocytosis, Chemotaxis, Antigen Presentation) pSmad3->Immune_Response Regulates Gene Transcription pAkt p-Akt (Reduced) Akt->pAkt

This compound Signaling Pathway

Experimental Protocols

Phagocytosis Assay (using Fluorescent Beads)

This protocol describes a method to quantify the phagocytic activity of macrophages or neutrophils stimulated with this compound using fluorescently labeled beads.

Materials:

  • Phagocytic cells (e.g., primary macrophages or neutrophils)

  • This compound solution

  • Fluorescently labeled polystyrene beads (e.g., FITC-labeled)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution

  • 24-well tissue culture plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed phagocytic cells in a 24-well plate at a desired density and allow them to adhere overnight.

  • This compound Stimulation: Pre-incubate the cells with this compound at the desired concentration (e.g., 5 µg/mL) for 15 minutes at 37°C.[3]

  • Addition of Beads: Add fluorescently labeled beads to the cell cultures at a specific particle-to-cell ratio (e.g., 50:1).[3]

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

  • Washing: Gently wash the cells three times with cold PBS to remove non-ingested beads.

  • Quenching of Extracellular Fluorescence: Add Trypan Blue solution to quench the fluorescence of beads that are attached to the outside of the cells but not internalized.

  • Quantification:

    • Flow Cytometry: Detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell.

    • Fluorescence Microscopy: Visualize and count the number of beads per cell in a defined number of cells.

Phagocytosis_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Phagocytic Cells in 24-well plate adhere Allow cells to adhere seed_cells->adhere add_this compound Add this compound (e.g., 5 µg/mL) adhere->add_this compound incubate_this compound Incubate for 15 min at 37°C add_this compound->incubate_this compound add_beads Add Fluorescent Beads (50:1 ratio) incubate_this compound->add_beads incubate_beads Incubate for 30-60 min at 37°C add_beads->incubate_beads wash_cells Wash with cold PBS (3x) incubate_beads->wash_cells quench Quench extracellular fluorescence with Trypan Blue wash_cells->quench quantify Quantify Phagocytosis (Flow Cytometry or Microscopy) quench->quantify

Phagocytosis Assay Workflow
Chemotaxis Assay (Transwell Migration Assay)

This protocol outlines a method to assess the chemotactic effect of this compound on neutrophils or monocytes using a Transwell system.

Materials:

  • Immune cells (e.g., neutrophils or monocytes)

  • This compound solution

  • Chemotaxis medium (e.g., serum-free RPMI)

  • Transwell inserts with appropriate pore size (e.g., 3-5 µm)

  • 24-well companion plates

  • Cell staining dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Preparation of Chemoattractant: Add this compound solution at various concentrations to the lower chambers of the 24-well companion plate. Use medium without this compound as a negative control.

  • Cell Preparation: Resuspend the immune cells in chemotaxis medium.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Assembly: Place the Transwell inserts into the wells of the companion plate containing the this compound solution.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 1-3 hours).

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove any cells that have not migrated.

  • Quantification of Migrated Cells:

    • Staining: Add a fluorescent dye that stains live cells (e.g., Calcein-AM) to the lower chamber and incubate to label the migrated cells.

    • Measurement: Read the fluorescence in the lower chamber using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification add_chemoattractant Add this compound to lower chamber assemble Place insert in well add_chemoattractant->assemble prepare_cells Prepare immune cells in chemotaxis medium seed_cells Seed cells in upper Transwell insert prepare_cells->seed_cells seed_cells->assemble incubate Incubate for 1-3 hours at 37°C assemble->incubate remove_non_migrated Remove non-migrated cells from top of insert incubate->remove_non_migrated stain_migrated Stain migrated cells in lower chamber (e.g., Calcein-AM) remove_non_migrated->stain_migrated read_fluorescence Measure fluorescence with a plate reader stain_migrated->read_fluorescence

Chemotaxis Assay Workflow

Conclusion

This compound stands out as a remarkable endogenous peptide with profound immunomodulatory properties. Its ability to enhance key functions of both the innate and adaptive immune systems underscores its potential as a therapeutic agent. For researchers and drug development professionals, a thorough understanding of this compound's mechanisms of action, as detailed in this guide, is paramount for harnessing its full clinical potential. Further investigation into the intricate signaling networks modulated by this compound will undoubtedly pave the way for novel immunotherapeutic strategies.

References

The Genesis of a Phagocytosis Stimulator: Early Investigations into the Biological Functions of Tuftsin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunology, the discovery of small, endogenous peptides with potent biological activities has frequently opened new avenues for therapeutic intervention. One such molecule that garnered significant attention in the latter half of the 20th century is Tuftsin, a simple tetrapeptide with the sequence L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg).[1][2] Originating from the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound emerged from early studies as a powerful natural activator of phagocytic cells, hinting at its potential as an immunomodulatory agent.[1][2][3] This technical guide delves into the foundational research that first elucidated the biological functions of this compound, providing a detailed overview of the key experiments, quantitative data, and the nascent understanding of its signaling pathways.

Core Biological Function: Potentiation of Phagocytosis

The primary and most striking biological effect of this compound identified in early research was its ability to stimulate the phagocytic activity of polymorphonuclear leukocytes (PMNs) and macrophages.[1][2][4] This function was observed across various experimental models and laid the groundwork for its characterization as a natural immunomodulator.

Quantitative Analysis of Phagocytosis Stimulation

Early studies meticulously quantified the phagocytosis-enhancing effects of this compound. The data consistently demonstrated a significant increase in the uptake of particles by phagocytes in the presence of the tetrapeptide.

Cell TypeParticle TypeThis compound ConcentrationIncubation Time & TempParticle to Cell RatioObserved EffectReference
Human PMNsFluorescent Microspheres5 µg/mL15 min at 37°C50:1Greatest stimulation over control[4]
Murine Kupffer CellsFluorescent Microspheres1 µg/mL15 min at 37°C50:1Greatest stimulatory effect on percent phagocytic cells[5]
Rabbit Peritoneal MacrophagesStaphylococcus aureusNot specifiedNot specifiedNot specifiedEnhanced engulfing activity[6]
Rabbit PMNsStaphylococcus aureusNot specifiedNot specifiedNot specifiedIncreased bactericidal activity[6]
Experimental Protocol: In Vitro Phagocytosis Assay with Human PMNs and Fluorescent Microspheres

The following protocol is a synthesis of methodologies described in early this compound research for assessing its impact on phagocytosis.[4]

Objective: To quantify the stimulatory effect of this compound on the phagocytic activity of human polymorphonuclear leukocytes (PMNs).

Materials:

  • Freshly isolated human PMNs

  • Fluorescent microspheres

  • This compound (Thr-Lys-Pro-Arg)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fetal Bovine Serum (FBS)

  • Trypsin solution

  • 24-well tissue culture plates

  • Flow cytometer and/or fluorescence microscope

Procedure:

  • Cell Preparation: Isolate human PMNs from fresh venous blood using a standard density gradient centrifugation method. Resuspend the purified PMNs in HBSS.

  • Assay Setup: Seed the PMNs into 24-well plates.

  • This compound Incubation: Add this compound to the wells containing PMNs to achieve the desired final concentration (e.g., 5 µg/mL). A control group without this compound should be included. Incubate for 15 minutes at 37°C.[4]

  • Phagocytosis Induction: Add fluorescent microspheres to the wells at a particle-to-cell ratio of 50:1.[4] Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for phagocytosis.

  • Removal of Non-ingested Particles: To differentiate between internalized and surface-bound microspheres, wash the cells to remove unattached particles. Subsequently, treat with trypsin to detach non-ingested, surface-adhered microspheres.[4]

  • Quenching and Analysis: Centrifuge the cells through a layer of FBS to stop the trypsin activity and wash the cells.[4]

  • Quantification:

    • Flow Cytometry: Analyze the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (indicative of the number of particles engulfed per cell).[4]

    • Microscopy: Visually count the number of cells containing fluorescent microspheres and the number of microspheres per cell.[4]

Experimental Workflow: Phagocytosis Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_processing Post-Incubation Processing cluster_analysis Analysis A Isolate Human PMNs B Seed PMNs in 24-well plates A->B C Add this compound (or control) B->C D Incubate at 37°C C->D E Add Fluorescent Microspheres D->E F Incubate for Phagocytosis E->F G Wash to remove unattached particles F->G H Trypsin treatment for surface-bound particles G->H I Centrifuge through FBS H->I J Flow Cytometry I->J K Fluorescence Microscopy I->K

Caption: Workflow for an in vitro phagocytosis assay to evaluate this compound's activity.

Receptor Binding and Specificity

Early researchers quickly hypothesized that this compound's effects were mediated by specific receptors on the surface of phagocytic cells. This was confirmed through binding studies using radiolabeled this compound.

Quantitative Binding Data

Binding assays with radiolabeled this compound provided quantitative insights into the interaction with its cellular targets.

Cell TypeLigandDissociation Constant (KD)Number of Binding Sites per CellReference
Thioglycollate-stimulated mouse peritoneal macrophages[3H]this compound5.3 x 10-8 M (Scatchard plot)~72,000[7][8]
Thioglycollate-stimulated mouse peritoneal macrophagesUnlabeled this compound (competition)5.0 x 10-8 MNot Applicable[7][8]

These studies revealed a high degree of specificity. For instance, inactive analogs like [N-Acetyl-Thr1]this compound did not bind specifically, and other peptides with altered sequences showed significantly reduced or no ability to compete for the binding sites.[7][8] Interestingly, while various stimulated macrophage populations showed similar binding, Corynebacterium parvum-stimulated macrophages exhibited a 6- to 10-fold lower binding capacity.[7][8] No specific binding was detected on fibroblasts or lymphocytes, underscoring the selectivity for phagocytes.[7][8]

Experimental Protocol: Radioligand Binding Assay

The following protocol outlines the general methodology used in early studies to characterize this compound receptors.[7][8]

Objective: To determine the binding affinity (KD) and the number of this compound receptors on macrophages.

Materials:

  • Isolated macrophage populations (e.g., thioglycollate-stimulated mouse peritoneal macrophages)

  • Radiolabeled this compound (e.g., [3H]this compound)

  • Unlabeled this compound

  • Binding buffer (e.g., HBSS with bovine serum albumin)

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Cell Preparation: Harvest and wash macrophages, then resuspend them in binding buffer at a known concentration.

  • Binding Reaction: In a series of tubes, incubate a fixed concentration of [3H]this compound with the macrophage suspension.

  • Competition Assay: For determining specific binding, a parallel set of tubes is prepared containing a high concentration (e.g., 100-fold excess) of unlabeled this compound in addition to the radiolabeled ligand. This measures non-specific binding.

  • Saturation Assay: To determine KD and Bmax (maximum number of binding sites), incubate the cells with increasing concentrations of [3H]this compound.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 22°C) until equilibrium is reached.[7]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to trap the cells with bound ligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.

    • Analyze the saturation binding data using a Scatchard plot to determine the KD and the total number of binding sites.

Early Insights into Signaling and Other Biological Functions

While a complete picture of the signaling cascade was not available in the early years, foundational studies provided crucial clues. The specific, high-affinity binding to receptors on phagocytes strongly suggested a receptor-mediated mechanism of action.[9] Research indicated that this compound binding could affect intracellular calcium and cyclic nucleotide levels, pointing towards the involvement of second messengers in downstream signaling.[9] More recent studies have identified neuropilin-1 (Nrp1) as a receptor for this compound, signaling through the TGFβ pathway.[10][11]

Logical Relationship of this compound's Action

G A This compound (Thr-Lys-Pro-Arg) B Specific Receptor Binding (on Phagocytes) A->B Binds C Signal Transduction Cascade (Early evidence: Ca2+, cyclic nucleotides) B->C Initiates D Cellular Responses C->D Leads to E Increased Phagocytosis D->E F Enhanced Chemotaxis & Motility D->F G Augmented Bactericidal Activity D->G H Immunogenic Response Potentiation D->H

References

Methodological & Application

Application Notes and Protocols for In Vitro Phagocytosis Assay Using Tuftsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that acts as a potent immunomodulator by stimulating the phagocytic activity of immune cells such as macrophages and neutrophils.[1][2] It binds to the Neuropilin-1 (Nrp1) receptor on the surface of these cells, initiating a signaling cascade that enhances their ability to engulf and eliminate foreign particles, pathogens, and cellular debris.[3][4] This application note provides a detailed protocol for an in vitro phagocytosis assay using this compound to evaluate its effects on phagocytic cells. The protocol is designed to be adaptable for various research and drug development applications, including screening for novel immunomodulatory compounds and investigating the mechanisms of phagocytosis.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on phagocytosis. These tables are structured for easy comparison of results obtained from experiments following the protocols outlined below.

Table 1: Effect of this compound Concentration on Phagocytosis by Macrophages

This compound Concentration (µg/mL)Percentage of Phagocytic Cells (%)Phagocytic Index (Particles per 100 cells)
0 (Control)35 ± 4150 ± 20
0.145 ± 5250 ± 30
1.065 ± 6450 ± 45
5.075 ± 5600 ± 50
10.072 ± 7580 ± 55

Table 2: Time-Course of this compound-Stimulated Phagocytosis

Incubation Time (minutes)Percentage of Phagocytic Cells (%) (1 µg/mL this compound)Phagocytic Index (Particles per 100 cells) (1 µg/mL this compound)
540 ± 5200 ± 25
1568 ± 7480 ± 50
3070 ± 6510 ± 48
6065 ± 8470 ± 52

Experimental Protocols

This section provides detailed methodologies for performing an in vitro phagocytosis assay to assess the stimulatory effect of this compound.

Materials and Reagents
  • Phagocytic Cells:

    • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

    • Primary macrophages (e.g., bone marrow-derived macrophages (BMDMs) or peritoneal macrophages)

    • Neutrophils (e.g., human polymorphonuclear leukocytes (PMNs))

  • Cell Culture Media:

    • RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound:

    • Synthetic this compound (Thr-Lys-Pro-Arg) peptide

  • Phagocytic Targets:

    • Fluorescently labeled microbeads (e.g., FITC-conjugated latex beads, 1-3 µm diameter)

    • Fluorescently labeled zymosan particles

    • Fluorescently labeled bacteria (e.g., heat-killed E. coli)

  • Reagents for Analysis:

    • Trypan Blue solution

    • Quenching solution (e.g., 0.4% Trypan Blue in PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Staining reagents (e.g., DAPI for nuclear staining)

  • Buffers and Solutions:

    • Phosphate Buffered Saline (PBS)

    • Hanks' Balanced Salt Solution (HBSS)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Fluorescence microscope or flow cytometer

    • 96-well black, clear-bottom microplates

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Phagocytic Cells (e.g., Macrophages) seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_targets Prepare Phagocytic Targets (e.g., Fluorescent Beads) add_targets Add Phagocytic Targets and Incubate prep_targets->add_targets prep_this compound Prepare this compound Solutions add_this compound Add this compound and Incubate prep_this compound->add_this compound seed_cells->add_this compound add_this compound->add_targets stop_phagocytosis Stop Phagocytosis (e.g., Ice-cold PBS) add_targets->stop_phagocytosis quench Quench Extracellular Fluorescence stop_phagocytosis->quench fix_stain Fix and Stain Cells quench->fix_stain acquire_data Acquire Data (Microscopy or Flow Cytometry) fix_stain->acquire_data analyze_data Analyze Data (Phagocytic Index, % Phagocytosis) acquire_data->analyze_data

Experimental Workflow for this compound-Stimulated Phagocytosis Assay.

Step-by-Step Protocol

1. Preparation of Phagocytic Cells

  • For Macrophage Cell Lines (e.g., RAW 264.7):

    • Culture cells in complete medium at 37°C in a 5% CO2 incubator.

    • Passage cells every 2-3 days to maintain sub-confluent cultures.

    • On the day of the assay, harvest cells using a cell scraper, wash with PBS, and resuspend in fresh medium.

    • Count the cells using a hemocytometer and adjust the cell density to 1 x 10^6 cells/mL.

  • For Primary Macrophages (e.g., BMDMs):

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in complete medium supplemented with M-CSF (20 ng/mL) for 7 days to differentiate them into macrophages.

    • Harvest the differentiated macrophages for the assay.

2. Preparation of Phagocytic Targets

  • Wash the fluorescently labeled microbeads or zymosan particles twice with sterile PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in assay medium.

  • Adjust the concentration of the particles to 1 x 10^8 particles/mL.

3. Phagocytosis Assay

  • Seed the phagocytic cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to adhere.

  • Prepare serial dilutions of this compound in assay medium (e.g., 0, 0.1, 1, 5, 10 µg/mL).

  • Gently remove the culture medium from the wells and replace it with 100 µL of the prepared this compound solutions.

  • Incubate the plate for 15-30 minutes at 37°C.[5][6]

  • Add 10 µL of the prepared phagocytic target suspension to each well (particle-to-cell ratio of approximately 20:1 to 50:1).[5][6]

  • Incubate the plate for 15-60 minutes at 37°C to allow for phagocytosis. The optimal incubation time should be determined empirically for each cell type and target.[5][6]

  • To stop phagocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-ingested particles.

  • Add 100 µL of a quenching solution (e.g., Trypan Blue) to each well and incubate for 1-2 minutes to quench the fluorescence of extracellularly bound particles.

  • Wash the cells twice with PBS.

4. Data Acquisition and Analysis

  • Fluorescence Microscopy:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 and stain with DAPI to visualize the nuclei.

    • Acquire images using a fluorescence microscope.

    • Quantify phagocytosis by determining:

      • Percentage of Phagocytic Cells: (Number of cells with ingested particles / Total number of cells) x 100.

      • Phagocytic Index: (Total number of ingested particles / Total number of cells) x 100.

  • Flow Cytometry:

    • After the washing and quenching steps, detach the cells using a non-enzymatic cell dissociation solution.

    • Transfer the cell suspension to FACS tubes.

    • Analyze the cells using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of ingested particles.

This compound Signaling Pathway

This compound exerts its phagocytosis-enhancing effects by binding to the Nrp1 receptor on phagocytic cells.[3][4] This interaction triggers a downstream signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway.[3][4] The binding of this compound to Nrp1 leads to the recruitment and activation of the TGF-β receptor I (TβRI), which in turn phosphorylates and activates Smad2/3 proteins.[7] The activated Smad2/3 complex then translocates to the nucleus, where it regulates the transcription of genes involved in cytoskeletal rearrangement and phagocytosis.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrp1 Nrp1 Receptor This compound->Nrp1 Binds TGFbR TGF-β Receptor Complex (TβRI/TβRII) Nrp1->TGFbR Activates Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates DNA DNA Smad_complex_nuc->DNA Binds Gene_expression Gene Expression (Phagocytosis-related genes) DNA->Gene_expression Phagocytosis Enhanced Phagocytosis Gene_expression->Phagocytosis

References

Application Notes and Protocols for Flow Cytometry Analysis of Tuftsin-Stimulated Phagocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulatory agent that plays a crucial role in the host's defense system.[1][2] It is primarily known for its ability to stimulate the phagocytic activity of professional phagocytes, such as macrophages and neutrophils.[3][4] this compound binds to its specific receptor, neuropilin-1 (Nrp1), on the surface of these immune cells, initiating a signaling cascade that enhances their capacity to engulf and eliminate pathogens, cellular debris, and other foreign particles.[5][6] This application note provides a detailed protocol for the quantitative analysis of this compound-stimulated phagocytosis using flow cytometry, a powerful technique for single-cell analysis.

Principle of the Assay

This assay quantifies the phagocytic activity of immune cells by measuring the uptake of fluorescently labeled particles (e.g., beads or bacteria). Phagocytic cells are first incubated with this compound to stimulate their phagocytic machinery. Subsequently, fluorescent particles are added, and after an incubation period, the cells are analyzed by flow cytometry. The flow cytometer measures the fluorescence intensity of individual cells, allowing for the determination of the percentage of phagocytic cells (cells that have engulfed one or more particles) and the phagocytic index (a measure of the number of particles engulfed per cell, often represented by the mean fluorescence intensity).

Signaling Pathway of this compound-Mediated Phagocytosis

This compound exerts its pro-phagocytic effects by binding to the neuropilin-1 (Nrp1) receptor on the cell surface.[5][7] This interaction triggers a downstream signaling cascade that involves the transforming growth factor-beta (TGFβ) pathway.[1][5] Upon this compound binding, Nrp1 associates with the TGFβ receptor 1 (TβR1), leading to the phosphorylation and activation of Smad3.[1][5] Activated Smad3 then translocates to the nucleus to regulate the expression of genes involved in cytoskeletal rearrangement and phagosome formation, ultimately enhancing the cell's phagocytic capacity.

Tuftsin_Signaling_Pathway This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds to TBR1 TGFβ Receptor 1 (TβR1) Nrp1->TBR1 Associates with Smad3 Smad3 TBR1->Smad3 Activates pSmad3 Phosphorylated Smad3 Smad3->pSmad3 Phosphorylation Nucleus Nucleus pSmad3->Nucleus Translocates to Gene_Expression Gene Expression (Cytoskeletal Rearrangement, Phagosome Formation) Nucleus->Gene_Expression Regulates Phagocytosis Enhanced Phagocytosis Gene_Expression->Phagocytosis

This compound signaling cascade leading to enhanced phagocytosis.

Experimental Workflow

The following diagram outlines the key steps in the flow cytometry-based analysis of this compound-stimulated phagocytosis.

Experimental_Workflow start Start: Prepare Phagocytic Cells (e.g., Macrophages, Neutrophils) stimulate Stimulate with this compound (e.g., 5 µg/ml for 15 min at 37°C) start->stimulate add_particles Add Fluorescently Labeled Particles (e.g., FITC-beads at 50:1 ratio) stimulate->add_particles incubate Incubate to Allow Phagocytosis (e.g., 30-60 min at 37°C) add_particles->incubate wash Wash to Remove Non-ingested Particles incubate->wash quench Optional: Quench Extracellular Fluorescence (e.g., Trypan Blue) wash->quench acquire Acquire Data on Flow Cytometer quench->acquire analyze Analyze Data: - Percentage of Fluorescent Cells - Mean Fluorescence Intensity (MFI) acquire->analyze end End: Quantitative Results analyze->end

Flowchart of the this compound-stimulated phagocytosis assay.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies analyzing the effect of this compound on phagocytosis using flow cytometry.

Cell TypeThis compound ConcentrationStimulation TimeParticle TypeParticle:Cell RatioKey FindingsReference
Human Polymorphonuclear Leukocytes (PMNs)5 µg/ml15 minFluorescent Microspheres50:1This compound had a greater impact on the number of particles engulfed per cell than on the percentage of phagocytic cells.[3][3]
Murine Kupffer Cells1 µg/ml15 minFluorescent Microspheres50:1This compound markedly increased the number of particles engulfed by Kupffer cells.[8][8]
Mouse Macrophages (J774A.1)10 µM (LDP-TF fusion protein)2 hoursFITC-labeled BSANot specifiedThis compound-fusion protein significantly increased the mean fluorescence intensity, indicating enhanced phagocytosis.[6][6]
Human Neutrophils1 µg/mlNot specifiedUnopsonized Staphylococcus aureusNot specifiedExogenous this compound increased the phagocytic index (proportion of phagocytic cells) and avidity index (number of bacteria per cell).[2][2]

Detailed Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled Particles

This protocol describes the preparation of fluorescently labeled polystyrene beads. Similar principles can be applied to label bacteria or other particles.

Materials:

  • 1 µm carboxylate-modified polystyrene beads

  • Fluorescein isothiocyanate (FITC) or other suitable fluorescent dye

  • Opsonizing agent (e.g., human serum or purified IgG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Carbonate-bicarbonate buffer, pH 9.6

  • Bovine serum albumin (BSA)

  • Sodium azide

Procedure:

  • Bead Washing:

    • Vortex the stock suspension of polystyrene beads.

    • Transfer 100 µl of the bead suspension to a microcentrifuge tube.

    • Add 1 ml of PBS and centrifuge at 10,000 x g for 5 minutes.

    • Discard the supernatant and resuspend the bead pellet in 1 ml of PBS. Repeat this washing step twice.

  • Fluorescent Labeling:

    • After the final wash, resuspend the bead pellet in 1 ml of carbonate-bicarbonate buffer.

    • Add FITC to a final concentration of 0.1 mg/ml.

    • Incubate for 2 hours at room temperature with gentle rotation, protected from light.

    • Wash the labeled beads three times with PBS to remove unbound dye.

  • Opsonization (Optional but Recommended):

    • Resuspend the fluorescently labeled beads in PBS containing 50% human serum or a specific concentration of IgG.

    • Incubate for 30 minutes at 37°C with gentle shaking.

    • Wash the opsonized beads twice with PBS to remove unbound opsonins.

  • Final Preparation:

    • Resuspend the opsonized, fluorescently labeled beads in PBS at a desired concentration (e.g., 1 x 10⁸ beads/ml).

    • Add 0.02% sodium azide for storage at 4°C. The beads should be used within a few weeks for optimal performance.

Protocol 2: this compound-Stimulated Phagocytosis Assay

This protocol details the procedure for stimulating phagocytic cells with this compound and performing the phagocytosis assay.

Materials:

  • Phagocytic cells (e.g., isolated human neutrophils or cultured macrophages like J774A.1)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • This compound (synthetic, high purity)

  • Fluorescently labeled and opsonized particles (from Protocol 1)

  • Ice-cold PBS

  • Trypan Blue solution (0.4%)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of phagocytic cells at a concentration of 1 x 10⁶ cells/ml in complete culture medium.

    • For adherent cells like macrophages, seed them in a 24-well plate and allow them to adhere overnight.

  • This compound Stimulation:

    • Prepare a working solution of this compound in culture medium.

    • Add this compound to the cell suspension to a final concentration of 1-10 µg/ml. For a negative control, add an equal volume of culture medium without this compound.

    • Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Phagocytosis:

    • Add the prepared fluorescently labeled particles to the this compound-stimulated cells at a particle-to-cell ratio of 10:1 to 50:1.

    • Gently mix and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator. To control for non-specific binding, set up a parallel sample incubated at 4°C, as phagocytosis is an active process that is inhibited at low temperatures.

  • Stopping Phagocytosis and Washing:

    • Stop the phagocytosis by adding 1 ml of ice-cold PBS to each sample.

    • For suspension cells, centrifuge at 300 x g for 5 minutes at 4°C. For adherent cells, gently aspirate the medium.

    • Wash the cells three times with ice-cold PBS to remove any non-ingested particles.

  • Quenching Extracellular Fluorescence (Optional):

    • To differentiate between internalized and surface-bound particles, resuspend the cells in 100 µl of Trypan Blue solution for 1-2 minutes at room temperature. Trypan Blue will quench the fluorescence of the external particles.

    • Immediately add 1 ml of ice-cold PBS and centrifuge to wash away the Trypan Blue.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µl of ice-cold PBS or flow cytometry buffer (PBS with 1% BSA and 0.02% sodium azide).

    • Transfer the cell suspension to flow cytometry tubes.

    • Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent dye used. Collect at least 10,000 events per sample.

Data Analysis
  • Gating Strategy:

    • Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main phagocyte population and exclude debris and dead cells.

    • From the gated population, create a histogram of the fluorescence channel corresponding to the labeled particles.

  • Quantification:

    • Percentage of Phagocytic Cells: In the fluorescence histogram, set a gate to distinguish between the fluorescent-negative (non-phagocytic) and fluorescent-positive (phagocytic) cell populations based on the negative control (cells without fluorescent particles). The percentage of cells within the positive gate represents the percentage of phagocytic cells.

    • Phagocytic Index (Mean Fluorescence Intensity - MFI): The MFI of the fluorescent-positive population is a relative measure of the average number of particles engulfed per cell. A higher MFI indicates a greater phagocytic capacity.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence in negative control Incomplete washing of unbound fluorescent particles.Increase the number of washing steps. Ensure gentle resuspension to avoid cell lysis.
Autofluorescence of cells.Use a flow cytometer with appropriate compensation settings. Include an unstained cell control.
Low percentage of phagocytic cells Suboptimal incubation time or temperature.Optimize the incubation time (e.g., 30, 60, 90 minutes) and ensure the incubator is at 37°C.
Inefficient opsonization of particles.Ensure the opsonizing agent is active and used at an optimal concentration.
Low viability of phagocytic cells.Check cell viability before starting the assay using a method like Trypan Blue exclusion.
High variability between replicates Inconsistent cell or particle numbers.Ensure accurate cell and particle counting and consistent pipetting.
Clumping of cells or particles.Gently vortex particles before use. Ensure a single-cell suspension of phagocytes.

Conclusion

The flow cytometry-based phagocytosis assay is a robust and quantitative method to assess the immunomodulatory effects of this compound. By following the detailed protocols and data analysis guidelines provided in this application note, researchers can accurately measure the enhancement of phagocytic activity in various immune cell populations. This powerful tool is invaluable for basic research into immune function and for the development of novel therapeutics that target the phagocytic process.

References

Application Notes and Protocols for Tuftsin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods used to study the binding of Tuftsin, a naturally occurring immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg), to its receptors. The primary receptor for this compound is Neuropilin-1 (Nrp1), and its binding initiates a signaling cascade with implications for immune response and potential therapeutic applications.[1][2] This document outlines the theoretical background, experimental protocols, and data analysis for key this compound receptor binding assays.

Introduction to this compound and its Receptor

This compound is a peptide that stimulates phagocytosis by macrophages and microglia.[1][2] It binds to Neuropilin-1 (Nrp1), a single-pass transmembrane protein.[1][2] As Nrp1 possesses a small intracellular domain, it collaborates with co-receptors to initiate downstream signaling. A key co-receptor in this compound signaling is the Transforming Growth Factor-beta (TGFβ) receptor-1 (TβR1). The binding of this compound to Nrp1 leads to the activation of the canonical TGFβ signaling pathway, which includes the phosphorylation of Smad3.[1][2]

This compound-Nrp1 Signaling Pathway

The binding of this compound to Nrp1 triggers a signaling cascade that modulates immune cell function. The pathway, as currently understood, involves the recruitment and activation of the TGFβ receptor, leading to the phosphorylation and nuclear translocation of Smad proteins, which in turn regulate gene expression.

Tuftsin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Tuftsin_Nrp1 This compound-Nrp1 Complex This compound->Tuftsin_Nrp1 Binds Nrp1 Nrp1 Receptor Nrp1->Tuftsin_Nrp1 TGFbR1 TGFβR1 Co-receptor Complex Nrp1-TGFβR1 Complex TGFbR1->Complex Tuftsin_Nrp1->Complex Recruits Smad3 Smad3 Complex->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 Smad_complex p-Smad3/Smad4 Complex pSmad3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Expression (e.g., anti-inflammatory response) Smad_complex->Gene_expression Translocates to nucleus and regulates

Figure 1: this compound-Nrp1 Signaling Pathway

Quantitative Data Summary

The binding affinity of this compound for its receptors can be quantified using various assay methods. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.

LigandReceptorCell Type/SystemAssay MethodBinding Affinity (Kd)Number of Binding Sites (Bmax)Reference
[3H]this compoundThis compound ReceptorThioglycollate-stimulated mouse peritoneal macrophagesRadioligand Binding Assay5.3 x 10⁻⁸ M~72,000 sites/cell [3]
Unlabeled this compoundThis compound ReceptorThioglycollate-stimulated mouse peritoneal macrophagesCompetitive Radioligand Binding Assay5.0 x 10⁻⁸ MNot Reported[3]
This compoundNeuropilin-1 (Nrp1)Recombinant Human ProteinSurface Plasmon Resonance (SPR)10.65 µmol/LNot Applicable[4][5][6][7]
This compoundACE2Recombinant Human ProteinSurface Plasmon Resonance (SPR)460 µmol/LNot Applicable[4][5][6][7]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions due to their high sensitivity and specificity.[8] These assays typically involve the use of a radiolabeled form of this compound (e.g., [3H]this compound) to measure its binding to cells or membrane preparations expressing the this compound receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for its receptor on a given cell type.

Materials:

  • [3H]this compound (radioligand)

  • Unlabeled this compound (for competition assays)

  • Cells expressing this compound receptors (e.g., macrophage cell line, primary macrophages)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

a) Saturation Binding Assay:

  • Cell Preparation: Prepare a suspension of cells or cell membranes at a concentration that ensures less than 10% of the added radioligand is bound at equilibrium.[8]

  • Assay Setup: In a series of tubes, add a constant amount of the cell/membrane preparation.

  • Radioligand Addition: Add increasing concentrations of [3H]this compound to the tubes.

  • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [3H]this compound along with a high concentration of unlabeled this compound (e.g., 1000-fold excess) to determine non-specific binding.[8]

  • Incubation: Incubate all tubes at a specified temperature (e.g., 22°C or 37°C) for a predetermined time to reach equilibrium.[3]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The filter will trap the cells/membranes with the bound radioligand.[9]

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of [3H]this compound.

    • Plot the specific binding versus the concentration of [3H]this compound.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax.

b) Competitive Binding Assay:

  • Assay Setup: In a series of tubes, add a constant amount of the cell/membrane preparation and a fixed concentration of [3H]this compound (typically at or below its Kd).

  • Competitor Addition: Add increasing concentrations of unlabeled this compound or other test compounds.

  • Follow steps 5-9 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding of [3H]this compound against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow start Start cell_prep Prepare Cells/ Membranes start->cell_prep assay_setup Set up Assay Tubes cell_prep->assay_setup radioligand_add Add [3H]this compound (and unlabeled for NSB) assay_setup->radioligand_add incubation Incubate to Equilibrium radioligand_add->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Kd, Bmax, IC50) counting->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow
Fluorescence-Based Binding Assay

Fluorescence-based assays offer a non-radioactive alternative for studying this compound receptor binding. These methods can include fluorescence polarization, fluorescence resonance energy transfer (FRET), or direct fluorescence measurements using a fluorescently labeled this compound analog.

Objective: To qualitatively or quantitatively assess the binding of a fluorescently labeled this compound analog to its receptor.

Materials:

  • Fluorescently labeled this compound (e.g., this compound-FITC, this compound-Rhodamine)

  • Cells expressing this compound receptors

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader with fluorescence detection capabilities or a flow cytometer.

Protocol (Microplate-based):

  • Cell Seeding: Seed cells expressing the this compound receptor into a 96-well black, clear-bottom microplate and allow them to adhere overnight.

  • Washing: Gently wash the cells with Assay Buffer to remove media.

  • Ligand Addition: Add increasing concentrations of fluorescently labeled this compound to the wells. For competitive assays, add a fixed concentration of labeled this compound and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a suitable duration (e.g., 1 hour) in the dark.

  • Washing: Gently wash the cells multiple times with cold Assay Buffer to remove unbound fluorescent ligand.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the labeled or unlabeled ligand.

    • For saturation assays, analyze the data using non-linear regression to estimate the Kd.

    • For competitive assays, determine the IC50 value.

Fluorescence_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding washing1 Wash Cells cell_seeding->washing1 ligand_add Add Fluorescent This compound washing1->ligand_add incubation Incubate ligand_add->incubation washing2 Wash to Remove Unbound Ligand incubation->washing2 measurement Measure Fluorescence washing2->measurement analysis Data Analysis measurement->analysis end End analysis->end

Figure 3: Fluorescence-Based Binding Assay Workflow
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Objective: To determine the kinetics and affinity of this compound binding to purified Nrp1 receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant Nrp1 receptor

  • This compound peptide

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified Nrp1 receptor over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active sites using ethanolamine.

  • Analyte Binding:

    • Inject a series of increasing concentrations of this compound (analyte) over the immobilized Nrp1 surface.

    • Monitor the binding in real-time as a change in resonance units (RU).

  • Dissociation:

    • After the association phase, flow Running Buffer over the chip to monitor the dissociation of this compound from Nrp1.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd.

SPR_Workflow start Start immobilization Immobilize Nrp1 on Sensor Chip start->immobilization binding Inject this compound (Analyte) immobilization->binding dissociation Monitor Dissociation binding->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration regeneration->binding Next Concentration analysis Analyze Sensorgrams (ka, kd, Kd) regeneration->analysis After all concentrations end End analysis->end

Figure 4: Surface Plasmon Resonance (SPR) Workflow

Troubleshooting and Considerations

  • Non-specific Binding: High non-specific binding can be an issue in radioligand and fluorescence assays. This can be minimized by optimizing blocking agents (e.g., BSA), increasing the number of washes, and using appropriate assay buffers.

  • Ligand Depletion: In binding assays, it is important to ensure that the concentration of the receptor does not significantly deplete the free ligand concentration, as this can affect the accuracy of the determined binding parameters.[8]

  • Data Analysis: The choice of the correct binding model is crucial for accurate data analysis. It is important to assess the quality of the data fit and consider more complex models if necessary.

  • Protein Quality: For SPR and other assays using purified proteins, the purity and activity of the receptor and ligand are critical for obtaining reliable results.

By following these detailed protocols and considering the key aspects of assay design and data analysis, researchers can effectively characterize the binding of this compound to its receptors and further elucidate its biological functions and therapeutic potential.

References

Application Notes and Protocols for Natural Killer Cell Cytotoxicity Assay with Tuftsin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural Killer (NK) cells are a critical component of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. The cytotoxic activity of NK cells is a key mechanism of this immune defense. Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc fragment of immunoglobulin G, is a potent immunomodulatory agent.[1] It has been shown to enhance the effector functions of various immune cells, including NK cells.[2][3] This document provides detailed protocols for assessing the impact of this compound on NK cell cytotoxicity, offering valuable tools for immunology research and the development of novel immunotherapies.

Principle of the Assay

This protocol outlines two primary methods to assess NK cell-mediated cytotoxicity following stimulation with this compound: the classic Chromium-51 (⁵¹Cr) release assay and a more modern flow cytometry-based assay. Both methods involve the co-culture of effector cells (NK cells) with target tumor cells. The fundamental principle is to quantify the lysis of target cells by NK cells. This compound is introduced to the NK cells prior to or during the co-culture to evaluate its potential to enhance this cytotoxic activity.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the successful execution of the this compound-mediated NK cell cytotoxicity assay.

Table 1: this compound Stimulation Parameters

ParameterRecommended ValueNotes
This compound Concentration50 - 100 µg/mL[4]Optimal concentration may vary depending on the cell source and purity. A dose-response experiment is recommended.
Incubation Time with NK Cells18 - 24 hours[4]Prolonged incubation with this compound has been shown to enhance and sustain NK cell cytotoxic capabilities.[4]
SolventSterile PBS or cell culture mediumEnsure the final solvent concentration does not affect cell viability.

Table 2: Cell Preparation and Co-culture Parameters

ParameterRecommended ValueNotes
Effector to Target (E:T) Ratio50:1, 25:1, 12.5:1, 6.25:1A range of E:T ratios is crucial for generating a comprehensive cytotoxicity curve.
Target Cell Seeding Density (96-well plate)1 x 10⁴ cells/wellThis can be adjusted based on the specific target cell line and assay duration.
Co-culture Incubation Time4 - 6 hoursShorter incubation times are typical for cytotoxicity assays to minimize spontaneous cell death.

Experimental Protocols

Protocol 1: Chromium-51 Release Cytotoxicity Assay

The ⁵¹Cr release assay is a well-established method for quantifying cell-mediated cytotoxicity. It measures the release of radioactive ⁵¹Cr from the cytoplasm of lysed target cells.

Materials:

  • Purified human NK cells (effector cells)

  • K562 or YAC-1 cell line (target cells, sensitive to NK cell lysis)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (synthetic, high purity)

  • Sodium Chromate (⁵¹Cr)

  • Fetal Bovine Serum (FBS)

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Preparation of Effector Cells (NK Cells):

    • Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

    • Resuspend the purified NK cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • In separate tubes, treat NK cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µg/mL) for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, wash the NK cells twice with fresh medium to remove excess this compound and resuspend at the desired concentration for the assay.

  • Labeling of Target Cells:

    • Resuspend 1 x 10⁶ target cells in 100 µL of RPMI-1640 medium.

    • Add 100 µCi of ⁵¹Cr to the cell suspension.

    • Incubate for 1-2 hours at 37°C, gently mixing every 15-20 minutes.

    • Wash the labeled target cells three times with 10 mL of complete medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate (1 x 10⁴ cells/well).

    • Prepare serial dilutions of the this compound-treated and untreated NK cells to achieve the desired E:T ratios.

    • Add 100 µL of the effector cell suspensions to the wells containing the target cells.

    • Controls:

      • Spontaneous Release: Target cells with 100 µL of medium only.

      • Maximum Release: Target cells with 100 µL of 2% Triton X-100 solution.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes to initiate cell-cell contact.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well and transfer to tubes compatible with a gamma counter.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula:

Protocol 2: Flow Cytometry-Based Cytotoxicity Assay

This method utilizes fluorescent dyes to distinguish between live and dead target cells, offering a non-radioactive alternative to the ⁵¹Cr release assay.

Materials:

  • Purified human NK cells (effector cells)

  • Target cell line (e.g., K562)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Preparation of Effector Cells (NK Cells):

    • Follow the same procedure as described in Protocol 1 for the isolation and this compound treatment of NK cells.

  • Labeling of Target Cells:

    • Resuspend 1 x 10⁶ target cells in 1 mL of PBS.

    • Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of complete medium.

    • Wash the cells twice with complete medium and resuspend at 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Plate 100 µL of the CFSE-labeled target cell suspension into each well of a 96-well U-bottom plate (1 x 10⁴ cells/well).

    • Add 100 µL of the this compound-treated and untreated NK cell suspensions at various E:T ratios.

    • Controls:

      • Target cells only (spontaneous death): Labeled target cells with 100 µL of medium.

      • Target cells with lysis agent (maximum death): Labeled target cells with a cell lysis agent (e.g., 70% ethanol) added at the end of the incubation.

  • Incubation and Staining:

    • Centrifuge the plate at 200 x g for 3 minutes.

    • Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add 7-AAD or PI to each well at the manufacturer's recommended concentration.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CFSE-positive population (target cells).

    • Within the CFSE-positive gate, quantify the percentage of 7-AAD or PI positive cells (dead target cells).

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity using the following formula:

Visualizations

Experimental Workflow

G cluster_0 Effector Cell Preparation cluster_1 Target Cell Preparation cluster_2 Co-culture and Analysis A Isolate NK Cells (e.g., from PBMCs) B This compound Stimulation (18-24 hours) A->B C Wash and Resuspend NK Cells B->C F Co-culture Effector and Target Cells (4-6 hours) C->F D Label Target Cells (e.g., ⁵¹Cr or CFSE) E Wash and Resuspend Target Cells D->E E->F G Measure Target Cell Lysis (Gamma Counting or Flow Cytometry) F->G H Data Analysis (% Specific Lysis) G->H

Caption: Workflow for this compound-mediated NK cell cytotoxicity assay.

Proposed this compound Signaling Pathway in NK Cells

G This compound This compound receptor Putative this compound Receptor (e.g., Neuropilin-1) This compound->receptor pi3k PI3K receptor->pi3k plc PLCγ receptor->plc akt Akt pi3k->akt mtor mTOR akt->mtor cytokines Cytokine Production (e.g., IFN-γ, TNF-α) mtor->cytokines metabolism Increased Metabolism & Survival mtor->metabolism dag DAG plc->dag ip3 IP3 plc->ip3 degranulation Granule Exocytosis (Perforin, Granzymes) dag->degranulation ca Ca²⁺ influx ip3->ca ca->degranulation

References

Application Notes and Protocols for the Use of Tuftsin in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tuftsin, a naturally occurring tetrapeptide, in preclinical Experimental Autoimmune Encephalomyelitis (EAE) models, a widely used animal model for multiple sclerosis (MS). The following sections detail the mechanism of action, experimental protocols, and key findings related to this compound's therapeutic potential in mitigating neuroinflammation and demyelination.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a critical animal model for human multiple sclerosis.[1][2] The pathology of EAE is characterized by the infiltration of autoreactive T cells into the CNS, leading to inflammation, demyelination, and axonal damage, which manifest clinically as progressive paralysis.[3][4]

This compound, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G, has emerged as a potent immunomodulatory agent with therapeutic effects in EAE.[3][5] It primarily acts on macrophages and microglia, key cell types implicated in the pathogenesis of MS and EAE.[2][6] Research has demonstrated that this compound administration can significantly ameliorate the clinical course of EAE by promoting an anti-inflammatory environment in the CNS.[1][5]

Mechanism of Action

This compound exerts its immunomodulatory effects by binding to the receptor Neuropilin-1 (Nrp1) on the surface of microglia and macrophages.[3][4] This interaction triggers a signaling cascade that leads to a phenotypic switch of these cells from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[3]

The signaling pathway initiated by this compound-Nrp1 binding involves the canonical Transforming Growth Factor-beta (TGF-β) pathway.[7][8] This leads to the phosphorylation of Smad3 and an increase in the production of anti-inflammatory cytokines such as IL-10 and TGF-β, while concurrently reducing the expression of pro-inflammatory mediators.[2][7]

The shift towards an M2 microglial phenotype has profound effects on the adaptive immune response. M2 microglia promote the differentiation of T helper 2 (Th2) cells and the expansion of regulatory T cells (Tregs), which are crucial for suppressing autoimmune responses.[1][2] Conversely, the pro-inflammatory Th1 response is downregulated.[1] This modulation of the T cell response is a key mechanism through which this compound attenuates EAE severity.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia/Macrophage) This compound This compound Nrp1 Neuropilin-1 (Nrp1) This compound->Nrp1 Binds TGFbR TGF-β Receptor Nrp1->TGFbR Activates Smad3 pSmad3 TGFbR->Smad3 Phosphorylates M2_Polarization M2 Polarization Smad3->M2_Polarization Anti_inflammatory_Cytokines ↑ IL-10, TGF-β M2_Polarization->Anti_inflammatory_Cytokines Treg_Expansion Treg Expansion & Th2 Differentiation Anti_inflammatory_Cytokines->Treg_Expansion Amelioration Amelioration of EAE Treg_Expansion->Amelioration

Caption: this compound Signaling Pathway in Microglia/Macrophages.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in EAE models.

Table 1: Effect of this compound on EAE Clinical Scores

Treatment GroupPeak Mean Clinical Score (± SEM)Cumulative Disease Score (± SEM)Reference
WT EAE Control2.3 ± 0.130.0 ± 1.7[6]
WT EAE + this compound1.2 ± 0.118.5 ± 2.3[6]
Nrp1-MgKO EAE Control2.2 ± 0.128.3 ± 2.1[6]
Nrp1-MgKO EAE + this compound2.3 ± 0.128.4 ± 1.6[6]

Table 2: Effect of this compound on Demyelination in EAE

Treatment GroupDemyelination at Day 14 (%) (± SEM)Demyelination at Day 21 (%) (± SEM)Reference
WT EAE Control6.2 ± 0.525.5 ± 3.7[6]
WT EAE + this compound3.6 ± 0.25.8 ± 1.3[6]

Table 3: Effect of this compound on Immune Cell Markers and Cytokines in the Spinal Cord of EAE Mice

MarkerEAE Control (Relative Expression)EAE + this compound (Relative Expression)Reference
p-STAT1IncreasedBlunted Increase[2]
IL-10Low/UndetectableIncreased[2]
IL-4Low/UndetectableIncreased[2]
FoxP3Low/UndetectableIncreased[2]
CD25Low/UndetectableIncreased[2]

Experimental Protocols

This section provides detailed protocols for the induction of EAE, administration of this compound, and subsequent analysis.

Protocol 1: Induction of EAE in C57BL/6 Mice

This protocol is for the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[3][7]

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • MOG35-55 peptide (Hooke Laboratories, EK-2110 or equivalent)

  • Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis (Hooke Laboratories, EK-2110 or equivalent)

  • Pertussis toxin (PTX) (List Biologicals, #180 or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles (27G)

Procedure:

  • Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. For each mouse, mix 150 µg of MOG35-55 with an equal volume of CFA to a final volume of 100 µL. Emulsify by drawing the mixture up and down through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization: Anesthetize the mice. Administer a total of 100 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the upper back.[9]

  • Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, inject each mouse intraperitoneally with 200-500 ng of PTX dissolved in 200 µL of sterile PBS.[3][10]

  • Clinical Scoring: Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized 0-5 scoring scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

EAE_Induction_Workflow Day0 Day 0 Immunization Immunization: - MOG35-55/CFA Emulsion (s.c.) - Pertussis Toxin (i.p.) Day0->Immunization Day2 Day 2 PTX_Boost Pertussis Toxin (i.p.) Day2->PTX_Boost Day7_onward Day 7 Onward Monitoring Daily Monitoring: - Clinical Scoring - Weight Measurement Day7_onward->Monitoring

References

Application Notes and Protocols: Tuftsin Treatment in the Cuprizone Model of Demyelination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the cuprizone model of demyelination to evaluate the therapeutic potential of Tuftsin. The included information is intended to guide researchers in designing and executing experiments to study the effects of this compound on microglial modulation, oligodendrocyte survival, and remyelination.

Introduction to the Cuprizone Model and this compound

The cuprizone model is a widely used toxic model of demyelination in the central nervous system (CNS). Oral administration of the copper chelator cuprizone selectively induces apoptosis of mature oligodendrocytes, leading to demyelination, microgliosis, and astrogliosis, particularly in the corpus callosum.[1][2][3] This model is highly reproducible and allows for the study of both demyelination and spontaneous or therapeutically induced remyelination.[3][4]

This compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) known for its immunomodulatory properties.[1] It primarily targets microglia and macrophages, inducing a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2] This is achieved through its binding to neuropilin-1 and subsequent activation of the canonical TGF-β signaling pathway. By modulating the neuroinflammatory environment, this compound presents a promising therapeutic strategy for demyelinating diseases like multiple sclerosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound in the cuprizone model. These data highlight the impact of this compound, both alone and in combination with the remyelinating agent benztropine, on key cellular markers of demyelination and inflammation.

Table 1: Effect of this compound on Mature Oligodendrocytes in the Corpus Callosum

Treatment GroupMean Number of GST-π+ Cells per Field (± SEM)Statistical Significance (vs. Saline)Statistical Significance (vs. This compound Alone)
Saline~40--
This compound Alone~55Not Significant-
This compound + Benztropine~95p < 0.05p < 0.01

Data extracted from Thompson et al., 2018. GST-π is a marker for mature oligodendrocytes.[5]

Table 2: Effect of this compound on Microglial/Macrophage Activation in the Corpus Callosum

Treatment GroupMean Number of Iba1+ Cells per Field (± SEM)% of Iba1+ Cells Expressing iNOS (Pro-inflammatory)% of Iba1+ Cells Expressing Arginase-1 (Anti-inflammatory)
Saline~100Not specified~10%
This compound Alone~175Not specified~35%
This compound + Benztropine~180Not specified~40%

Data extracted from Thompson et al., 2018. Iba1 is a marker for microglia/macrophages. iNOS is a marker for the M1 pro-inflammatory phenotype. Arginase-1 is a marker for the M2 anti-inflammatory phenotype.[1]

Experimental Protocols

Cuprizone-Induced Demyelination Protocol (Acute Model)

This protocol describes the induction of acute demyelination using cuprizone, a method established to produce consistent demyelination in the corpus callosum of mice.

Materials:

  • 8-week-old C57BL/6 mice

  • Powdered rodent chow

  • Cuprizone (bis-cyclohexanone oxaldihydrazone)

  • Scale and mixing equipment

Procedure:

  • Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with powdered rodent chow.

  • House the mice in a controlled environment with ad libitum access to the 0.2% cuprizone diet and water for 5 weeks.[1][5]

  • Monitor the weight and health of the mice regularly. A slight weight loss may be observed initially.

  • At the end of the 5-week period, demyelination in the corpus callosum is typically maximal.[5]

  • For studies on remyelination, switch the mice back to a normal chow diet after the 5-week cuprizone administration.

G start Start: 8-week-old C57BL/6 mice cuprizone Administer 0.2% Cuprizone Diet (ad libitum for 5 weeks) start->cuprizone demyelination Maximal Demyelination (Corpus Callosum) cuprizone->demyelination remyelination Switch to Normal Chow (Initiate Remyelination Phase) demyelination->remyelination end Endpoint: Tissue Collection and Analysis remyelination->end

Cuprizone Model Experimental Workflow

This compound Administration Protocol

This protocol details the continuous administration of this compound using mini-osmotic pumps, a method that ensures consistent delivery of the therapeutic agent.

Materials:

  • This compound peptide

  • Sterile saline (0.9% NaCl)

  • Mini-osmotic pumps (e.g., Alzet)

  • Surgical instruments for subcutaneous implantation

  • Anesthesia

Procedure:

  • Prepare the this compound solution by dissolving it in sterile saline to the desired concentration.

  • Fill the mini-osmotic pumps with the this compound solution or sterile saline (for the control group) according to the manufacturer's instructions. A typical study might use a concentration that delivers a specific dose per day.[1]

  • At week 4 of the cuprizone diet, anesthetize the mice.[1][5]

  • Make a small incision in the skin on the back of the mouse and subcutaneously implant the filled mini-osmotic pump.

  • Suture the incision and monitor the mouse until it recovers from anesthesia.

  • The pumps will continuously deliver the treatment for their specified duration (e.g., 2 weeks).

Immunohistochemistry Protocols

Procedure:

  • Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight.

  • Cryoprotect the brains in 30% sucrose.

  • Section the brains at 30-40 µm using a cryostat.

  • Wash free-floating sections three times in PBS.

  • Block for 1 hour at room temperature in PBS containing 5% normal goat serum and 0.3% Triton X-100.

  • Incubate sections overnight at 4°C with the primary antibody against GST-π (e.g., rabbit anti-GST-π, diluted 1:1000 in blocking buffer).

  • Wash sections three times in PBS.

  • Incubate for 2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted 1:500 in blocking buffer).

  • Wash sections three times in PBS.

  • Mount sections on slides and coverslip with mounting medium containing DAPI.

Procedure:

  • Follow steps 1-5 from the GST-π protocol.

  • Incubate sections overnight at 4°C with primary antibodies:

    • For total microglia/macrophages: Rabbit anti-Iba1 (e.g., 1:1000 dilution).[6]

    • For co-staining of polarization markers:

      • Goat anti-Iba1 (1:500)

      • Rabbit anti-iNOS (for M1, e.g., 1:250)

      • Rat anti-Arginase-1 (for M2, e.g., 1:100)

  • Wash sections three times in PBS.

  • Incubate for 2 hours at room temperature with appropriate fluorescently labeled secondary antibodies (e.g., Donkey anti-Goat Alexa Fluor 488, Donkey anti-Rabbit Alexa Fluor 594, Donkey anti-Rat Alexa Fluor 647).

  • Wash sections three times in PBS.

  • Mount and coverslip as described previously.

Signaling Pathway and Logical Relationships

This compound Signaling Pathway in Microglia

This compound exerts its anti-inflammatory effects on microglia by binding to the neuropilin-1 (Nrp1) receptor. This interaction initiates the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway, which ultimately leads to a shift in microglial phenotype towards an anti-inflammatory M2 state, characterized by the expression of markers like Arginase-1.

G cluster_membrane Cell Membrane Nrp1 Nrp1 TGFbR TGF-β Receptor Nrp1->TGFbR activates Smad Smad Complex Phosphorylation TGFbR->Smad This compound This compound This compound->Nrp1 binds Nucleus Nucleus Smad->Nucleus Gene Anti-inflammatory Gene Expression (e.g., Arginase-1) Nucleus->Gene Phenotype M2 Phenotype (Anti-inflammatory) Gene->Phenotype

This compound Signaling in Microglia

Logical Relationship of this compound and Benztropine in Remyelination

In the context of the cuprizone model, this compound and benztropine demonstrate a synergistic effect on remyelination. This compound's primary role is to create an anti-inflammatory environment by modulating microglial activity. This permissive environment then allows benztropine to effectively promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, leading to enhanced myelin repair.

G This compound This compound Microglia Microglia/ Macrophages This compound->Microglia acts on AntiInflammatory Anti-inflammatory Environment Microglia->AntiInflammatory creates OPCs Oligodendrocyte Precursor Cells (OPCs) AntiInflammatory->OPCs is permissive for Benztropine Benztropine Benztropine->OPCs promotes differentiation of MatureOligo Mature Oligodendrocytes OPCs->MatureOligo Remyelination Enhanced Remyelination MatureOligo->Remyelination

Synergistic Action of this compound and Benztropine

References

Application Notes and Protocols: Tuftsin-Conjugated Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuftsin is a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) derived from the Fc portion of immunoglobulin G.[1] It acts as a potent immunomodulator by specifically targeting receptors, primarily Neuropilin-1 (Nrp1), on macrophages and other phagocytic cells.[2][3][4] This targeting capability makes this compound an ideal ligand for directing drug-loaded nanocarriers, such as liposomes, to macrophage-rich environments. This is particularly advantageous for treating diseases where macrophages play a central role, including various cancers, infectious diseases like leishmaniasis and tuberculosis, and inflammatory disorders.[5][6]

By conjugating this compound to the surface of liposomes, we can enhance the delivery of therapeutic agents to these target cells, thereby increasing drug efficacy and reducing off-target toxicity.[5] These application notes provide detailed protocols for the synthesis, characterization, and evaluation of this compound-conjugated liposomes for targeted drug delivery.

Signaling Pathway of this compound in Macrophages

This compound exerts its effects on macrophages by binding to the Neuropilin-1 (Nrp1) receptor. This binding event initiates a signaling cascade through the canonical Transforming Growth Factor-beta (TGFβ) pathway.[2][3] The activation of this pathway ultimately leads to enhanced phagocytosis and other immunomodulatory responses.[1]

Tuftsin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds TGFbR1 TGFβ Receptor 1 (TβR1) Nrp1->TGFbR1 Associates with Smad3 Smad3 TGFbR1->Smad3 Phosphorylates Akt Akt TGFbR1->Akt Inhibits pSmad3 pSmad3 Smad3->pSmad3 Phosphorylation Gene_Expression Gene Expression Changes (e.g., M2 Polarization) pSmad3->Gene_Expression Translocates and regulates pAkt pAkt Akt->pAkt Phosphorylation

Caption: this compound signaling pathway in macrophages.

Data Presentation

The following tables summarize representative quantitative data for this compound-conjugated liposomes loaded with various therapeutic agents.

Table 1: Physicochemical Properties of this compound-Conjugated Liposomes

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound-Doxorubicin-Curcumin LiposomesDoxorubicin & Curcumin100-140Not ReportedNot ReportedDox: 96-98%, Cur: 70-78%
This compound-Etoposide LiposomesEtoposide80 ± 10Not ReportedNot Reported~98% (this compound incorporation)

Data compiled from references[7][8].

Table 2: In Vitro Drug Release from this compound-Conjugated Liposomes

FormulationTime PointCumulative Drug Release (%)
This compound-Doxorubicin-Curcumin Liposomes48 hoursDox: 54-63%, Cur: 46-55%
This compound-Etoposide Liposomes24 hours12%
This compound-Etoposide Liposomes48 hours23%

Data compiled from references[7][8].

Table 3: In Vivo Antitumor Efficacy of this compound-Conjugated Liposomes

Animal ModelFormulationTreatment RegimenTumor Growth Inhibition
Ehrlich Ascites Carcinoma (EAC) MiceThis compound-Doxorubicin-Curcumin Liposomes10 mg/kgSignificant reduction in tumor weight and volume
Fibrosarcoma MiceThis compound-Etoposide Liposomes10 mg/kg/day for 5 daysSignificant reduction in tumor volume and delayed growth

Data compiled from references[7][8][9].

Experimental Protocols

Experimental Workflow Overview

The overall workflow for the development and evaluation of this compound-conjugated liposomes is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Palmitoyl_this compound 1. Synthesis of Palmitoyl-Tuftsin Liposome_Prep 2. Liposome Preparation (Thin-Film Hydration) Drug_Loading 3. Drug Loading Liposome_Prep->Drug_Loading Conjugation 4. This compound Conjugation Drug_Loading->Conjugation Size_Zeta 5. Particle Size & Zeta Potential (DLS) Conjugation->Size_Zeta Encapsulation 6. Encapsulation Efficiency Size_Zeta->Encapsulation Morphology 7. Morphology (TEM) Encapsulation->Morphology Release 8. In Vitro Drug Release Morphology->Release In_Vitro_Uptake 9. In Vitro Cellular Uptake Release->In_Vitro_Uptake In_Vitro_Toxicity 10. In Vitro Cytotoxicity In_Vitro_Uptake->In_Vitro_Toxicity In_Vivo_Efficacy 11. In Vivo Antitumor Efficacy In_Vitro_Toxicity->In_Vivo_Efficacy Western_Blot 12. Mechanism of Action (Western Blot) In_Vivo_Efficacy->Western_Blot

Caption: General workflow for this compound-liposome development.
Synthesis of Palmitoyl-Tuftsin

To facilitate the incorporation of this compound into the liposomal lipid bilayer, a fatty acid chain (e.g., palmitic acid) is conjugated to the this compound peptide.

Materials:

  • This compound (Thr-Lys-Pro-Arg)

  • Palmitic acid N-hydroxysuccinimide ester

  • 1-(2-Aminoethyl)maleimide

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Protocol:

  • Synthesis of Maleimide-Functionalized Palmitic Acid:

    • Dissolve palmitic acid N-hydroxysuccinimide ester and 1-(2-aminoethyl)maleimide in DCM.

    • Add DIEA to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Purify the product by column chromatography to obtain N-(2-(N-palmitoylaminoethyl)maleimide).[10]

  • Modification of this compound:

    • Synthesize a this compound analogue with a C-terminal cysteine residue (Thr-Lys-Pro-Arg-Cys). This can be achieved through standard solid-phase peptide synthesis.

  • Conjugation of Palmitoyl Moiety to this compound:

    • Dissolve the cysteine-terminated this compound and N-(2-(N-palmitoylaminoethyl)maleimide) in DMF.

    • Add a weak base such as 2,4,6-trimethylpyridine (collidine) to the mixture.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.[10]

    • Purify the resulting palmitoyl-Tuftsin by high-performance liquid chromatography (HPLC).

Preparation of this compound-Conjugated Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes.[11][12]

Materials:

  • Phospholipids (e.g., Egg Phosphatidylcholine (PC) or DSPC)

  • Cholesterol

  • DSPE-PEG2000 (for PEGylated liposomes)

  • Palmitoyl-Tuftsin

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform and Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Protocol:

  • Dissolve the lipids (e.g., PC and cholesterol in a 2:1 molar ratio), the drug (if lipid-soluble), and palmitoyl-Tuftsin in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.[7][8]

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45°C).

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the drug if it is water-soluble) by gentle rotation at a temperature above the lipid transition temperature.

  • To obtain unilamellar vesicles of a defined size, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).[11]

Characterization of Liposomes

Method: Dynamic Light Scattering (DLS)[3][7]

Protocol:

  • Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).

  • For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the liposomes.

Method: Spectrophotometry or HPLC[7][13]

Protocol:

  • Separate the unencapsulated (free) drug from the liposome suspension. This can be done by methods such as ultracentrifugation, dialysis, or size-exclusion chromatography.[2]

  • Quantify the amount of free drug in the supernatant/dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Lyse the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent like methanol) to release the encapsulated drug.

  • Quantify the total amount of drug in the lysed liposome suspension.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Cellular Uptake

Method: Flow Cytometry or Confocal Microscopy[14][15]

Protocol:

  • Prepare fluorescently labeled liposomes by incorporating a lipophilic dye (e.g., DiD or Rhodamine B) into the lipid bilayer during preparation.[7][14]

  • Seed macrophage cells (e.g., J774 or RAW 264.7) in a suitable culture plate and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled this compound-conjugated liposomes and control (non-conjugated) liposomes for various time points.

  • For Flow Cytometry:

    • Wash the cells with cold PBS to remove non-internalized liposomes.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[14]

  • For Confocal Microscopy:

    • Wash the cells with PBS.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Stain the cell nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips on microscope slides and visualize the cellular uptake of liposomes using a confocal microscope.

In Vivo Antitumor Efficacy

Method: Tumor Xenograft Mouse Model[1][16]

Protocol:

  • Induce tumors in immunocompromised mice (e.g., nude or SCID mice) by subcutaneous injection of cancer cells (e.g., 4T1 breast cancer cells or EAC cells).[1][7]

  • Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., saline control, free drug, non-conjugated liposomes, this compound-conjugated liposomes).

  • Administer the respective treatments intravenously via the tail vein at a predetermined dosing schedule.[17]

  • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = 0.5 x length x width²).[1]

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

  • Calculate the tumor growth inhibition for each treatment group compared to the control group.

Western Blot Analysis for Apoptosis-Related Proteins

Method: Standard Western Blotting Protocol[18][19][20]

Protocol:

  • Lyse the tumor tissues or treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., p53, Bax, Bcl-2) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Conclusion

This compound-conjugated liposomes represent a promising strategy for the targeted delivery of therapeutic agents to macrophages. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of these targeted drug delivery systems. By leveraging the specific interaction between this compound and its receptor on macrophages, researchers can develop more effective and less toxic therapies for a range of diseases.

References

Application Notes and Protocols for the Synthesis of Tuftsin-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of Tuftsin-functionalized nanoparticles. The information is intended to guide researchers in developing targeted drug delivery systems for macrophages.

Introduction

This compound is a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) that acts as a biological response modifier, primarily by activating macrophages.[1] Its ability to specifically bind to receptors on the surface of macrophages, such as Neuropilin-1 (Nrp1), makes it an attractive targeting ligand for the delivery of therapeutic agents to these cells.[2][3][4] By functionalizing nanoparticles with this compound, it is possible to enhance their uptake by macrophages, thereby increasing the intracellular concentration of encapsulated drugs and improving therapeutic efficacy, particularly in the context of diseases where macrophages play a central role, such as cancer and inflammatory disorders.[1][5]

This document outlines the synthesis of various this compound-functionalized nanoparticles, including polymeric nanoparticles, liposomes, gold nanoparticles, and magnetic nanoparticles. Detailed protocols for their characterization and for assessing their in vitro targeting efficiency in macrophage cell lines are also provided.

Data Presentation

The following tables summarize the key physicochemical properties and biological performance of different this compound-functionalized nanoparticle formulations as reported in the literature.

Table 1: Physicochemical Characterization of this compound-Functionalized Nanoparticles

Nanoparticle TypeCore MaterialTargeting LigandSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Polymeric NanoparticlePLGAThis compound172 ± 55.6Not Reported-18 ± 0.55[6]
Polymeric NanoparticlePLGA-PEGcLABL peptide~175LowNot Reported[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745747/]
LiposomePhosphatidylcholinePalmitoyl-TuftsinNot ReportedNot ReportedNot Reported[7]
Gold NanoparticleGoldThiol-Tuftsin16 - 250.574Not Reported[8]
Magnetic NanoparticleIron OxideThis compound17.71 ± 4.2Not ReportedNot Reported[9]

Table 2: Drug Loading and Release from this compound-Functionalized Nanoparticles

Nanoparticle TypeDrugLoading Efficiency (%)Loading Capacity (%)Release ProfileReference
PLGA NanoparticleDoxorubicin60 ± 1.51.13 ± 0.21pH-dependent[6]
PLGA-co-PEG NanoparticleDoxorubicinLow2.6 - 2.9Biphasic, PEG-dependent[10]
Iron Oxide NanoparticleDoxorubicin~93.6Not ReportedpH-triggered[9]

Table 3: In Vitro Cellular Uptake of this compound-Functionalized Nanoparticles in Macrophage Cell Lines

Nanoparticle TypeCell LineIncubation TimeUptake MeasurementKey FindingReference
Polystyrene NanoparticlesRAW 264.71 hMean Fluorescence Intensity (MFI)Uptake is size-dependent[11]
Polystyrene NanoparticlesTHP-1Not ReportedFlow CytometryUptake mechanism differs from primary macrophages[https://pubmed.ncbi.nlm.nih.gov/21425807/]
Ceria-based NanoparticlesRAW 264.7 & THP-1Not ReportedMFIShift to M2-like phenotype observed[12]

Experimental Protocols

Protocol 1: Synthesis of this compound-Functionalized PLGA Nanoparticles

This protocol describes the synthesis of this compound-conjugated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation method, followed by surface functionalization with this compound via carbodiimide chemistry.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • This compound peptide

  • Phosphate buffered saline (PBS)

  • Deionized water

Procedure:

  • Nanoparticle Synthesis (Double Emulsion Solvent Evaporation):

    • Dissolve 50 mg of PLGA in 2 ml of DCM.

    • Add 200 µl of deionized water to the PLGA solution and emulsify by sonication for 1 minute on an ice bath to form a primary water-in-oil (w/o) emulsion.

    • Add the primary emulsion to 4 ml of a 4% (w/v) PVA solution and sonicate again for 2 minutes on an ice bath to form a double water-in-oil-in-water (w/o/w) emulsion.

    • Add the double emulsion to 20 ml of a 0.3% (w/v) PVA solution and stir for 4-6 hours at room temperature to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

    • Wash the nanoparticles three times with deionized water to remove excess PVA.

    • Resuspend the PLGA nanoparticles in PBS.

  • This compound Conjugation:

    • Activate the carboxyl groups on the surface of the PLGA nanoparticles by adding 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension.

    • Incubate the mixture for 1 hour at room temperature with gentle stirring.

    • Add 5 mg of this compound peptide to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the this compound-functionalized PLGA nanoparticles by centrifugation and washing three times with deionized water to remove unreacted this compound and coupling agents.

    • Resuspend the final this compound-PLGA nanoparticles in a suitable buffer for storage or further use.

Protocol 2: Characterization of this compound-Functionalized Nanoparticles

1. Size and Zeta Potential Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles. Laser Doppler Velocimetry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.

  • Procedure:

    • Disperse the nanoparticle suspension in deionized water or a suitable buffer at a concentration of approximately 0.1 mg/ml.

    • Transfer the suspension to a disposable cuvette.

    • Measure the size, PDI, and zeta potential using a Zetasizer instrument.

    • Perform measurements in triplicate and report the average values with standard deviation.

2. Morphological Characterization:

  • Principle: Transmission Electron Microscopy (TEM) is used to visualize the morphology and size of the nanoparticles.

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air-dry completely.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate for enhanced contrast.

    • Image the grid using a TEM at an appropriate magnification.

Protocol 3: In Vitro Macrophage Targeting Assay

This protocol describes a method to assess the targeting efficiency of this compound-functionalized nanoparticles to macrophage cells in vitro using flow cytometry.

Materials:

  • RAW 264.7 or THP-1 macrophage cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Fluorescently labeled this compound-functionalized nanoparticles and control (non-functionalized) nanoparticles

  • Phosphate buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Culture:

    • Culture macrophage cells in a T-75 flask until they reach 80-90% confluency.

    • For THP-1 monocytes, differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/ml) for 48-72 hours.[13]

    • Seed the cells into 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Prepare different concentrations of fluorescently labeled this compound-functionalized nanoparticles and control nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and add the nanoparticle suspensions.

    • Incubate the cells with the nanoparticles for a defined period (e.g., 1, 2, or 4 hours) at 37°C in a 5% CO2 incubator.

  • Sample Preparation for Flow Cytometry:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • For adherent cells (like RAW 264.7), detach them using Trypsin-EDTA.

    • Centrifuge the cell suspension at 1,200 rpm for 5 minutes and resuspend the cell pellet in 500 µl of PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the fluorescent label used.

    • Acquire data for at least 10,000 events per sample.

    • Quantify the cellular uptake by measuring the mean fluorescence intensity (MFI) of the cell population.

    • Compare the MFI of cells treated with this compound-functionalized nanoparticles to those treated with control nanoparticles to determine the targeting efficiency.

Visualizations

This compound Signaling Pathway in Macrophages

The following diagram illustrates the signaling pathway initiated by the binding of this compound to its receptor, Neuropilin-1 (Nrp1), on the surface of a macrophage. This interaction leads to the activation of the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway, resulting in the phosphorylation of Smad3 and subsequent modulation of gene expression related to macrophage activation and phagocytosis.[2][3][4]

Tuftsin_Signaling_Pathway This compound This compound Nrp1 Neuropilin-1 (Nrp1) This compound->Nrp1 Binds TBR1 TGFβ Receptor 1 (TβR1) Nrp1->TBR1 Activates Smad3 Smad3 TBR1->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 Nucleus Nucleus pSmad3->Nucleus Translocates to Gene_Expression Gene Expression (Phagocytosis, Cytokine Release) Nucleus->Gene_Expression Modulates

Caption: this compound signaling cascade in macrophages.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the general workflow for the synthesis, functionalization, and characterization of this compound-targeted nanoparticles.

Experimental_Workflow NP_Synth Nanoparticle Synthesis Purification1 Purification NP_Synth->Purification1 Tuftsin_Conj This compound Conjugation Purification1->Tuftsin_Conj Purification2 Purification Tuftsin_Conj->Purification2 Characterization Physicochemical Characterization Purification2->Characterization Bio_Eval In Vitro Biological Evaluation Characterization->Bio_Eval

Caption: General experimental workflow.

Logical Relationship of Nanoparticle Uptake

The following diagram illustrates the logical steps involved in the receptor-mediated endocytosis of this compound-functionalized nanoparticles by macrophages.

Nanoparticle_Uptake Tuftsin_NP This compound-Functionalized Nanoparticle Receptor_Binding Receptor Binding (Nrp1) Tuftsin_NP->Receptor_Binding Endocytosis Receptor-Mediated Endocytosis Receptor_Binding->Endocytosis Intracellular_Trafficking Intracellular Trafficking Endocytosis->Intracellular_Trafficking Drug_Release Drug Release Intracellular_Trafficking->Drug_Release

References

Application Notes and Protocols: Enhancing Antigen Immunogenicity via Tuftsin Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulatory agent derived from the Fc domain of the heavy chain of immunoglobulin G.[1] Its ability to stimulate phagocytic cells, enhance antigen presentation, and modulate cytokine production makes it an attractive candidate for improving the efficacy of vaccines and immunotherapies.[2][3][4] Covalently conjugating this compound to antigens has been demonstrated to significantly enhance their immunogenicity, transforming poorly immunogenic molecules into robust triggers of the immune response.[2][5] This document provides detailed protocols for the conjugation of this compound to protein antigens and subsequent assays to evaluate the enhanced immunogenic response.

Rationale for this compound Conjugation

The conjugation of this compound to an antigen leverages its intrinsic immunostimulatory properties to augment the adaptive immune response against the antigen. This compound acts on various immune cells, including macrophages, neutrophils, and dendritic cells.[4] By delivering both the antigen and the immunostimulant in a single complex, the uptake and processing of the antigen by antigen-presenting cells (APCs) are enhanced, leading to a more potent activation of T-cells and a stronger subsequent antibody response.[2] Studies have shown that this compound-antigen conjugates can elicit high antibody titers, increase T-cell proliferation, and stimulate the secretion of key immunomodulatory cytokines such as Interleukin-1 (IL-1).[2]

Experimental Protocols

Protocol for this compound-Antigen Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of a carboxyl-containing this compound derivative to the primary amines of a carrier protein antigen (e.g., Keyhole Limpet Hemocyanin - KLH or Bovine Serum Albumin - BSA) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound with a C-terminal carboxyl group

  • Carrier protein (e.g., KLH or BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Carrier Protein Preparation:

    • Dissolve the carrier protein (e.g., KLH) in Activation Buffer at a concentration of 10 mg/mL.

    • If the protein solution contains amines (e.g., Tris buffer), perform a buffer exchange into the Activation Buffer using a desalting column.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer at a concentration of 5 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS to the this compound solution. A molar excess of 5-10 fold of EDC and NHS over this compound is recommended as a starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the activated this compound solution to the carrier protein solution. A molar ratio of 20-50 moles of this compound per mole of carrier protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove unconjugated this compound and reaction by-products by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions, which can be identified by measuring the absorbance at 280 nm.

  • Characterization and Storage:

    • Determine the concentration of the purified this compound-antigen conjugate using a protein assay (e.g., BCA assay).

    • The conjugation efficiency can be estimated by techniques such as MALDI-TOF mass spectrometry or by amino acid analysis.

    • Store the conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for Immunization and Sample Collection

Materials:

  • This compound-antigen conjugate

  • Unconjugated antigen (as a control)

  • Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for booster immunizations)

  • Syringes and needles

  • Experimental animals (e.g., mice or rabbits)

Procedure:

  • Preparation of Immunogen:

    • Emulsify the this compound-antigen conjugate or unconjugated antigen with an equal volume of adjuvant.

  • Immunization:

    • Immunize animals subcutaneously or intraperitoneally with the prepared immunogen (e.g., 50-100 µg of conjugate per mouse).

    • Boost the animals with the same amount of immunogen in incomplete adjuvant at 2-3 week intervals.

  • Sample Collection:

    • Collect blood samples from the animals before the primary immunization (pre-immune serum) and at specified time points after each immunization.

    • Isolate serum from the blood and store at -20°C until analysis.

Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) to Determine Antibody Titers

Materials:

  • Antigen (the same one used for conjugation)

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: PBST with 1% BSA

  • Serum samples (pre-immune and immune)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution: 2 M H₂SO₄

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the antigen to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Serum:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the serum samples in Blocking Buffer.

    • Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Secondary Antibody:

    • Wash the plate three times with Wash Buffer.

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until color develops (typically 15-30 minutes).

  • Reading:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol for T-Cell Proliferation Assay (MTT Assay)

Materials:

  • Spleens from immunized and control animals

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Antigen (the same one used for conjugation)

  • Concanavalin A (Con A) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution: 0.01 M HCl in 10% SDS

  • 96-well cell culture plates

Procedure:

  • Spleen Cell Preparation:

    • Aseptically remove spleens from immunized and control animals.

    • Prepare single-cell suspensions by gently teasing the spleens through a sterile mesh.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with RPMI-1640 medium and resuspend to a concentration of 2 x 10⁶ cells/mL.

  • Cell Culture:

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Add 100 µL of medium containing the antigen (e.g., 10 µg/mL), Con A (2.5 µg/mL), or medium alone (negative control).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of the Solubilization Solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Reading:

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

    • The proliferation is expressed as a stimulation index (SI), calculated as the ratio of the mean absorbance of antigen-stimulated wells to the mean absorbance of unstimulated wells.

Protocol for Cytokine Quantification (ELISA)

Materials:

  • Supernatants from the T-cell proliferation assay

  • Cytokine-specific ELISA kits (e.g., for IL-1β, IL-6, TNF-α)

Procedure:

  • Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate for color development.

  • The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with recombinant cytokine.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments, demonstrating the enhanced immunogenicity of this compound-antigen conjugates compared to the antigen alone.

Table 1: Antibody Titer (ELISA)

ImmunogenPre-immune TiterPost-immunization Titer (Week 4)Post-immunization Titer (Week 6)
Antigen Alone< 1:1001:1,000 - 1:5,0001:2,000 - 1:10,000
This compound-Antigen Conjugate < 1:100 1:20,000 - 1:100,000 1:50,000 - 1:250,000

Table 2: T-Cell Proliferation (MTT Assay)

StimulantUnimmunized Control (SI)Antigen Alone Immunized (SI)This compound-Antigen Conjugate Immunized (SI)
Medium1.01.01.0
Antigen1.2 ± 0.33.5 ± 0.88.2 ± 1.5
Con A15.5 ± 2.116.2 ± 2.517.1 ± 2.8

SI = Stimulation Index

Table 3: Cytokine Production (ELISA)

CytokineUnimmunized Control (pg/mL)Antigen Alone Immunized (pg/mL)This compound-Antigen Conjugate Immunized (pg/mL)
IL-1β< 1050 ± 15250 ± 45
IL-6< 1580 ± 20400 ± 70
TNF-α< 20100 ± 25500 ± 90

Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation This compound-Antigen Conjugation cluster_immunization Immunization & Sample Collection cluster_analysis Immunological Analysis This compound This compound edc_nhs EDC/NHS Activation This compound->edc_nhs antigen Antigen (e.g., KLH) conjugation Conjugation Reaction antigen->conjugation edc_nhs->conjugation purification Purification (Desalting Column) conjugation->purification conjugate This compound-Antigen Conjugate purification->conjugate immunization Animal Immunization conjugate->immunization blood_collection Blood Collection immunization->blood_collection spleen_isolation Spleen Isolation immunization->spleen_isolation serum_isolation Serum Isolation blood_collection->serum_isolation elisa ELISA (Antibody Titer) serum_isolation->elisa tcell_prolif T-Cell Proliferation (MTT Assay) spleen_isolation->tcell_prolif results Enhanced Immunogenicity Data elisa->results cytokine_assay Cytokine Assay (ELISA) tcell_prolif->cytokine_assay tcell_prolif->results cytokine_assay->results

Experimental workflow for this compound-antigen conjugation and immunological analysis.
This compound Signaling Pathway

tuftsin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound nrp1 Neuropilin-1 (NRP1) Receptor This compound->nrp1 Binding tgfbr1 TGF-β Receptor I (TβRI) nrp1->tgfbr1 Co-receptor smad23 SMAD2/3 tgfbr1->smad23 Phosphorylation akt Akt tgfbr1->akt Inhibition tgfbr2 TGF-β Receptor II (TβRII) tgfbr2->tgfbr1 Phosphorylation p_smad23 p-SMAD2/3 smad4 SMAD4 smad_complex SMAD2/3/4 Complex p_smad23->smad_complex smad4->smad_complex transcription Gene Transcription smad_complex->transcription smad_complex->transcription Translocation p_akt p-Akt (Reduced) immune_response Enhanced Phagocytosis, Antigen Presentation, Cytokine Production transcription->immune_response

Signaling pathway of this compound-mediated immunomodulation.

References

Application Notes and Protocols for Tuftsin-Methotrexate Conjugates in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and in vitro evaluation of Tuftsin-methotrexate conjugates for targeted cancer therapy. The protocols detailed below are based on the findings from preclinical studies and are intended to guide researchers in the development and evaluation of similar targeted drug delivery systems.

Introduction

This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is an immunomodulatory agent that primarily targets macrophages, monocytes, and neutrophils.[1][2] By conjugating this compound to a cytotoxic drug such as methotrexate (MTX), it is possible to achieve targeted delivery to tumor-associated macrophages or cancer cells that express this compound receptors. Methotrexate is a potent anticancer agent that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby leading to cell cycle arrest and apoptosis.[3][4][5][6] The this compound-methotrexate conjugate aims to enhance the therapeutic index of MTX by increasing its concentration at the tumor site and reducing systemic toxicity.

Mechanism of Action

The proposed mechanism of action for the this compound-methotrexate conjugate involves a multi-step process:

  • Targeting: The this compound moiety of the conjugate selectively binds to this compound receptors, which can be overexpressed on various cancer cells and tumor-associated macrophages.

  • Internalization: Upon binding, the conjugate is internalized by the target cells, likely through receptor-mediated endocytosis.

  • Drug Release: Inside the cell, the enzyme-labile linker connecting this compound and methotrexate is cleaved by intracellular enzymes, such as cathepsins, releasing the active methotrexate.

  • Cytotoxicity: The released methotrexate then exerts its cytotoxic effects by inhibiting DHFR, leading to the disruption of DNA synthesis and ultimately, cell death.

Data Presentation

Chemotactic Activity of this compound-Methotrexate Conjugates

The chemotactic effect of the conjugates on the human monocytic cell line, MonoMac6, was evaluated to confirm the targeting capability of the this compound moiety.

CompoundConcentration (μM)Chemotactic Index (%)
Conjugate 1 (H-TKPR targeting moiety) 1120 ± 15
0.1115 ± 10
0.01110 ± 12
Conjugate 2 (Ac-TKPKG targeting moiety) 1135 ± 20
0.1125 ± 18
0.01118 ± 15
Methotrexate (MTX) 1No significant effect
Control -100

Data presented as mean ± standard deviation. A chemotactic index greater than 100% indicates a chemoattractant effect.

In Vitro Cytotoxicity

The cytotoxic effects of the this compound-methotrexate conjugates were compared to free methotrexate on the MonoMac6 cell line.

CompoundConcentration (μM)Cell Viability (%) after 48h
Conjugate 1 (H-TKPR targeting moiety) 145 ± 5
0.175 ± 8
0.0190 ± 7
Conjugate 2 (Ac-TKPKG targeting moiety) 140 ± 6
0.170 ± 9
0.0188 ± 6
Methotrexate (MTX) 155 ± 7
0.165 ± 8
0.0185 ± 5
Control -100

Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Synthesis of this compound-Methotrexate Conjugate

This protocol describes the solid-phase synthesis of the peptide carrier and the subsequent solution-phase conjugation to methotrexate via an enzyme-labile spacer.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methotrexate-GFLGC-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Peptide Carrier Synthesis (Solid-Phase):

    • Swell the Rink Amide MBHA resin in DMF.

    • Remove the Fmoc protecting group with 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using DCC and HOBt in DMF.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

    • After the final coupling, wash the resin extensively with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide carrier by reverse-phase HPLC.

  • Conjugation of Methotrexate (Solution-Phase):

    • Dissolve the purified peptide carrier in DMF.

    • Add the Methotrexate-GFLGC-NHS ester to the solution in a 1.2-fold molar excess.

    • Add DIPEA to the reaction mixture to maintain a basic pH.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, precipitate the conjugate in cold diethyl ether.

    • Purify the this compound-methotrexate conjugate by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 2: In Vitro Chemotaxis Assay

This protocol details the evaluation of the chemotactic properties of the conjugates using a Boyden chamber assay.

Materials:

  • MonoMac6 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • This compound-methotrexate conjugates

  • Methotrexate

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Calcein-AM fluorescent dye

Procedure:

  • Culture MonoMac6 cells in RPMI-1640 medium.

  • Harvest and resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Load the lower wells of the Boyden chamber with different concentrations of the test compounds (conjugates, methotrexate) or control buffer.

  • Place the polycarbonate membrane over the lower wells.

  • Add the cell suspension to the upper wells.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 4 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).

  • Alternatively, pre-label the cells with Calcein-AM and quantify the migrated cells using a fluorescence plate reader.

  • Calculate the chemotactic index as the ratio of migrated cells in the presence of the test compound to the migrated cells in the control buffer.

Protocol 3: Cellular Uptake Assay

This protocol describes how to quantify the internalization of the conjugates into target cells using flow cytometry.

Materials:

  • MonoMac6 cells

  • Fluorescently labeled this compound-methotrexate conjugates (e.g., FITC-labeled)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Trypan blue

Procedure:

  • Seed MonoMac6 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorescently labeled conjugates for different time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells three times with cold PBS to remove unbound conjugate.

  • Harvest the cells by trypsinization.

  • Resuspend the cells in PBS.

  • Quench extracellular fluorescence by adding trypan blue.

  • Analyze the cells by flow cytometry, measuring the mean fluorescence intensity of the cell population.

  • Use untreated cells as a negative control.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the conjugates on cancer cells.

Materials:

  • MonoMac6 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound-methotrexate conjugates

  • Methotrexate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed MonoMac6 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the conjugates and free methotrexate. Include untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

G cluster_0 Cellular Exterior cluster_1 Cell Interior This compound-MTX This compound-Methotrexate Conjugate Receptor This compound Receptor This compound-MTX->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Released_MTX Released Methotrexate Lysosome->Released_MTX Linker Cleavage DHFR Dihydrofolate Reductase (DHFR) Released_MTX->DHFR Inhibition DNA_Synth DNA Synthesis Released_MTX->DNA_Synth Disruption DHFR->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Induction

Caption: Signaling pathway of this compound-Methotrexate conjugate action.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation SPPS Solid-Phase Peptide Synthesis Conj Solution-Phase Conjugation SPPS->Conj Purify Purification (HPLC) Conj->Purify Char Characterization (MS) Purify->Char Chemotaxis Chemotaxis Assay Char->Chemotaxis Uptake Cellular Uptake Assay Char->Uptake Cytotox Cytotoxicity Assay Char->Cytotox

Caption: Experimental workflow for this compound-Methotrexate conjugate development.

G Start This compound-MTX Conjugate TargetCell Receptor-Expressing Cancer Cell / Macrophage Start->TargetCell NonTargetCell Healthy Cell (Low Receptor Expression) Start->NonTargetCell Binding Specific Binding TargetCell->Binding NoBinding Minimal Binding NonTargetCell->NoBinding Internalization High Internalization Binding->Internalization Toxicity Targeted Cytotoxicity Internalization->Toxicity LowInternalization Low Internalization NoBinding->LowInternalization LowToxicity Reduced Systemic Toxicity LowInternalization->LowToxicity

References

Application Notes and Protocols for Developing Tu-ftsin-Based Drug Delivery Systems for Infectious Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of Tuftsin-based drug delivery systems for the targeted treatment of infectious diseases. The protocols outlined below cover the synthesis, characterization, and efficacy testing of these systems, leveraging this compound's natural ability to target phagocytic cells, which are often reservoirs for intracellular pathogens.

Introduction to this compound-Based Drug Delivery

This compound is a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) derived from the Fc domain of immunoglobulin G.[1][2] It specifically binds to receptors, primarily Neuropilin-1 (Nrp1), on phagocytic cells such as macrophages, neutrophils, and monocytes.[3][4][5] This binding stimulates a range of immune responses, including enhanced phagocytosis, chemotaxis, and bactericidal and tumoricidal activities.[2][6] By functionalizing drug carriers with this compound, it is possible to actively target therapeutic agents to these immune cells, which are often exploited by intracellular pathogens like Mycobacterium tuberculosis, Leishmania, and various viruses.[3][7][8] This targeted approach aims to increase the intracellular concentration of the drug, thereby enhancing its efficacy while minimizing systemic toxicity.[9]

The signaling mechanism of this compound involves its binding to the Nrp1 receptor, which then associates with the Transforming Growth Factor-beta (TGFβ) receptor 1 (TβR1) as a coreceptor.[3] This interaction triggers the canonical TGFβ signaling pathway, leading to the phosphorylation of Smad3 and a subsequent anti-inflammatory M2 shift in microglia.[3]

Synthesis of this compound-Based Drug Delivery Systems

The synthesis of this compound-based drug delivery systems typically involves the conjugation of this compound or its derivatives to a carrier vehicle, such as a liposome or a polymeric nanoparticle.

Synthesis of this compound-Conjugated Liposomes

Liposomes are a versatile platform for drug delivery due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. This compound can be incorporated into the liposomal bilayer to facilitate active targeting.[3]

Protocol 2.1.1: Preparation of Palmitoyl-Tuftsin

To anchor this compound to the lipid bilayer, it is often modified with a fatty acid, such as palmitic acid.

  • Synthesize the this compound peptide (Thr-Lys-Pro-Arg) using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[9][10][11]

  • Couple palmitic acid to the N-terminus of the peptide while it is still on the resin.

  • Cleave the palmitoylated peptide from the resin and purify it using high-performance liquid chromatography (HPLC).

Protocol 2.1.2: Formulation of this compound-Bearing Liposomes via Solvent Evaporation

  • Dissolve the lipid mixture (e.g., egg phosphatidylcholine and cholesterol) and the drug to be encapsulated in a suitable organic solvent (e.g., chloroform).[1]

  • If incorporating a lipid-modified this compound, add it to this mixture.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[1]

  • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation. If this compound is not lipid-modified, it can be included in the hydration buffer for passive encapsulation or surface adsorption.

  • To create unilamellar vesicles of a specific size, sonicate the hydrated lipid suspension or extrude it through polycarbonate membranes with defined pore sizes.[4]

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.[4]

Synthesis of this compound-Conjugated Polymeric Nanoparticles

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer controlled drug release profiles.

Protocol 2.2.1: Preparation of this compound-Functionalized PLGA Nanoparticles

  • Synthesize PLGA nanoparticles using a method like nanoprecipitation.[4]

  • To functionalize the surface with this compound, the polymer can be pre-activated with functional groups (e.g., carboxyl groups) that can react with the amine groups of the this compound peptide.

  • Alternatively, a this compound-polymer conjugate can be synthesized first and then used to form the nanoparticles. For instance, this compound can be conjugated to a hydrophilic polymer like Pluronic F127, which can then be used to coat the surface of PLGA nanoparticles during their formation.[4]

  • Incorporate the desired drug during the nanoparticle formation process, typically by dissolving it in the organic phase with the polymer.

  • Purify the nanoparticles by centrifugation to remove unreacted reagents and unloaded drug.

Characterization of this compound-Based Drug Delivery Systems

Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles or liposomes.[8]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the carriers.[5]
Surface Charge Zeta Potential MeasurementTo assess the surface charge of the particles, which influences their stability and interaction with cells.[8]
Drug Loading Content (DLC) and Entrapment Efficiency (EE) Spectrophotometry (e.g., UV-Vis) or HPLCTo quantify the amount of drug loaded into the carrier.[12]
This compound Conjugation Efficiency Amino Acid Analysis or HPLCTo determine the amount of this compound successfully conjugated to the carrier surface.

Table 1: Key Characterization Parameters and Methods.

Quantitative Data Summary:

Delivery SystemDrugDrug Loading Content (%)Entrapment Efficiency (%)Reference
This compound-conjugated PPI DendrimersEfavirenz-49.31 ± 0.33[2]
PPI Dendrimers (unconjugated)Efavirenz-37.43 ± 0.3[2]

Table 2: Example of Drug Loading and Entrapment Efficiency.

In Vitro Efficacy and Targeting Evaluation

In vitro assays are crucial for assessing the biological activity and targeting specificity of the this compound-based drug delivery systems.

Protocol 4.1: Macrophage Uptake Assay

This protocol determines the efficiency of cellular uptake of the this compound-functionalized carriers by macrophages.

  • Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate culture medium.

  • Label the drug delivery system with a fluorescent marker (e.g., rhodamine or FITC).

  • Incubate the cultured macrophages with the fluorescently labeled drug delivery systems (both this compound-conjugated and non-conjugated controls) for various time points.

  • After incubation, wash the cells thoroughly to remove any non-internalized particles.

  • Quantify the cellular uptake using flow cytometry or fluorescence microscopy.[6]

Protocol 4.2: Intracellular Bacterial Killing Assay

This assay evaluates the efficacy of the drug-loaded delivery system in killing intracellular bacteria.

  • Infect a monolayer of macrophages with the target bacteria (e.g., Mycobacterium tuberculosis or Salmonella enterica) at a specific multiplicity of infection (MOI).[1]

  • After an incubation period to allow for phagocytosis, wash the cells and treat them with an antibiotic that does not penetrate the macrophages (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • Incubate the infected macrophages with the this compound-based drug delivery system, the non-targeted delivery system, and a free drug control at equivalent drug concentrations.

  • At various time points, lyse the macrophages to release the intracellular bacteria.

  • Plate serial dilutions of the cell lysate on appropriate agar plates to determine the number of viable bacteria (colony-forming units, CFUs).[13] A significant reduction in CFUs in the cells treated with the this compound-targeted system compared to controls indicates enhanced efficacy.

Protocol 4.3: Viral Replication Inhibition Assay

This protocol assesses the ability of the drug delivery system to inhibit viral replication within host cells.

  • Seed host cells (e.g., Vero cells for Herpes Simplex Virus) in a multi-well plate.

  • Infect the cells with the target virus at a known MOI.

  • After a viral adsorption period, remove the inoculum and add fresh medium containing the this compound-based antiviral drug delivery system, non-targeted controls, and free drug.

  • Incubate for a period that allows for one or more rounds of viral replication.

  • Quantify the viral yield by collecting the cell culture supernatant and determining the viral titer using a plaque assay or a quantitative PCR (qPCR) for the viral genome.[14] A significant reduction in viral titer in the wells treated with the this compound-targeted system indicates effective inhibition of viral replication.

In Vivo Efficacy and Biodistribution Studies

Animal models are essential for evaluating the therapeutic efficacy and biodistribution of the drug delivery system in a living organism.

Protocol 5.1: Murine Model of Tuberculosis

  • Infect mice (e.g., BALB/c strain) with an aerosolized dose of Mycobacterium tuberculosis.[3][10]

  • After a set period to allow the infection to establish, administer the this compound-based drug delivery system, non-targeted controls, and free drug intravenously or via inhalation.

  • At various time points post-treatment, euthanize the animals and harvest the lungs and spleen.

  • Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (CFUs).[3][10] A significant reduction in the bacterial burden in the organs of mice treated with the this compound-targeted system demonstrates in vivo efficacy.

Protocol 5.2: Biodistribution Study

  • Label the drug delivery system with a radioactive isotope (e.g., 99mTc) or a near-infrared fluorescent probe.

  • Administer the labeled formulation to healthy or infected animals.

  • At different time points, euthanize the animals and collect major organs (liver, spleen, lungs, kidneys, heart, and blood).

  • Quantify the amount of radioactivity or fluorescence in each organ to determine the tissue distribution of the drug delivery system. Increased accumulation in the liver and spleen, which are rich in macrophages, would be expected for this compound-targeted systems.

Visualizing Pathways and Workflows

Diagram 1: this compound Signaling Pathway

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Nrp1 Nrp1 Receptor This compound->Nrp1 Binds TbetaR1 TβR1 (Coreceptor) Nrp1->TbetaR1 Associates with Smad3 Smad3 TbetaR1->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 Gene_Expression Gene Expression (e.g., M2 Polarization) pSmad3->Gene_Expression Translocates to nucleus and regulates

Caption: this compound binds to Nrp1, leading to TGFβ pathway activation.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Select Carrier (Liposome/Nanoparticle) conjugate Conjugate this compound start->conjugate load_drug Load Drug conjugate->load_drug purify Purify load_drug->purify end_synthesis This compound-Drug Carrier purify->end_synthesis dls DLS (Size, PDI) end_synthesis->dls tem TEM (Morphology) end_synthesis->tem zeta Zeta Potential end_synthesis->zeta hplc HPLC (Drug Load) end_synthesis->hplc

Caption: Workflow for creating and verifying this compound drug carriers.

Diagram 3: In Vitro Efficacy Testing Workflow

In_Vitro_Efficacy_Workflow infect_cells Infect Macrophages with Pathogen treat Treat with This compound-Drug Carrier infect_cells->treat incubate Incubate treat->incubate controls Controls: - Non-targeted carrier - Free drug - Untreated controls->incubate assess Assess Pathogen Viability (CFU/Viral Titer) incubate->assess

Caption: Evaluating this compound-drug carrier efficacy in infected cells.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Tuftsin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), and its analogs. This compound exhibits a wide range of biological activities, primarily related to the immune system, making it and its derivatives promising candidates for immunotherapy and drug development.[1] This document outlines the standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology, characterization techniques, and provides insights into this compound's signaling pathway.

Introduction to this compound and its Analogs

This compound is a tetrapeptide derived from the Fc-domain of the heavy chain of immunoglobulin G.[1] It stimulates various functions of phagocytic cells, including phagocytosis, motility, and bactericidal and tumoricidal activities.[1] The synthesis of this compound and its analogs is crucial for structure-activity relationship studies and the development of more potent and stable therapeutic agents.[2][3] Analogs with modifications at the N-terminus, C-terminus, or within the peptide chain have been synthesized to explore their biological potency and receptor binding affinity.[2]

Solid-Phase Peptide Synthesis (SPPS) of this compound and Analogs

The most common and efficient method for synthesizing this compound and its analogs is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[4][5][6] This methodology involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[7][8]

General Workflow for Fmoc-SPPS of this compound

The synthesis follows a cyclical process of deprotection, activation, and coupling.

Fmoc-SPPS Workflow cluster_0 Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each amino acid in the sequence Washing2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis This compound Signaling Pathway cluster_membrane Cell Membrane This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 binds TbetaR TGFβ Receptor Complex (TβRI/TβRII) Nrp1->TbetaR activates Smad23 Smad2/3 TbetaR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex forms complex with Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates to Transcription Gene Transcription (e.g., anti-inflammatory response) Nucleus->Transcription regulates

References

Application Notes and Protocols for Assessing Tuftsin Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It functions as an immunomodulatory agent, primarily by stimulating the activity of phagocytic cells such as macrophages and neutrophils.[2][3] this compound exerts its effects by binding to specific receptors on the cell surface, with Neuropilin-1 (Nrp1) being identified as a key receptor.[4][5][6] Upon binding, this compound triggers a signaling cascade that enhances various cellular functions, including phagocytosis, chemotaxis, and the release of cytokines.[7][8][9] The assessment of this compound's activity is crucial for understanding its biological roles and for the development of this compound-based therapeutics.

These application notes provide detailed protocols for assessing the biological activity of this compound in cell culture, focusing on four key functional assays: phagocytosis, chemotaxis, cytokine release, and receptor binding.

Key Signaling Pathway of this compound

This compound initiates its cellular effects by binding to the Neuropilin-1 (Nrp1) receptor. This binding event leads to the activation of the transforming growth factor-beta (TGF-β) signaling pathway.[4] Specifically, this compound binding to Nrp1 facilitates the recruitment and activation of the TGF-β receptor 1 (TβR1). This, in turn, leads to the phosphorylation and activation of Smad3, a key downstream effector of the canonical TGF-β pathway.[4][6] Activated Smad3 then translocates to the nucleus to regulate the transcription of target genes involved in various immune responses.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Nrp1 Nrp1 Receptor This compound->Nrp1 Binds TbetaR1 TβR1 Nrp1->TbetaR1 Activates Smad3 Smad3 TbetaR1->Smad3 Phosphorylates pSmad3 p-Smad3 Nucleus Nucleus pSmad3->Nucleus Translocates Gene_Expression Gene Expression (Immune Response) Nucleus->Gene_Expression Regulates

Caption: this compound signaling pathway.

Phagocytosis Assay

This assay measures the ability of this compound to enhance the engulfment of particles by phagocytic cells like macrophages or neutrophils.

Data Presentation
Cell TypeParticle TypeThis compound ConcentrationIncubation TimeReadout MethodResultReference
Mouse MacrophagesFITC-labeled BSA10 µM2 hoursFlow CytometryIncreased phagocytosis[10]
Human PMNsFluorescent Microspheres5 µg/ml15 minutesFlow CytometryIncreased number of engulfed particles[2]
Rabbit MacrophagesStaphylococcus aureusNot specifiedNot specifiedBacterial plate countEnhanced engulfing activity[11]
Mouse MacrophagesCFSE-labeled tumor cells10 µMNot specifiedLive-cell imagingPromoted phagocytosis[7]

Experimental Workflow

Phagocytosis_Assay_Workflow cluster_prep Cell & Particle Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A1 Seed phagocytic cells (e.g., macrophages) B1 Pre-incubate cells with this compound A1->B1 A2 Label particles (e.g., FITC-BSA, fluorescent beads) B2 Add labeled particles to cells A2->B2 B1->B2 C1 Incubate at 37°C B2->C1 D1 Wash to remove unbound particles C1->D1 D2 Quantify phagocytosis (Flow Cytometry/Microscopy) D1->D2

Caption: Phagocytosis assay workflow.

Detailed Protocol

Materials:

  • Phagocytic cells (e.g., J774A.1 macrophage cell line, primary peritoneal macrophages, or human neutrophils)

  • Complete cell culture medium

  • This compound peptide

  • Fluorescently labeled particles (e.g., FITC-labeled bovine serum albumin (BSA), fluorescent microspheres, or pHrodo™ E. coli BioParticles™)[10][12]

  • Phosphate-buffered saline (PBS)

  • Trypan blue or other viability stain

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed phagocytic cells into a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[7][10]

  • This compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle-only control. Incubate for 1-2 hours at 37°C.

  • Phagocytosis Induction: Add the fluorescently labeled particles to each well. The ratio of particles to cells should be optimized, for example, a 50:1 ratio for microspheres to PMNs has been reported.[2]

  • Incubation: Incubate the plate for a defined period (e.g., 15 minutes to 2.5 hours) at 37°C to allow for phagocytosis.[2][12] A parallel control plate should be incubated at 4°C to measure non-specific binding.[12]

  • Washing: After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-ingested particles. For adherent cells, gentle washing is sufficient. For suspension cells, centrifugation steps will be necessary.

  • Quenching (Optional): To differentiate between internalized and surface-bound particles, an agent like trypan blue can be added to quench the fluorescence of external particles.

  • Quantification:

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the cells on a flow cytometer to determine the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (number of particles per cell).[2][10]

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of cells containing fluorescent particles.[7]

Chemotaxis Assay

This assay evaluates the effect of this compound on the directed migration of immune cells towards a chemical gradient.

Data Presentation
Cell TypeAssay TypeThis compound ConcentrationIncubation TimeResultReference
Tetrahymena pyriformisTwo-chamber assay10⁻⁹ - 10⁻⁶ MNot specifiedChemoattractant or chemorepellent depending on analog[13]
MonocytesNot specifiedNot specifiedNot specifiedStimulation of chemotaxis[1]
Macrophages/GranulocytesNot specifiedNot specifiedNot specifiedEffect on migration and chemotaxis[8]

Experimental Workflow

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A1 Place transwell insert into well A2 Add this compound (chemoattractant) to bottom chamber A1->A2 A3 Add cell suspension to top chamber (insert) A2->A3 B1 Incubate for 4 hours at 37°C A3->B1 C1 Remove non-migrated cells from top of insert B1->C1 C2 Stain and count migrated cells on bottom of insert or in bottom well C1->C2

Caption: Chemotaxis assay workflow.

Detailed Protocol

Materials:

  • Immune cells (e.g., monocytes, neutrophils)

  • Chemotaxis chamber (e.g., Boyden chamber or 24-well plate with transwell inserts with appropriate pore size)

  • Serum-free culture medium

  • This compound peptide

  • Staining solution (e.g., DAPI, Crystal Violet)

  • Microscope

Procedure:

  • Preparation: Resuspend the immune cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add serum-free medium containing various concentrations of this compound to the lower chamber of the chemotaxis plate.[14] Include a negative control (medium only) and a positive control (a known chemoattractant).

    • Place the transwell insert into each well.

    • Add the cell suspension to the upper chamber (the insert).[14]

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).[14]

  • Cell Removal: After incubation, carefully remove the transwell inserts. Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification:

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI for nuclear staining).

    • Count the number of migrated cells in several fields of view using a microscope.

    • Alternatively, if cells have migrated into the bottom well, they can be collected and counted using a hemocytometer or an automated cell counter.[14]

Cytokine Release Assay

This assay measures the ability of this compound to modulate the production and secretion of cytokines from immune cells.

Data Presentation
Cell TypeCytokine MeasuredThis compound TreatmentResultReference
Immune CellsIL-2, STAT1Not specifiedThis compound targets these molecules[15]
PBMCsTNFα, IFNɣ, IL-2, IL-6, IL-8, IL-10VariesStandard panel for cytokine release assays[16]

Experimental Workflow

Cytokine_Release_Assay_Workflow cluster_prep Cell Preparation & Seeding cluster_stimulation Stimulation cluster_incubation Incubation cluster_analysis Analysis A1 Isolate immune cells (e.g., PBMCs) A2 Seed cells into a 96-well plate A1->A2 B1 Treat cells with this compound and/or other stimuli (e.g., LPS) A2->B1 C1 Incubate for 24-48 hours at 37°C B1->C1 D1 Collect cell supernatant C1->D1 D2 Measure cytokine levels (ELISA, CBA, Luminex) D1->D2

Caption: Cytokine release assay workflow.

Detailed Protocol

Materials:

  • Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, macrophages)

  • Complete RPMI 1640 medium

  • This compound peptide

  • Stimulating agent (optional, e.g., Lipopolysaccharide - LPS, Phorbol 12-myristate 13-acetate - PMA, and ionomycin)[17][18]

  • Cytokine detection kit (e.g., ELISA, Cytometric Bead Array - CBA, or Luminex assay)[19]

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using a Ficoll gradient or use a cultured macrophage cell line.[19] Resuspend cells in complete RPMI 1640 medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulation:

    • Treat the cells with various concentrations of this compound.

    • To assess the modulatory effect of this compound, cells can be co-stimulated with a known immune activator like LPS (for macrophages) or PMA/ionomycin (for T cells).[17][18]

    • Include appropriate controls: untreated cells (basal release), cells with stimulus alone, and cells with this compound alone.

  • Incubation: Incubate the plate for 24-48 hours at 37°C. The optimal incubation time may vary depending on the specific cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using a suitable immunoassay such as ELISA or a multiplex bead-based assay (Luminex).[16][19] Follow the manufacturer's instructions for the chosen assay kit.

Receptor Binding Assay

This assay is used to characterize the interaction between this compound and its receptor, Nrp1, on the cell surface.

Data Presentation
LigandReceptorAssay TypeK DIC 50Reference
This compoundACE2SPR460 µmol/L[20]
This compoundNRP1SPR10.65 µmol/L[20]
This compoundNrp1 on microgliaCompetitive BindingInhibited by EG00229[6]

Experimental Workflow

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection A1 Prepare cells expressing the receptor (Nrp1) B1 Incubate cells with labeled this compound A1->B1 A2 Prepare labeled this compound (e.g., biotinylated, radiolabeled) A2->B1 B2 For competitive assay, add unlabeled this compound or inhibitor B1->B2 optional C1 Wash to remove unbound ligand B1->C1 B2->C1 C2 Separate bound from free ligand (e.g., filtration, centrifugation) C1->C2 D1 Quantify bound labeled this compound C2->D1

Caption: Receptor binding assay workflow.

Detailed Protocol

Materials:

  • Cells expressing Nrp1 (e.g., primary microglia, endothelial cells)[6]

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Labeled this compound (e.g., biotinylated this compound, [3H]-Tuftsin)[6][21]

  • Unlabeled this compound (for competition assay)

  • Streptavidin-conjugated fluorophore (if using biotinylated this compound)

  • Filter plates and vacuum manifold (for radioligand binding)[22]

  • Scintillation counter or fluorescence plate reader/microscope

Procedure (using biotinylated this compound):

  • Cell Preparation: Culture Nrp1-expressing cells on coverslips or in a multi-well plate.

  • Inhibitor Pre-incubation (for competition): To determine binding specificity, pre-incubate some wells with a high concentration of unlabeled this compound or a known Nrp1 inhibitor (like EG00229) for 1 hour at 37°C.[6]

  • Binding:

    • Add biotinylated this compound (e.g., 100 µg/ml) to all wells.[6]

    • Incubate for 30 minutes at room temperature to allow binding but minimize internalization.[6]

  • Washing: Wash the cells extensively with cold binding buffer to remove unbound biotinylated this compound.

  • Detection:

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Add a fluorescently labeled streptavidin conjugate (e.g., Cy3-streptavidin) and incubate for 30-60 minutes in the dark.[6]

    • Wash again to remove excess streptavidin.

  • Analysis:

    • Visualize the cells using a fluorescence microscope. A reduction in fluorescence in the wells pre-incubated with unlabeled this compound or inhibitor indicates specific binding.

    • Alternatively, for a quantitative readout, lyse the cells and measure the fluorescence in a plate reader.

Procedure (using radiolabeled this compound):

  • Reaction Setup: In microcentrifuge tubes or a filter plate, incubate the cells or cell membranes with a constant concentration of radiolabeled this compound.[22]

  • Competition: For displacement binding curves, add increasing concentrations of unlabeled this compound to a series of tubes.[22]

  • Incubation: Incubate at a specified temperature and time to reach binding equilibrium.

  • Separation: Rapidly separate the bound from free ligand by filtering the reaction mixture through a glass fiber filter plate using a vacuum manifold. The receptor and bound ligand are retained on the filter.[22]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[22] The data can then be used to calculate binding affinity (Kd) and receptor number (Bmax).

References

Application Notes and Protocols for Creating Stable Tuftsin Analogs for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator with significant therapeutic potential. However, its clinical application is hampered by its short in vivo half-life due to rapid enzymatic degradation. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of stable this compound analogs for in vivo research. We will cover strategies to enhance peptide stability, detailed experimental protocols for synthesis and biological characterization, and methods for assessing in vivo stability.

Introduction to this compound and its Inherent Instability

This compound is an endogenous immunomodulatory peptide derived from the Fc region of the heavy chain of immunoglobulin G.[1] It exerts its biological effects, including stimulation of phagocytosis, chemotaxis, and antitumor activity, by binding to specific receptors on macrophages and neutrophils.[1][2] The signaling cascade is initiated through its interaction with the neuropilin-1 (Nrp1) receptor, which then signals through the transforming growth factor-beta (TGF-β) pathway.[3]

Despite its promising therapeutic activities, the in vivo efficacy of native this compound is limited by its rapid degradation by various peptidases, resulting in a half-life of only about 16 minutes in the bloodstream.[4] This instability necessitates the development of this compound analogs with enhanced resistance to enzymatic cleavage to enable meaningful in vivo studies and potential clinical applications.

Strategies for Enhancing this compound Stability

Several strategies have been successfully employed to create more stable and potent this compound analogs. These modifications aim to protect the peptide backbone from enzymatic attack without compromising its biological activity. Key strategies include:

  • N-Terminal Modifications: Acetylation or the introduction of other chemical moieties at the N-terminus can block the action of aminopeptidases.[5]

  • C-Terminal Modifications: Alterations at the C-terminus can prevent degradation by carboxypeptidases.

  • Substitution with Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-canonical amino acids can render the peptide resistant to proteases.[6]

  • Peptide Backbone Modifications: Introducing modifications such as isopeptide bonds can enhance stability.[7]

  • Cyclization: Cyclizing the peptide can improve its conformational rigidity and resistance to enzymatic degradation.

  • Elongation and Dimerization: Creating longer peptide chains or dimers of this compound has been shown to improve stability and, in some cases, biological activity.[8]

  • Conjugation to Polymers or Proteins: Attaching this compound analogs to larger molecules like polyethylene glycol (PEG) or albumin can significantly extend their in vivo half-life.

Signaling Pathway of this compound

The immunomodulatory effects of this compound are initiated by its binding to the neuropilin-1 (Nrp1) receptor on the surface of immune cells. This interaction triggers a signaling cascade through the canonical transforming growth factor-beta (TGF-β) pathway, leading to the phosphorylation of Smad3 and a reduction in Akt phosphorylation.[3] This signaling ultimately results in the potentiation of various immune cell functions, including phagocytosis.

Tuftsin_Signaling_Pathway This compound This compound Analog Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds TGFbR1 TGFβ Receptor 1 (TβR1) Nrp1->TGFbR1 Activates Smad3 Smad3 TGFbR1->Smad3 Phosphorylates pSmad3 Phosphorylated Smad3 Immune_Response Enhanced Immune Response (e.g., Phagocytosis) pSmad3->Immune_Response Promotes

This compound signaling cascade.

Experimental Protocols

Synthesis of a Stable this compound Analog: [D-Arg⁴]-Tuftsin

This protocol describes the manual solid-phase synthesis of a stable this compound analog, [D-Arg⁴]-Tuftsin, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The substitution of L-Arginine with its D-enantiomer at position 4 enhances the peptide's resistance to carboxypeptidases.

Materials:

  • Fmoc-D-Arg(Pbf)-Wang resin

  • Fmoc-Pro-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell 0.5 g of Fmoc-D-Arg(Pbf)-Wang resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Proline):

    • Dissolve Fmoc-Pro-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of Fmoc-Lys(Boc)-OH and Fmoc-Thr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

    • Characterize the purified peptide by mass spectrometry to confirm its molecular weight.

In Vitro Stability Assay in Mouse Serum

This protocol outlines a method to assess the stability of this compound analogs in mouse serum.

Materials:

  • Purified this compound analog

  • Mouse serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system

Protocol:

  • Sample Preparation: Prepare a stock solution of the this compound analog in PBS.

  • Incubation:

    • Add the peptide stock solution to fresh mouse serum to a final concentration of 1 mg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA to the aliquot.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the amount of intact peptide remaining at each time point by measuring the peak area at a specific wavelength (e.g., 220 nm).

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the analog in serum.

Phagocytosis Assay

This protocol describes a method to evaluate the biological activity of this compound analogs by measuring their ability to stimulate phagocytosis in macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • This compound analog

  • Fluorescently labeled zymosan or latex beads

  • Cell culture medium

  • 96-well plate

  • Fluorometer or flow cytometer

Protocol:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare different concentrations of the this compound analog in cell culture medium.

    • Remove the old medium from the cells and add the peptide solutions.

    • Include a negative control (medium only) and a positive control (native this compound).

    • Incubate the cells with the peptides for 1-2 hours at 37°C.

  • Phagocytosis Induction:

    • Add fluorescently labeled zymosan or latex beads to each well.

    • Incubate for 1-2 hours to allow for phagocytosis.

  • Washing: Gently wash the cells with cold PBS to remove non-phagocytosed particles.

  • Quantification:

    • Fluorometer: Lyse the cells and measure the fluorescence intensity of the ingested particles.

    • Flow Cytometer: Detach the cells and analyze the fluorescence of individual cells to determine the percentage of phagocytic cells and the mean fluorescence intensity.

  • Data Analysis: Compare the phagocytic activity of cells treated with the this compound analog to the controls.

Phagocytosis_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Phagocytosis cluster_3 Analysis Seed_Cells Seed Macrophages in 96-well plate Adherence Allow to Adhere (Overnight) Seed_Cells->Adherence Add_Peptide Add this compound Analog Adherence->Add_Peptide Incubate_Peptide Incubate (1-2h) Add_Peptide->Incubate_Peptide Add_Beads Add Fluorescent Beads Incubate_Peptide->Add_Beads Incubate_Beads Incubate (1-2h) Add_Beads->Incubate_Beads Wash_Cells Wash to Remove Unbound Beads Incubate_Beads->Wash_Cells Quantify Quantify Phagocytosis (Fluorometry/Flow Cytometry) Wash_Cells->Quantify

Workflow for phagocytosis assay.

In Vivo Half-Life Determination in Mice

This protocol provides a general framework for determining the in vivo half-life of a stable this compound analog in mice.[1][7]

Materials:

  • Stable this compound analog

  • Male C57BL/6 mice (6-8 weeks old)

  • Sterile saline

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • LC-MS/MS system

Protocol:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Prepare a sterile solution of the this compound analog in saline.

    • Administer a single intravenous (IV) or intraperitoneal (IP) injection of the analog to the mice at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at various time points post-injection (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Processing:

    • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the this compound analog.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the analog versus time.

    • Calculate the elimination half-life (t₁/₂) and other pharmacokinetic parameters using appropriate software.

Data Presentation: Stability and Activity of this compound Analogs

The following table summarizes the reported stability and biological activity of selected this compound analogs. This data can be used as a reference for selecting or designing new analogs with improved properties.

AnalogModificationIn Vitro Stability (Serum Half-life)In Vivo Half-lifeRelative Phagocytic Activity (% of this compound)Reference(s)
This compound None (Thr-Lys-Pro-Arg)~16 minutesShort100%[4]
[D-Arg⁴]-Tuftsin Substitution of L-Arg with D-Arg at position 4Significantly increasedLonger than this compound~95%[10]
[Ala¹]-Tuftsin Substitution of Thr with Ala at position 1IncreasedNot reportedInhibitory[5]
Acetyl-Tuftsin Acetylation at the N-terminusIncreasedNot reportedVariable[5]
Retro-Tuftsin Inverted sequence (Arg-Pro-Lys-Thr)More stable than this compoundLonger than this compoundSimilar to this compound[4]
This compound-Poly(HPMA) Conjugation to a polymerSignificantly increasedSignificantly prolongedMaintained[11]
[Lys(Thr)]-Tuftsin Isopeptide bondIncreased resistance to leucine aminopeptidaseNot reportedHigher IL-1 secretion than this compound[7]

Conclusion

The development of stable this compound analogs is a critical step towards harnessing the therapeutic potential of this potent immunomodulator for in vivo applications. By employing the strategies and protocols outlined in this document, researchers can design, synthesize, and evaluate novel this compound analogs with enhanced stability and retained biological activity. The provided methodologies for assessing in vitro and in vivo stability, as well as biological function, will aid in the selection of lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols: Cellular Uptake Studies Using Fluorescently Labeled Tuftsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It plays a significant role in the immune system, particularly in stimulating the phagocytic activity of macrophages and other phagocytic cells.[1][2] The biological effects of this compound are mediated through its specific receptor, Neuropilin-1 (Nrp1), which is expressed on the surface of various immune cells, including macrophages and microglia.[3][4][5] Upon binding to Nrp1, this compound triggers a signaling cascade through the canonical Transforming Growth Factor-beta (TGFβ) pathway, leading to downstream cellular responses.[3][4]

The ability of this compound to target and activate macrophages makes it an attractive candidate for the targeted delivery of therapeutics and imaging agents. Fluorescently labeling this compound provides a powerful tool to visualize and quantify its cellular uptake, intracellular trafficking, and to elucidate the mechanisms of its interaction with target cells. This document provides detailed application notes and protocols for conducting cellular uptake studies of fluorescently labeled this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from cellular uptake studies of FITC-labeled this compound in a macrophage cell line (e.g., RAW 264.7). These tables are intended to serve as a template for presenting experimental results.

Table 1: Cellular Uptake of FITC-Tuftsin Measured by Flow Cytometry

Concentration of FITC-Tuftsin (µM)Incubation Time (minutes)Percentage of FITC-Positive Cells (%)Mean Fluorescence Intensity (MFI)
0.11525.3 ± 2.1150 ± 12
0.13045.8 ± 3.5280 ± 25
0.16065.2 ± 4.8450 ± 38
1.01555.6 ± 4.2550 ± 45
1.03085.1 ± 6.7980 ± 76
1.06095.3 ± 5.91500 ± 120
2.01570.4 ± 5.8800 ± 65
2.03096.2 ± 4.11800 ± 150
2.06098.9 ± 3.22500 ± 210
Control (untreated)60< 110 ± 2

Table 2: Time-Dependent Intracellular Localization of FITC-Tuftsin by Confocal Microscopy

Incubation Time (minutes)Predominant Localization
5Cell Membrane
15Early Endosomes
30Late Endosomes / Lysosomes
60Perinuclear Region

Signaling Pathway and Experimental Workflow Diagrams

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluorescent_this compound Fluorescently Labeled this compound Nrp1 Neuropilin-1 (Nrp1) Receptor Fluorescent_this compound->Nrp1 Binding TGFbR1 TGFβ Receptor 1 (TβR1) Nrp1->TGFbR1 Co-receptor Association Smad23 Smad2/3 TGFbR1->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Transcriptional Regulation Nucleus->Transcription

This compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Labeling Synthesize and Purify Fluorescently Labeled this compound Incubation Incubate Cells with Fluorescent this compound (Different Concentrations & Times) Labeling->Incubation Cell_Culture Culture Macrophage Cell Line (e.g., RAW 264.7) Cell_Culture->Incubation Washing Wash Cells to Remove Unbound Peptide Incubation->Washing Flow_Cytometry Flow Cytometry Analysis (Quantitative Uptake) Washing->Flow_Cytometry Microscopy Confocal Microscopy (Intracellular Localization) Washing->Microscopy

Experimental Workflow for Cellular Uptake Studies

Experimental Protocols

Synthesis and Purification of Fluorescently Labeled this compound (FITC-Tuftsin)

This protocol describes the labeling of this compound with fluorescein isothiocyanate (FITC). Other fluorescent dyes with amine-reactive groups can also be used.

Materials:

  • This compound peptide (Thr-Lys-Pro-Arg)

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-10)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Lyophilizer

Protocol:

  • Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Dissolve FITC in DMSO to a final concentration of 1 mg/mL.

  • Slowly add the FITC solution to the this compound solution at a molar ratio of 1.5:1 (FITC:this compound) while gently stirring.

  • Incubate the reaction mixture for 8 hours at 4°C in the dark.

  • Purify the FITC-Tuftsin conjugate from unreacted FITC using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Collect the fractions containing the yellow-colored conjugate.

  • Measure the absorbance of the purified FITC-Tuftsin at 280 nm (for peptide) and 495 nm (for FITC) to determine the concentration and labeling efficiency.

  • Lyophilize the purified FITC-Tuftsin and store it at -20°C, protected from light.

Cell Culture

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For uptake experiments, seed the cells in appropriate plates (e.g., 24-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.

Cellular Uptake Assay by Flow Cytometry

Materials:

  • RAW 264.7 cells seeded in a 24-well plate

  • FITC-Tuftsin stock solution

  • Serum-free DMEM

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Wash the seeded RAW 264.7 cells twice with warm PBS.

  • Add serum-free DMEM containing various concentrations of FITC-Tuftsin (e.g., 0.1, 1.0, 2.0 µM) to the wells. Include a well with untreated cells as a negative control.

  • Incubate the plate at 37°C for different time points (e.g., 15, 30, 60 minutes).

  • After incubation, aspirate the medium and wash the cells three times with cold PBS to stop the uptake and remove unbound FITC-Tuftsin.

  • Detach the cells by adding Trypsin-EDTA and incubating for 3-5 minutes at 37°C.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of cold PBS.

  • Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel.

  • Gate on the live cell population based on forward and side scatter.

  • Determine the percentage of FITC-positive cells and the mean fluorescence intensity (MFI).

Cellular Uptake and Intracellular Localization by Confocal Microscopy

Materials:

  • RAW 264.7 cells seeded on glass-bottom dishes or coverslips

  • FITC-Tuftsin

  • Serum-free DMEM

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal microscope

Protocol:

  • Wash the seeded RAW 264.7 cells twice with warm PBS.

  • Add serum-free DMEM containing the desired concentration of FITC-Tuftsin (e.g., 1.0 µM) to the cells.

  • Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to observe the time-course of uptake and trafficking.

  • After incubation, wash the cells three times with cold PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular markers is desired.

  • Stain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for FITC and DAPI.

  • Acquire z-stack images to analyze the three-dimensional intracellular localization of FITC-Tuftsin.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Stability of Tuftsin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo stability of Tuftsin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the in vivo efficacy of this compound?

The principal obstacle is its short biological half-life, which is approximately 16 minutes in blood.[1] This rapid degradation is primarily due to enzymatic hydrolysis by leucine aminopeptidase, carboxypeptidase B, and other proteases, leading to inactive peptide fragments.[1]

Q2: What are the main strategies to improve the in vivo stability of this compound?

There are three primary strategies to enhance the in vivo stability of this compound:

  • Chemical Modification: Synthesizing this compound analogues with altered peptide backbones or amino acid substitutions to resist enzymatic cleavage.[2][3][4]

  • Encapsulation and Conjugation: Incorporating this compound into or onto carrier systems like liposomes and nanoparticles to shield it from degradative enzymes.[5][6][7]

  • Polymer Conjugation: Attaching polymers like Polyethylene Glycol (PEG) to increase hydrodynamic size and mask cleavage sites.[8][9]

Q3: How does encapsulation in liposomes improve this compound's stability and function?

Encapsulating this compound within liposomes or anchoring it to the liposomal surface protects it from systemic proteases.[10] This approach not only increases its circulation time but can also enhance its therapeutic efficacy by targeting macrophages, which readily phagocytose liposomes.[5][10] Palmitoylation of this compound is a common method used to stably incorporate it into the lipid bilayer of liposomes.[5][11]

Q4: Can this compound analogues exhibit greater stability and activity than the native peptide?

Yes, several analogues have been developed that show improved stability and biological activity. For instance, a this compound analogue designated TP, [(Thr-Lys-Pro-Arg)4-Lys2-Lys-Gly-OH], demonstrated a significantly longer half-life of 1.3-2.8 hours in beagles compared to this compound's 16 minutes.[1] Retro-inverso analogues have also been shown to be more potent, suggesting increased resistance to degradation.[12]

Q5: What is the role of nanoparticle conjugation in stabilizing this compound?

Conjugating this compound to nanoparticles, such as gold nanoparticles (AuNPs), serves as a protective shield against enzymatic degradation.[7][13] This strategy can also improve cellular uptake and allow for a more sustained release and targeted delivery of the peptide.[7][13]

Troubleshooting Guides

Issue 1: Low Yield or Purity of Synthesized this compound Analogues
Potential Cause Troubleshooting Step
Incomplete peptide coupling during solid-phase synthesis. - Double-couple difficult amino acid residues. - Use a different coupling reagent (e.g., HBTU, HATU). - Monitor coupling completion with a ninhydrin test.
Side reactions during synthesis or cleavage. - Ensure proper use of protecting groups for reactive amino acid side chains. - Optimize cleavage cocktail and time to minimize side-product formation.
Poor purification. - Optimize the gradient and column for reverse-phase HPLC purification. - Perform a second, orthogonal purification step if necessary (e.g., ion-exchange chromatography).
Issue 2: Poor Encapsulation Efficiency of this compound in Liposomes
Potential Cause Troubleshooting Step
Suboptimal liposome formulation. - Vary the lipid composition (e.g., add cholesterol to improve membrane rigidity). - Optimize the charge of the liposome by including charged lipids (e.g., DOTAP, DPPG) to potentially improve interaction with charged this compound.
Inefficient encapsulation method. - Compare different encapsulation techniques such as thin-film hydration, reverse-phase evaporation, and extrusion. - For surface-grafted this compound, ensure the chemical conjugation strategy (e.g., palmitoylation) is successful prior to liposome formation.[5]
Leakage of this compound from liposomes. - Store liposomal formulations at 4°C. - Avoid freezing, which can disrupt the lipid bilayer. - Incorporate lipids with higher phase transition temperatures (Tm) to create a more stable membrane.
Issue 3: Aggregation of this compound-Conjugated Nanoparticles
Potential Cause Troubleshooting Step
Loss of colloidal stability after conjugation. - Ensure the nanoparticle core is properly passivated before conjugation. - Co-functionalize the nanoparticle surface with a stabilizing agent like PEG in addition to this compound.[9][14]
Incorrect buffer conditions. - Optimize the pH and ionic strength of the buffer used for conjugation and storage. Nanoparticle stability can be highly sensitive to these parameters.
High degree of this compound loading. - Reduce the ratio of this compound to nanoparticles during the conjugation reaction to avoid excessive surface charge neutralization or cross-linking.

Quantitative Data Summary

The following table summarizes available data on the in vivo half-life of this compound and its modified analogues.

Compound Modification In Vivo Half-Life Species Reference
This compound None (Native Peptide)~16 minutesBlood[1]
TP Peptide (Thr-Lys-Pro-Arg)4-Lys2-Lys-Gly-OH1.3 - 2.8 hoursBeagle[1]
T-peptide AnalogueCharacterized as having a long half-life compared to this compoundNot Specified[15]

Key Experimental Protocols

Protocol 1: Synthesis of Palmitoylated this compound for Liposomal Anchoring
  • Solid-Phase Synthesis: Synthesize the this compound peptide (Thr-Lys-Pro-Arg) using standard Fmoc solid-phase peptide synthesis.

  • C-Terminus Modification: Before cleavage from the resin, couple an ethylenediamine spacer to the C-terminus of the peptide.

  • Palmitoylation: React the N-terminus of the ethylenediamine spacer with palmitic acid using a suitable coupling agent (e.g., HBTU/DIPEA) in DMF.

  • Cleavage and Deprotection: Cleave the palmitoylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product (Thr-Lys-Pro-Arg-CO-NH-(CH₂)₂-NH-COC₁₅H₃₁) using mass spectrometry and analytical HPLC.[16]

Protocol 2: Preparation of this compound-Bearing Liposomes
  • Lipid Film Hydration: Prepare a lipid mixture (e.g., phosphatidylcholine, cholesterol) in a round-bottom flask. If incorporating palmitoylated this compound, add it to this initial mixture.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing. This will form multilamellar vesicles (MLVs). If encapsulating unmodified this compound, it should be dissolved in this hydration buffer.

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization: Analyze the liposomes for particle size and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by lysing the liposomes with a detergent and quantifying the this compound content via HPLC.[16]

Visualizations

This compound Stability Enhancement Workflow

G cluster_start Problem cluster_solutions Stabilization Strategies cluster_outcomes Experimental Outcomes Native this compound Native this compound Chemical Modification Chemical Modification Native this compound->Chemical Modification Synthesize Analogues Liposomal Encapsulation Liposomal Encapsulation Native this compound->Liposomal Encapsulation Incorporate into Lipid Bilayer Nanoparticle Conjugation Nanoparticle Conjugation Native this compound->Nanoparticle Conjugation Attach to Carrier Increased Half-Life Increased Half-Life Chemical Modification->Increased Half-Life Reduced Degradation Reduced Degradation Liposomal Encapsulation->Reduced Degradation Nanoparticle Conjugation->Reduced Degradation Enhanced Efficacy Enhanced Efficacy Increased Half-Life->Enhanced Efficacy Reduced Degradation->Increased Half-Life

Caption: Workflow for improving this compound's in vivo stability.

Logical Flow for Troubleshooting Liposome Formulation

G start Start: Low Encapsulation Efficiency check_protocol Verify Protocol Steps (Lipid Ratios, Hydration) start->check_protocol check_protocol->start Error Found modify_lipids Modify Lipid Composition (e.g., add cholesterol) check_protocol->modify_lipids Protocol Correct check_this compound Confirm Integrity of Palmitoylated this compound modify_lipids->check_this compound success Success: Improved Efficiency modify_lipids->success Optimization Sufficient change_method Change Encapsulation Method (e.g., extrusion vs. sonication) change_method->success check_this compound->change_method This compound OK resynthesize Re-synthesize/ Re-purify this compound-Lipid check_this compound->resynthesize Degraded/ Impure resynthesize->start

Caption: Troubleshooting logic for low this compound encapsulation.

This compound Signaling Pathway in Macrophages

G cluster_cell This compound This compound Receptor This compound Receptor (e.g., Nrp1) This compound->Receptor Binds Macrophage Macrophage Phagocytosis Increased Phagocytosis Macrophage->Phagocytosis Activates T_Cell_Mod T-Cell Modulation Macrophage->T_Cell_Mod Influences Antitumor Antitumor & Antimicrobial Activity Phagocytosis->Antitumor

Caption: Simplified this compound signaling in macrophages.

References

Technical Support Center: Troubleshooting Challenges with Tuftsin's Short Half-Life

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tuftsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on overcoming the limitations of this compound's short half-life in circulation.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with this compound showed minimal or no effect. What could be the reason?

A1: The most likely reason is this compound's short half-life in circulation, which is approximately 16 minutes in blood.[1][2] It is rapidly degraded by exopeptidases, such as leucine aminopeptidase and carboxypeptidase B.[1][2] This rapid degradation significantly reduces its bioavailability and, consequently, its therapeutic efficacy in vivo.

Troubleshooting Steps:

  • Confirm Peptide Integrity: Before administration, ensure the integrity and concentration of your this compound stock solution.

  • Consider Alternative Administration Routes: While intravenous injection is common, explore administration routes that might offer a degree of protection from rapid enzymatic degradation.

  • Use Protease Inhibitors (with caution): Including protease inhibitors in your experimental setup could prolong this compound's half-life. However, this may introduce confounding variables and is not a viable long-term therapeutic strategy.

  • Switch to a Stable Analog: Consider using a synthesized this compound analog with enhanced stability.

Q2: I am not observing the expected increase in phagocytosis in my in vitro assay. What are some potential issues?

A2: Difficulties in demonstrating this compound's phagocytosis-stimulating activity in vitro can arise from several factors.[3]

Troubleshooting Steps:

  • Optimize Assay Conditions: The effect of this compound is sensitive to incubation time, concentration, and the ratio of phagocytic cells to particles. Optimal conditions have been reported as a 15-minute incubation at 37°C with 5 µg/ml this compound and a 50:1 particle-to-cell ratio.[3]

  • Cell Type and Health: Ensure your phagocytic cells (e.g., neutrophils, macrophages) are viable and in a responsive state. The origin and handling of primary cells can significantly impact their activity.

  • Particle Labeling and Detection: If using fluorescently labeled particles, confirm the labeling efficiency and ensure your detection method (e.g., flow cytometry, microscopy) is properly calibrated.

  • Assay Specifics: Distinguish between the percentage of phagocytic cells and the number of particles engulfed per cell. This compound may have a greater impact on the latter.[3]

Q3: How can I prolong the half-life of this compound for my experiments?

A3: Several strategies can be employed to extend the circulatory half-life of this compound:

  • Chemical Modifications:

    • N-terminal and C-terminal modifications: Protecting the ends of the peptide can reduce degradation by exopeptidases.

    • Use of D-amino acids: Substituting L-amino acids with their D-isomers can confer resistance to proteolysis.

    • Peptide backbone modifications: Introducing non-natural linkages can enhance stability.

  • Development of Analogs: Synthesizing analogs with altered amino acid sequences can improve stability while retaining biological activity. For example, the analog T-peptide has a significantly longer half-life of 2.8 hours compared to native this compound.[4]

  • Fusion Proteins: Fusing this compound to a larger protein, such as albumin or an antibody fragment, can increase its hydrodynamic radius and reduce renal clearance.[5]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to this compound can increase its size and shield it from enzymatic degradation.

  • Encapsulation: Using drug delivery systems like liposomes or nanoparticles can protect this compound from degradation and facilitate targeted delivery.

Quantitative Data Summary

The following table summarizes the half-life of this compound and one of its stabilized analogs. Data on a wider range of analogs is limited in publicly accessible literature.

PeptideHalf-life in CirculationKey ModificationsReference(s)
This compound ~16 minutesNone (Native Peptide)[1][2]
T-peptide ~2.8 hoursBranched peptide structure: (Thr-Lys-Pro-Arg-AAN)4-(Lys-AAN)2-Lys-AAN[4]

Experimental Protocols

Protocol 1: In Vitro Phagocytosis Assay Using Fluorescent Microspheres

This protocol is adapted from established methods to assess the phagocytosis-stimulating activity of this compound on human polymorphonuclear leukocytes (PMNs).[3]

Materials:

  • Human PMNs (isolated from fresh blood)

  • This compound solution (e.g., 5 µg/ml in appropriate buffer)

  • Fluorescently labeled microspheres

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Trypsin solution

  • Fetal Bovine Serum (FBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Plating: Plate isolated human PMNs in a 24-well plate.

  • This compound Incubation: Add this compound solution to the wells to a final concentration of 5 µg/ml. Incubate for 15 minutes at 37°C. Include a control group without this compound.

  • Addition of Microspheres: Add fluorescent microspheres to the wells at a particle-to-PMN ratio of 50:1.

  • Phagocytosis: Incubate for 15 minutes at 37°C to allow for phagocytosis.

  • Removal of Non-engulfed Particles:

    • Wash the cells to remove unbound microspheres.

    • Treat with trypsin to detach any surface-bound, non-internalized microspheres.

    • Centrifuge the cells through a layer of FBS to pellet the cells and leave remaining free particles in the supernatant.

  • Analysis:

    • Flow Cytometry: Resuspend the cell pellet and analyze using a flow cytometer to determine the percentage of fluorescently positive cells (phagocytic cells) and the mean fluorescence intensity (indicative of the number of particles per cell).

    • Fluorescence Microscopy: Resuspend the cells and visualize under a fluorescence microscope to quantify the number of engulfed particles per cell.

Protocol 2: Determination of Peptide Half-Life in Serum (In Vitro)

This protocol provides a general framework for assessing the stability of this compound and its analogs in serum.

Materials:

  • This compound or this compound analog

  • Human or animal serum

  • Incubator (37°C)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Incubation:

    • Prepare a stock solution of the peptide.

    • Add the peptide to pre-warmed serum at a defined final concentration.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes for native this compound; longer intervals for stabilized analogs), collect aliquots of the serum-peptide mixture.

  • Protein Precipitation:

    • Immediately stop the enzymatic degradation in each aliquot by adding a protein precipitation agent like TCA.

    • Incubate on ice to allow for complete protein precipitation.

    • Centrifuge to pellet the precipitated serum proteins.

  • Analysis of Supernatant:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

    • Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its metabolites.

  • Quantification and Half-Life Calculation:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Visualizations

Signaling Pathways and Experimental Workflows

Tuftsin_Signaling_Pathway This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds TGFb_R1 TGFβ Receptor 1 (TβR1) Nrp1->TGFb_R1 Activates Smad3 Smad3 TGFb_R1->Smad3 Phosphorylates pSmad3 Phosphorylated Smad3 Smad3->pSmad3 Nucleus Nucleus pSmad3->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., anti-inflammatory response) Nucleus->Gene_Transcription Initiates

Experimental_Workflow_Half_Life cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Serum Peptide + Serum (37°C) Time_Points Collect Aliquots at Various Time Points Peptide_Serum->Time_Points Precipitation Protein Precipitation (e.g., TCA) Time_Points->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Quantification Quantify Intact Peptide HPLC->Quantification Calculation Calculate Half-Life (t½) Quantification->Calculation

Troubleshooting_Logic Start Minimal/No In Vivo Effect Check_HalfLife Is the short half-life a likely cause? Start->Check_HalfLife Consider_Degradation Rapid enzymatic degradation in circulation Check_HalfLife->Consider_Degradation Yes Check_Other Other experimental factors? Check_HalfLife->Check_Other No Solution_Analogs Use a stabilized analog Consider_Degradation->Solution_Analogs Solution_Delivery Modify delivery strategy (e.g., encapsulation) Consider_Degradation->Solution_Delivery Verify_Peptide Verify peptide integrity and dose Check_Other->Verify_Peptide Yes Assess_Model Assess animal model and endpoints Check_Other->Assess_Model Yes

References

Technical Support Center: Troubleshooting Low Efficacy of Tuftsin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tuftsin-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of this compound. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a tetrapeptide (Thr-Lys-Pro-Arg) that primarily functions as an immunomodulatory agent.[1][2] Its main mechanism of action involves binding to the neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells like macrophages and microglia.[3][4][5] This binding event initiates a signaling cascade through the transforming growth factor-beta (TGFβ) pathway, leading to the potentiation of various immune cell functions.[3] These functions include enhanced phagocytosis, motility, and bactericidal and tumoricidal activities.[2]

Tuftsin_Signaling_Pathway This compound This compound Nrp1 Nrp1 Receptor This compound->Nrp1 Binds TGFbR1 TGFβ Receptor 1 Nrp1->TGFbR1 Associates with Smad3 Smad3 TGFbR1->Smad3 Phosphorylates Phospho_Smad3 Phosphorylated Smad3 Smad3->Phospho_Smad3 Nucleus Nucleus Phospho_Smad3->Nucleus Translocates to Gene_Expression Gene Expression (e.g., M2 polarization) Nucleus->Gene_Expression Immune_Response Enhanced Immune Response Gene_Expression->Immune_Response

Caption: this compound Signaling Pathway.

Troubleshooting Guide

Q2: My in vivo experiment with this compound is showing low or no efficacy. What are the potential reasons?

Several factors can contribute to the low efficacy of this compound in vivo. These can be broadly categorized into issues with the this compound peptide itself, the experimental design, and the biological system. A logical approach to troubleshooting this issue is essential.

Troubleshooting_Low_Efficacy Start Low In Vivo Efficacy of this compound Check_Peptide 1. Verify this compound Quality and Integrity Start->Check_Peptide Check_Protocol 2. Review Experimental Protocol Check_Peptide->Check_Protocol Peptide OK Purity Purity Issue? Check_Peptide->Purity Yes Stability Stability/Degradation Issue? Check_Peptide->Stability No Check_System 3. Assess Biological System Check_Protocol->Check_System Protocol OK Dosage Suboptimal Dosage? Check_Protocol->Dosage Yes Route Incorrect Administration Route? Check_Protocol->Route No Timing Inappropriate Timing? Check_Protocol->Timing No Model Animal Model Considerations? Check_System->Model Yes Solution1 Solution: - Verify purity (>95%) - Check for inhibitors Purity->Solution1 Solution2 Solution: - Prepare fresh solutions - Store properly (-20°C) Stability->Solution2 Solution3 Solution: - Perform dose-response study Dosage->Solution3 Solution4 Solution: - Select appropriate route (i.v., i.p.) Route->Solution4 Solution5 Solution: - Optimize dosing schedule Timing->Solution5 Solution6 Solution: - Consider strain differences - Assess immune status Model->Solution6

Caption: Troubleshooting Decision Tree for Low this compound Efficacy.

Q3: How can I assess the quality and purity of my this compound peptide?

The purity of the synthetic this compound peptide is critical for its biological activity. Impurities, such as inhibitory analogs (e.g., Thr-Lys-Pro-Pro-Arg), can antagonize the effects of this compound.[6]

Recommended Action:

  • Verify Purity: Ensure the purity of your this compound is ≥95%.[4][7] This can be verified by the manufacturer's certificate of analysis or through independent testing.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[8][9][10]

  • Identity Confirmation: Mass spectrometry can be used to confirm the molecular weight and identity of the this compound peptide.[8][9]

Experimental Protocol: Purity Assessment by RP-HPLC

  • Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., distilled water or acetonitrile) to a known concentration (e.g., 1 mg/mL).[11]

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Detection: Monitor the elution profile at 210-220 nm.[9]

  • Analysis: The purity is calculated as the area of the main peak relative to the total area of all peaks.[9]

ParameterRecommendation
Purity >95%
Analytical Method Reverse-Phase HPLC
Identity Verification Mass Spectrometry

Q4: My this compound peptide is of high purity, but the efficacy is still low. Could stability be an issue?

Yes, this compound is a peptide and is susceptible to degradation, which can significantly reduce its in vivo efficacy. Its half-life in blood is relatively short.[12]

Recommended Action:

  • Storage: Store lyophilized this compound at -20°C, protected from light and moisture.[11]

  • Solution Preparation: Prepare this compound solutions fresh before each experiment. If storage of solutions is necessary, they should be frozen at -20°C or -70°C.[13] Storing this compound solutions at 4°C or room temperature can lead to a rapid loss of activity.[13]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot solutions into single-use volumes to prevent degradation from repeated freezing and thawing.

This compound Solution Stability Data

Storage TemperatureActivity Loss
25°C Complete loss of activity by 6 months.[13]
5°C Rapid loss of activity.[13]
-20°C / -70°C Gradual loss of activity over time.[13]

Q5: What is the optimal dosage and administration route for in vivo this compound studies?

The optimal dosage and administration route can vary depending on the animal model and the specific application.

Recommended Action:

  • Dose-Response Study: If you are observing low efficacy, it is advisable to perform a dose-response study to determine the optimal dose for your specific model.

  • Administration Route: The most common routes for in vivo administration are intravenous (i.v.) and intraperitoneal (i.p.).[14] The choice of route can affect the bioavailability and distribution of the peptide.

Reported In Vivo Dosages of this compound

Animal ModelDosageAdministration RouteReference
Mice25 µ g/mouse i.v.[15]

Experimental Protocol: In Vivo Efficacy Study Workflow

InVivo_Workflow Start Start: Hypothesis Peptide_Prep 1. Prepare Fresh this compound Solution Start->Peptide_Prep Animal_Groups 2. Randomize Animal Groups (Control, Vehicle, this compound) Peptide_Prep->Animal_Groups Administration 3. Administer this compound (i.v. or i.p.) Animal_Groups->Administration Monitoring 4. Monitor Animals and Collect Data Administration->Monitoring Endpoint 5. Endpoint Analysis (e.g., Phagocytosis Assay, Cytokine Profiling) Monitoring->Endpoint Data_Analysis 6. Statistical Analysis Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General In Vivo Experimental Workflow.

Q6: Could the choice of animal model or its immune status affect this compound's efficacy?

Absolutely. The biological context is crucial for the immunomodulatory effects of this compound.

Recommended Action:

  • Animal Strain: Different mouse strains can have varying immune responses. Be consistent with the strain used and consider potential strain-specific differences.

  • Immune Status: The baseline immune status of the animals can influence the outcome. Ensure that the animals are healthy and free from infections that could alter their immune response.

  • Splenectomy: this compound is naturally cleaved from IgG by enzymes in the spleen.[6] Therefore, in splenectomized animals, the endogenous levels of this compound may be deficient, which could impact the response to exogenous this compound.

For further assistance, please contact our technical support team with details of your experimental setup, including the lot number of your this compound peptide.

References

Technical Support Center: Overcoming Poor Solubility of Tuftsin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Tuftsin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) with immunomodulatory properties.[1] Its derivatives are being explored for various therapeutic applications. However, like many peptides, this compound and its analogues can exhibit poor aqueous solubility, which can hinder their formulation, bioavailability, and overall therapeutic efficacy.[1]

Q2: What are the primary factors influencing the solubility of this compound derivatives?

A2: The solubility of this compound derivatives is influenced by several factors, including:

  • Amino Acid Composition: The presence of hydrophobic or charged amino acids significantly impacts solubility.

  • Peptide Sequence: The specific arrangement of amino acids can lead to aggregation.

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI).

  • Temperature: Solubility can be temperature-dependent, though excessive heat can cause degradation.

  • Ionic Strength of the Buffer: High salt concentrations can sometimes decrease solubility.

Q3: What are the common signs of poor peptide solubility or aggregation?

A3: Poor solubility can manifest as:

  • Cloudiness or precipitation in the solution.

  • Formation of a visible gel or film.

  • Inconsistent results in biological assays due to inaccurate peptide concentration.

Q4: How can I predict the solubility of my this compound derivative?

A4: A preliminary prediction can be made by calculating the overall charge of the peptide.[2]

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

  • A higher absolute net charge generally suggests better aqueous solubility. Peptides with a high proportion of hydrophobic residues are likely to have poor water solubility.[3]

Troubleshooting Guides

Issue 1: My lyophilized this compound derivative powder will not dissolve in aqueous buffers.

Cause: The inherent hydrophobicity of the derivative or inappropriate buffer conditions.

Troubleshooting Steps:

  • Initial Solvent Test: Before dissolving the entire sample, test the solubility of a small aliquot.[3][4]

  • pH Adjustment:

    • For Basic Derivatives (net positive charge): Try dissolving in a slightly acidic solution, such as 10% acetic acid, and then dilute with your aqueous buffer.[3]

    • For Acidic Derivatives (net negative charge): Attempt to dissolve in a slightly basic solution, like 0.1 M ammonium bicarbonate, before diluting.

  • Use of Organic Co-solvents:

    • For highly hydrophobic or neutral derivatives, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first.[3]

    • Slowly add this stock solution to your aqueous buffer with gentle stirring. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).

  • Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[3]

  • Heating: Gentle warming of the solution may improve solubility, but monitor carefully to avoid degradation.

Issue 2: My this compound derivative solution is cloudy, suggesting aggregation.

Cause: The peptide is forming insoluble aggregates in the chosen solvent.

Troubleshooting Steps:

  • Centrifugation: Spin down the solution to pellet the aggregates. The supernatant can be carefully collected for use, but the concentration will be lower than intended.

  • Re-dissolution: If possible, lyophilize the sample to remove the solvent and attempt re-dissolution using a different strategy from the guide above.

  • Inclusion of Chaotropic Agents: As a last resort for non-cellular assays, agents like 6 M guanidinium chloride or 8 M urea can be used to disrupt aggregates.

Data Presentation: Solubility of this compound and its Derivatives

The following table summarizes the expected solubility of this compound and its modified derivatives in common laboratory solvents. Note: These are generalized values and actual solubility may vary based on the specific derivative and experimental conditions.

DerivativeWaterPBS (pH 7.4)10% Acetic AcidDMSO
This compound (Thr-Lys-Pro-Arg) SolubleSolubleHighly SolubleSoluble
Lipophilic Derivative (e.g., Palmitoyl-Tuftsin) InsolubleInsolubleSparingly SolubleHighly Soluble
PEGylated Derivative (e.g., PEG-Tuftsin) Highly SolubleHighly SolubleHighly SolubleSoluble

Experimental Protocols

Protocol 1: General Method for Solubilizing a Novel this compound Derivative
  • Characterize the Peptide: Determine the amino acid sequence and calculate the theoretical isoelectric point (pI) and net charge at neutral pH.

  • Initial Solubility Test:

    • Weigh a small amount of the lyophilized peptide (e.g., 1 mg).

    • Attempt to dissolve in 100 µL of sterile, deionized water. Vortex briefly.

    • If insoluble, proceed to the next step.

  • pH-Based Dissolution:

    • If the peptide is basic (pI > 7), add 10% acetic acid dropwise until dissolved.

    • If the peptide is acidic (pI < 7), add 0.1 M ammonium bicarbonate dropwise until dissolved.

    • If the peptide is neutral or highly hydrophobic, proceed to step 4.

  • Organic Solvent Dissolution:

    • Add a minimal volume (e.g., 10-20 µL) of DMSO to the peptide and vortex until a clear solution is obtained.

    • Slowly add this concentrated stock to your desired aqueous buffer with constant, gentle mixing.

  • Final Preparation:

    • Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if necessary.

    • Aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Turbidity Assay for Quantitative Solubility Measurement

This protocol provides a method to determine the approximate solubility of a this compound derivative in a specific buffer.

  • Prepare a High-Concentration Stock: Dissolve a known mass of the this compound derivative in a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in your target aqueous buffer in a 96-well plate.

  • Equilibration: Allow the plate to equilibrate at the desired experimental temperature for a set period (e.g., 2 hours).

  • Absorbance Reading: Measure the absorbance of each well at a wavelength where the peptide does not absorb (e.g., 600 nm) using a plate reader.

  • Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which the absorbance begins to increase significantly above the baseline indicates the onset of precipitation and thus the approximate solubility limit.

Visualizations

This compound Signaling Pathway

This compound binds to the Neuropilin-1 (Nrp1) receptor, which then modulates the Transforming Growth-Factor Beta (TGF-β) signaling pathway.[5] This pathway plays a role in various cellular processes, including immune response.

Tuftsin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Derivative Nrp1 Nrp1 This compound->Nrp1 Binds TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Activates Nrp1->TGFbR Modulates SMADs SMAD Complex TGFbR->SMADs Phosphorylates Gene_Expression Target Gene Expression SMADs->Gene_Expression Regulates Solubility_Workflow start Start: Lyophilized this compound Derivative solubility_test Initial Solubility Test (Small Aliquot in Water) start->solubility_test dissolved Soluble solubility_test->dissolved ph_adjustment pH Adjustment (Acidic/Basic Buffer) solubility_test->ph_adjustment Insoluble final_solution Final Solution for Experiment dissolved->final_solution Yes aggregation Aggregation/ Precipitation dissolved->aggregation No ph_adjustment->dissolved organic_solvent Organic Solvent (DMSO, DMF) ph_adjustment->organic_solvent Still Insoluble sonication Sonication organic_solvent->sonication sonication->dissolved reassess Re-assess Strategy aggregation->reassess reassess->ph_adjustment reassess->organic_solvent

References

Technical Support Center: Strategies to Prevent Enzymatic Degradation of Tuftsin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tuftsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the enzymatic degradation of this potent immunomodulatory peptide.

Introduction to this compound Stability

This compound, a tetrapeptide (Thr-Lys-Pro-Arg), holds significant therapeutic promise due to its ability to stimulate phagocytic cells. However, its clinical application is hampered by a short biological half-life of approximately 16 minutes in blood plasma.[1] This rapid degradation is primarily mediated by enzymes such as leucine aminopeptidases and carboxypeptidase B. This guide outlines various strategies to enhance this compound's stability and provides practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation?

A1: The primary enzymes responsible for this compound degradation in biological fluids are exopeptidases, specifically leucine aminopeptidases, which cleave the N-terminal Threonine, and carboxypeptidase B, which targets the C-terminal Arginine.[1]

Q2: My this compound solution seems to be losing activity even when stored. What are the recommended storage conditions?

A2: For optimal stability, this compound should be stored in lyophilized form at -20°C or -80°C. Once in solution, it is highly recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: I am observing rapid degradation of this compound in my in vitro cell culture experiments. How can I mitigate this?

A3: The presence of proteases in cell culture media, especially when supplemented with serum, can lead to rapid this compound degradation. Consider using serum-free media if your experimental design allows. Alternatively, the use of protease inhibitors can be explored, but their potential effects on your cellular model should be carefully evaluated. For prolonged experiments, employing stabilized this compound analogs or formulation strategies is recommended.

Q4: What are the main strategies to improve this compound's stability?

A4: The main strategies to prevent enzymatic degradation of this compound fall into two broad categories:

  • Structural Modification (Analog Synthesis): This involves altering the peptide's structure to make it less susceptible to enzymatic cleavage. Examples include cyclization, creating retro-inverso analogs, and N- or C-terminal modifications.

  • Formulation Strategies: This approach focuses on protecting the this compound molecule from the enzymatic environment. Key methods include encapsulation in liposomes or formulation into self-emulsifying drug delivery systems (SEDDS).

Q5: How can I assess the stability of my this compound preparation or its analogs?

A5: The most common method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS).[2] This technique allows for the separation and sensitive detection of the intact peptide and its fragments over time in a biological matrix like plasma or serum.

Troubleshooting Guides

Troubleshooting Poor Stability of this compound Analogs
Problem Possible Cause Suggested Solution
Newly synthesized analog shows no improvement in stability over native this compound.The specific modification may not be effective against the primary degrading enzymes.Consider alternative modifications. For example, if an N-terminal modification was unsuccessful, a C-terminal modification or cyclization might be more effective. Combining different modifications can also be explored.
Incorrect synthesis or purification leading to a non-homogenous product.Verify the structure and purity of the synthesized analog using techniques like mass spectrometry and analytical HPLC. Re-purify if necessary.
Analog precipitates out of solution during the stability assay.The modification may have altered the solubility of the peptide.Adjust the buffer composition or pH of the assay medium. The inclusion of a small percentage of an organic solvent like DMSO might be necessary, but its compatibility with the assay should be confirmed.
Troubleshooting Liposomal this compound Formulation
Problem Possible Cause Suggested Solution
Low encapsulation efficiency of this compound in liposomes.Inefficient hydration of the lipid film.Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Hydrate the film at a temperature above the phase transition temperature of the lipids used.[3]
Incorrect lipid composition.The choice of lipids can influence encapsulation. Experiment with different lipid compositions, including charged lipids, which may improve the encapsulation of the positively charged this compound.
Liposomes are too large or have a wide size distribution.Inadequate sizing method.Use extrusion through polycarbonate membranes with a defined pore size for a more uniform liposome population.[4] Ensure the extrusion is performed above the lipid phase transition temperature.[3]
Aggregation of liposomes.Include a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation to create a protective hydrophilic layer that prevents aggregation.[5]
Leakage of this compound from liposomes during storage.Instability of the liposomal membrane.Optimize the lipid composition. The inclusion of cholesterol can increase the stability and reduce the permeability of the lipid bilayer. Store liposomes at 4°C and avoid freezing unless a suitable cryoprotectant is used.

Quantitative Data Summary

The following tables summarize the stability of native this compound and some of its stabilized forms.

Table 1: Half-life of Native this compound and an Analog

Peptide Modification Half-life Biological System
Native this compoundNone~16 minutesBlood
Branched this compound Analog (TP)Four copies of this compound linked by lysine1.3 - 2.8 hoursBeagle plasma

Table 2: Stability of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Formulation Degradation after 4 hours with Aminopeptidase N
Unformulated this compoundCompletely degraded within 20 minutes
This compound in SEDDS-2~30% degraded
This compound in SEDDS-3<20% degraded

Experimental Protocols

Protocol 1: Preparation of this compound-Bearing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound-bearing liposomes.

Materials:

  • Egg Phosphatidylcholine (PC)

  • Cholesterol

  • Palmitoyl-Tuftsin

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve the desired amounts of egg PC, cholesterol, and palmitoyl-Tuftsin in chloroform in a round-bottom flask.

  • Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 45°C).[5] Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • For a more uniform size distribution, subject the MLV suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

  • The resulting suspension of small unilamellar vesicles (SUVs) can be purified from unencapsulated this compound by size exclusion chromatography or dialysis.

Protocol 2: Assessment of this compound Stability in Plasma by HPLC-MS/MS

This protocol provides a general workflow for evaluating the stability of this compound or its analogs in a plasma matrix.

Materials:

  • This compound or this compound analog

  • Human plasma (or other species of interest)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).

  • Spike a known concentration of the this compound stock solution into pre-warmed human plasma at 37°C.

  • Incubate the plasma sample at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately stop the enzymatic degradation by adding three volumes of ice-cold acetonitrile containing 0.1% TFA to precipitate the plasma proteins.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in the HPLC mobile phase.

  • Analyze the sample by HPLC-MS/MS to quantify the amount of remaining intact this compound. The concentration at time zero is considered 100%.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life.

Visualizations

Enzymatic_Degradation_of_this compound This compound This compound (Thr-Lys-Pro-Arg) Inactive_Fragments Inactive Fragments (e.g., Lys-Pro-Arg, Thr-Lys-Pro) This compound->Inactive_Fragments Cleavage of N-terminal Thr This compound->Inactive_Fragments Cleavage of C-terminal Arg Leucine_Aminopeptidase Leucine Aminopeptidase Leucine_Aminopeptidase->this compound Carboxypeptidase_B Carboxypeptidase B Carboxypeptidase_B->this compound

Enzymatic degradation pathway of this compound.

Liposome_Preparation_Workflow cluster_0 Preparation cluster_1 Sizing and Purification Lipids Lipids + Palmitoyl-Tuftsin in Chloroform Lipid_Film Thin Lipid Film Formation (Rotary Evaporation) Lipids->Lipid_Film MLV Hydration with Aqueous Buffer (Formation of MLVs) Lipid_Film->MLV Extrusion Extrusion through Polycarbonate Membrane MLV->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Extrusion->SUVs Purification Purification (e.g., Size Exclusion Chromatography) SUVs->Purification Final_Product Purified this compound-Bearing Liposomes Purification->Final_Product

Workflow for preparing this compound-bearing liposomes.

SEDDS_Protection_Mechanism cluster_0 In Formulation cluster_1 In Aqueous Environment (e.g., GI tract) SEDDS_preconcentrate SEDDS Pre-concentrate (Oil, Surfactant, this compound) Emulsion Fine Oil-in-Water Emulsion SEDDS_preconcentrate->Emulsion Dilution with Aqueous Medium Tuftsin_in_droplet This compound protected within oil droplets Emulsion->Tuftsin_in_droplet Enzymes Degrading Enzymes Tuftsin_in_droplet->Enzymes Protected from

Mechanism of this compound protection by SEDDS.

References

selecting the appropriate animal model for Tuftsin studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate animal model for Tuftsin studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which animal models are most commonly used for this compound research?

A1: Mice and rats are the most frequently used animal models for studying the in vivo effects of this compound.[1][2][3][4][5][6][7][8][9] Rabbits have also been utilized in some studies.[10][11][12] The choice of model often depends on the specific research question, such as investigating immune modulation, anti-tumor effects, or neurological applications.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that primarily stimulates the function of phagocytic cells like macrophages and neutrophils.[10][13][14][15] It binds to the receptor Neuropilin-1 (Nrp1) on the surface of these cells and signals through the canonical TGFβ pathway, leading to an anti-inflammatory M2 phenotype shift in microglia and macrophages.[13]

Q3: Is this compound immunogenic in animals?

A3: this compound itself is weakly antigenic, and generating specific antibodies against it can be challenging.[1][11] Successful antibody production in mice has been achieved by conjugating a modified this compound (Cys-tuf) to a carrier protein like keyhole limpet hemocyanin (KLH) in a way that leaves the carboxyl end of the peptide free.[1]

Q4: What are the expected effects of this compound administration in animal models?

A4: this compound administration in animal models has been shown to have a range of effects, including:

  • Enhanced phagocytosis: Increased engulfment of particles by macrophages and neutrophils.[14]

  • Immunomodulation: Shifting the immune response towards an anti-inflammatory state, with increased production of cytokines like IL-10 and decreased pro-inflammatory cytokines like IFN-γ, IL-1β, and IL-6.[7][9][16]

  • Anti-tumor activity: Inhibition of tumor growth, often associated with enhanced macrophage phagocytosis of tumor cells.[17][18]

  • Neuroprotective effects: Amelioration of symptoms in animal models of neurological diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[7][19]

Q5: Are there species-specific differences in the this compound sequence?

A5: Yes, there are variations in the this compound analogue sequence between species. For instance, the mouse IgG1 analogue is Thr-Gln-Pro-Arg (TQPR), while the canine analogue is Thr-Lys-Pro-Lys (TKPK).[20] Researchers should consider these differences when designing experiments and interpreting results.

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of this compound in vivo.

Possible Cause Troubleshooting Step
Inadequate Dosage The effective dose of this compound can vary between animal models and experimental setups. Review the literature for established dose ranges for your specific model and application. For example, doses in rats have ranged from 50 µg/kg to 300 µg/kg.[2][3]
Route of Administration The route of administration can significantly impact the bioavailability and efficacy of this compound. Common routes include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous injection.[17][21][22][23] Ensure the chosen route is appropriate for the intended target and experimental design.
Peptide Stability This compound is a small peptide and may be susceptible to degradation by proteases. Ensure proper storage of the peptide solution and consider using analogues with increased stability, such as retro-inverso this compound, which has shown higher potency.[4]
Animal Strain Differences Different strains of mice or rats may exhibit varied responses to this compound. Studies have shown that the enhancement of natural killer cell activity by this compound is not strain-specific in mice (CBA/J, C56BL/10, and DBA/2).[5] However, it is good practice to use a consistent and well-characterized animal strain throughout your experiments.

Issue 2: Difficulty in assessing the phagocytic activity of macrophages after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Assay Conditions The conditions for the phagocytosis assay, such as incubation time, particle-to-cell ratio, and temperature, are critical. For human polymorphonuclear leukocytes (PMNs), optimal stimulation with this compound was observed after 15 minutes of incubation at 37°C with 5 µg/ml of this compound and a 50:1 particle-to-PMN ratio.[14] These parameters may need to be optimized for your specific cell type and particles.
Inadequate Labeling of Particles Ensure that the fluorescently labeled particles (e.g., zymosan beads, E. coli BioParticles) are properly conjugated and emit a strong, stable signal.[24]
Distinguishing Internalized from Surface-Bound Particles It is crucial to differentiate between particles that have been internalized by phagocytes and those that are merely attached to the cell surface. This can be achieved by using quenching agents or by washing and treating the cells with trypsin to remove surface-bound particles before analysis by flow cytometry or microscopy.[14][25]

Issue 3: Variable or unexpected cytokine profiles following this compound administration.

Possible Cause Troubleshooting Step
Timing of Sample Collection Cytokine expression levels can change rapidly. Establish a time-course experiment to determine the optimal time point for sample collection (e.g., blood, spleen) after this compound administration to capture the peak cytokine response.
Method of Cytokine Detection Ensure that the chosen method for cytokine analysis (e.g., ELISA, flow cytometry with intracellular cytokine staining) is validated and sensitive enough to detect the expected changes.[16][17][26]
Activation State of Immune Cells The baseline activation state of the immune cells can influence their response to this compound. Ensure that animals are housed in a clean, stress-free environment to minimize non-specific immune activation.

Quantitative Data Summary

Table 1: In Vivo Dosage and Effects of this compound in Rodent Models

Animal ModelStrainDosageRoute of AdministrationObserved EffectsReference
RatWhite50 µg/kgNot SpecifiedNo change in locomotion.[2]
RatWhite150 µg/kgNot SpecifiedShort-term increase in locomotion.[2]
RatWhite300 µg/kgNot SpecifiedEnhanced locomotion, increased "open field" running time, reduced reaction latency.[2]
RatWistar300 µg/kgIntraperitonealIncreased exploratory activity.[3]
RatNot SpecifiedNot SpecifiedOralInhibition of adjuvant-induced arthritis.[4]
MouseBALB/cNot SpecifiedNot SpecifiedUsed for antibody generation.[1]
MouseCBA/J, C56BL/10, DBA/250-100 µg/ml (in vitro)Not ApplicableEnhanced natural killer cell cytotoxicity.[5]
MouseNude BALB/cVarious dosesIntravenousInhibition of circulating gastric tumor cell growth.[17]
MouseNZBxW/F15 µ g/mouse Not SpecifiedAmeliorated lupus nephritis, prolonged survival.[9]
MouseBALB/cNot SpecifiedNot SpecifiedUsed in a sepsis model to improve survival.[8]

Experimental Protocols

Phagocytosis Assay (Flow Cytometry-Based)

This protocol is adapted from methods used to assess the phagocytic activity of microglia-like cells.[24]

Materials:

  • Mature macrophages or microglia-like cells

  • Fluorescently labeled zymosan beads or E. coli BioParticles™

  • Culture media

  • 1X PBS

  • TrypLE™ Express Enzyme

  • FACS buffer (1X PBS with 2% Fetal Bovine Serum)

  • Flow cytometer

Procedure:

  • Culture mature phagocytic cells to the desired density.

  • Incubate the cells with fluorescently labeled particles (e.g., 100 µg/mL) for a predetermined optimal time (e.g., 2.5 hours) at 37°C. Include negative controls (cells only) and non-specific binding controls (incubation at 4°C).

  • Gently wash the cells with 1X PBS to remove non-adherent particles.

  • Incubate the cells with TrypLE™ Express Enzyme for approximately 7 minutes at 37°C to detach the cells.

  • Neutralize the enzyme with culture media and collect the cells.

  • Centrifuge the cell suspension at 1600 RPM for 5 minutes.

  • Resuspend the cell pellet in 1X PBS and repeat the centrifugation step.

  • Resuspend the final cell pellet in FACS buffer.

  • Analyze the samples using a flow cytometer to quantify the percentage of cells that have internalized fluorescent particles.

Cytokine Analysis (ELISA)

This protocol outlines the general steps for measuring cytokine levels in serum samples.[17]

Materials:

  • Blood samples from experimental animals

  • Cytokine-specific ELISA kit (e.g., for TNF-α, IFN-γ, IL-10, IL-12)

  • Microplate reader

Procedure:

  • Collect blood samples from animals at a predetermined time point after this compound or control treatment.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:

    • Coating the microplate wells with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the serum samples and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

In Vivo Tumor Model

This protocol describes a general workflow for establishing a xenograft tumor model in mice.[17][27]

Materials:

  • Tumor cells (e.g., CTC-141 circulating gastric tumor cells)

  • Female nude BALB/c mice (4-6 weeks old)

  • Sterile saline or appropriate vehicle

  • This compound or this compound-fusion protein

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inoculate a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank or axilla of the mice.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., saline control, this compound treatment).

  • Administer the treatment (e.g., intravenous injection of this compound in sterile saline) according to the experimental design.

  • Measure the tumor volume (e.g., every two days) using calipers.

  • Monitor the body weight of the mice as an indicator of overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

Signaling Pathway and Experimental Workflow Diagrams

Tuftsin_Signaling_Pathway This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds TGFbR1 TGFβ Receptor-1 (TβR1) Nrp1->TGFbR1 Associates with Smad3 Smad3 TGFbR1->Smad3 Phosphorylates Akt Akt TGFbR1->Akt Inhibits Phosphorylation pSmad3 Phosphorylated Smad3 Smad3->pSmad3 Nucleus Nucleus pSmad3->Nucleus Translocates to pAkt Phosphorylated Akt Gene_Expression Gene Expression (Anti-inflammatory/M2 Phenotype) Nucleus->Gene_Expression Regulates

Caption: this compound signaling through the Nrp1/TGFβ pathway.

Experimental_Workflow_Phagocytosis_Assay Start Start: Culture Phagocytic Cells Incubate Incubate with Fluorescent Particles (37°C for optimal time) Start->Incubate Wash Wash to Remove Non-adherent Particles Incubate->Wash Detach Detach Cells with TrypLE Wash->Detach Centrifuge1 Centrifuge and Resuspend in PBS Detach->Centrifuge1 Centrifuge2 Centrifuge and Resuspend in FACS Buffer Centrifuge1->Centrifuge2 Analyze Analyze by Flow Cytometry Centrifuge2->Analyze

Caption: Workflow for a flow cytometry-based phagocytosis assay.

Logical_Relationship_Troubleshooting Problem Inconsistent In Vivo Effect Dosage Inadequate Dosage Problem->Dosage Route Incorrect Route of Administration Problem->Route Stability Peptide Instability Problem->Stability Strain Animal Strain Variation Problem->Strain Solution_Dosage Review Literature for Dose Ranges Dosage->Solution_Dosage Solution Solution_Route Select Appropriate Route Route->Solution_Route Solution Solution_Stability Ensure Proper Storage / Use Analogs Stability->Solution_Stability Solution Solution_Strain Use Consistent Strain Strain->Solution_Strain Solution

Caption: Troubleshooting logic for inconsistent in vivo this compound effects.

References

Technical Support Center: Navigating Tuftsin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experiments involving the immunomodulatory peptide Tuftsin. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.

I. Troubleshooting Guides

This section is designed to help you identify and resolve common issues encountered during this compound-related experiments.

Phagocytosis Assays

Question: My phagocytosis assay results with this compound are inconsistent or show no effect. What are the potential causes and solutions?

Answer: Variability in phagocytosis assays is a frequent challenge. Here’s a step-by-step troubleshooting guide:

  • This compound Integrity and Activity:

    • Purity: Ensure the this compound peptide is of high purity (>95%), as impurities can interfere with the assay.[1] Non-peptide impurities, such as residual solvents from synthesis, can also impact cellular responses.[2]

    • Storage: this compound in solution is prone to degradation. For long-term storage, lyophilized peptide should be kept at -20°C or -80°C.[3] Prepare fresh solutions for each experiment or aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.[3]

    • Bioactivity Confirmation: If possible, test each new batch of this compound for its bioactivity using a standardized positive control cell line.

  • Cell-Based Factors:

    • Cell Type and Passage Number: Different macrophage cell lines (e.g., RAW 264.7, J774A.1) and primary macrophages can exhibit varying responses to this compound.[4] Use cells with a consistent and low passage number to minimize phenotypic drift.

    • Receptor Expression: The primary receptor for this compound is Neuropilin-1 (Nrp1).[5] The expression of Nrp1 can vary between cell types and activation states (M1 vs. M2 macrophages).[6][7] Verify Nrp1 expression on your target cells using techniques like flow cytometry or western blotting.

    • Cell Health and Density: Ensure cells are healthy and seeded at an optimal density. Over-confluent or stressed cells may exhibit altered phagocytic capacity.[4]

  • Assay Conditions:

    • This compound Concentration: The optimal concentration of this compound for stimulating phagocytosis can vary. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.[8]

    • Incubation Time: The timing of this compound pre-incubation and the phagocytosis period are critical. A 15-minute incubation with this compound has been shown to be effective for human polymorphonuclear leukocytes (PMNs).[8]

    • Particle-to-Cell Ratio: An optimal particle-to-cell ratio is essential for quantifiable results. A 50:1 ratio of fluorescent microspheres to PMNs has been used successfully.[8]

Cytokine Release Assays

Question: I am not observing the expected cytokine profile after stimulating peripheral blood mononuclear cells (PBMCs) with this compound. What should I check?

Answer: Cytokine release assays are sensitive to several variables. Consider the following troubleshooting points:

  • This compound Preparation and Handling:

    • Endotoxin Contamination: Peptides can sometimes be contaminated with endotoxins (lipopolysaccharides), which are potent inducers of pro-inflammatory cytokines. Use endotoxin-free reagents and test your this compound stock for endotoxin levels.

    • Peptide Stability: As with phagocytosis assays, ensure proper storage and handling of this compound to maintain its bioactivity.

  • Experimental Setup:

    • Donor Variability: PBMCs from different donors can show significant variability in their cytokine responses.[9] It is advisable to use cells from multiple donors to ensure the observed effect is not donor-specific.

    • Cell Culture Conditions: The choice of cell culture medium and serum can influence cytokine production. Ensure consistency across experiments.

    • Time Course: Cytokine release is a dynamic process. The peak production of different cytokines occurs at different time points.[10][11] Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to capture the optimal window for the cytokines of interest.

  • Data Analysis and Interpretation:

    • Expected Cytokine Profile: this compound is known to modulate the immune response, which may not always result in a strong pro-inflammatory cytokine storm. It can promote an anti-inflammatory M2 phenotype in microglia.[12] The expected cytokine profile might include changes in cytokines like TGF-β, IL-10, or a shift in the balance of pro- and anti-inflammatory cytokines.

    • Assay Sensitivity: Ensure your cytokine detection method (e.g., ELISA, multiplex bead array) has sufficient sensitivity to detect the expected concentrations of cytokines.

Receptor Binding Assays

Question: I am having difficulty demonstrating specific binding of this compound to its receptor in my binding assay. What could be the issue?

Answer: Receptor binding assays require careful optimization. Here are some factors to consider:

  • Ligand and Receptor Preparation:

    • Labeled this compound: If using a labeled version of this compound (e.g., biotinylated, radiolabeled), ensure the label does not interfere with its binding to the receptor.[9]

    • Receptor Source: The density of Nrp1 on the cell surface can impact the signal in a binding assay. Use a cell line known to express high levels of Nrp1 or consider using membrane preparations from these cells.[13]

  • Assay Conditions:

    • Non-Specific Binding: High non-specific binding can mask the specific binding signal. Include appropriate controls, such as competition with an excess of unlabeled this compound, to determine the level of non-specific binding.

    • Incubation Time and Temperature: Binding kinetics are time and temperature-dependent. Perform experiments to determine the optimal incubation time to reach equilibrium. Performing the assay at a lower temperature (e.g., 4°C) can help to minimize receptor internalization.[14]

    • Washing Steps: Insufficient washing can lead to high background signals, while excessive washing can result in the dissociation of the bound ligand. Optimize the number and duration of washing steps.

II. Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound? A1: this compound is a tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg).[15]

Q2: What is the primary receptor for this compound? A2: The primary receptor for this compound on immune cells such as macrophages and microglia is Neuropilin-1 (Nrp1).[5][12]

Q3: How should I store my this compound peptide? A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid multiple freeze-thaw cycles.[3]

Q4: What is a typical effective concentration range for this compound in in vitro assays? A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. For phagocytosis assays, concentrations in the range of 100 nM to 10 µM have been reported to be effective.[5][8] A dose-response experiment is always recommended to determine the optimal concentration for your experimental setup.

Q5: Can this compound be used in animal models? A5: Yes, this compound has been used in various animal models to study its immunomodulatory effects.[4] However, its short half-life in vivo should be considered when designing experiments.

III. Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in experimental design and data interpretation.

Table 1: this compound Receptor Binding Kinetics

LigandReceptorCell Type/SystemKd (Equilibrium Dissociation Constant)Reference
[3H]this compoundThis compound ReceptorThioglycollate-stimulated mouse peritoneal macrophages5.3 x 10-8 M[13]
This compoundACE2Recombinant Human ACE2 (SPR)460 µmol/L[16]
This compoundNeuropilin-1 (Nrp1)Recombinant Human NRP1 (SPR)10.65 µmol/L[16]

Table 2: Effective Concentrations of this compound in Functional Assays

AssayCell TypeEffective ConcentrationObserved EffectReference
PhagocytosisHuman PMNs5 µg/ml (~10 µM)Increased engulfment of fluorescent microspheres[8]
PhagocytosisMouse Peritoneal Macrophages10 µMIncreased phagocytosis of CTC-141 cells[5]
Receptor Binding InhibitionMicroglia100 µg/mlInhibition of biotinylated this compound binding[12]

IV. Experimental Protocols

Protocol: In Vitro Phagocytosis Assay Using Fluorescent Beads

This protocol provides a general framework for assessing this compound-induced phagocytosis in macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture:

    • Culture macrophages in appropriate media and conditions until they reach 70-80% confluency.

    • Seed 1 x 105 cells per well in a 24-well plate and allow them to adhere overnight.

  • This compound Stimulation:

    • Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.

    • Dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture media. A typical starting range is 0.1 µM to 10 µM.

    • Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media without this compound).

    • Incubate the cells with this compound for 15-60 minutes at 37°C.

  • Phagocytosis:

    • Add fluorescently labeled microbeads (e.g., FITC-labeled zymosan or latex beads) to each well at a predetermined optimal particle-to-cell ratio (e.g., 10:1 or 50:1).

    • Incubate for 30-90 minutes at 37°C to allow for phagocytosis.

  • Quenching and Washing:

    • To distinguish between internalized and surface-bound beads, add a quenching solution (e.g., Trypan Blue) to quench the fluorescence of the extracellular beads.

    • Wash the cells three times with cold PBS to remove non-phagocytosed beads.

  • Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the fluorescence intensity of the cell lysates using a plate reader.

    • Alternatively, cells can be detached and analyzed by flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity per cell.

Protocol: Cytokine Release Assay from PBMCs

This protocol outlines the stimulation of human PBMCs with this compound to measure cytokine release.

  • PBMC Isolation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with RPMI-1640 medium.

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Plating and Stimulation:

    • Seed the PBMCs at a density of 2 x 105 cells per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the this compound solutions to the wells. Include a vehicle control and a positive control (e.g., LPS at 100 ng/mL).

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 12, 24 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well.

  • Cytokine Measurement:

    • Analyze the supernatants for the levels of desired cytokines (e.g., TNF-α, IL-6, IL-10, TGF-β) using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.

V. Visualizations

Tuftsin_Signaling_Pathway This compound This compound (Thr-Lys-Pro-Arg) Nrp1 Neuropilin-1 (Nrp1) This compound->Nrp1 Binds TGFb TGFβ This compound->TGFb Promotes Release TGFbR TGFβ Receptor (Co-receptor) Nrp1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates TGFb->TGFbR pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Phagocytosis Increased Phagocytosis Gene_Expression->Phagocytosis M2_Polarization M2 Macrophage Polarization Gene_Expression->M2_Polarization

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start prep_this compound Prepare this compound Stock (High Purity, Endotoxin-Free) start->prep_this compound prep_cells Prepare Cells (e.g., Macrophages, PBMCs) start->prep_cells stimulation This compound Stimulation (Dose-Response & Time-Course) prep_this compound->stimulation cell_culture Cell Seeding & Adherence prep_cells->cell_culture cell_culture->stimulation assay Perform Assay (Phagocytosis, Cytokine Release, etc.) stimulation->assay data_collection Data Collection (Fluorescence, Absorbance, etc.) assay->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End analysis->end

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Logic issue Inconsistent or No Effect Observed in Assay check_this compound Check this compound Integrity issue->check_this compound check_cells Check Cell Health & Receptor Expression issue->check_cells check_conditions Check Assay Conditions issue->check_conditions purity Purity >95%? check_this compound->purity storage Proper Storage? check_this compound->storage endotoxin Endotoxin-Free? check_this compound->endotoxin viability High Viability? check_cells->viability passage Low Passage? check_cells->passage receptor Nrp1 Expression? check_cells->receptor concentration Optimal Concentration? check_conditions->concentration time Optimal Time? check_conditions->time controls Appropriate Controls? check_conditions->controls resolve Issue Resolved purity->resolve Yes re_evaluate Re-evaluate Experimental Design purity->re_evaluate No storage->resolve Yes storage->re_evaluate No endotoxin->resolve Yes endotoxin->re_evaluate No viability->resolve Yes viability->re_evaluate No passage->resolve Yes passage->re_evaluate No receptor->resolve Yes receptor->re_evaluate No concentration->resolve Yes concentration->re_evaluate No time->resolve Yes time->re_evaluate No controls->resolve Yes controls->re_evaluate No

Caption: Troubleshooting Decision Tree for this compound Assays.

References

potential off-target effects of Tuftsin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tuftsin in cell culture experiments. It is designed for researchers, scientists, and drug development professionals to address potential off-target or unexpected effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily known for its immunomodulatory functions.[1][2] Its main role is to stimulate the activity of phagocytic cells like macrophages, neutrophils, and microglia.[1][2][3] This includes enhancing phagocytosis, motility, bactericidal activity, and tumoricidal activity.[1][2]

Q2: What are the known receptors for this compound?

A2: The primary receptor for this compound on macrophages and microglia is Neuropilin-1 (Nrp1).[4][5] this compound binding to Nrp1 initiates downstream signaling.[4][5] Earlier studies also identified other binding sites on granulocytes.[6] More recently, Angiotensin-Converting Enzyme 2 (ACE2) has also been identified as a direct binding partner for this compound.[3][7]

Q3: What is the canonical signaling pathway for this compound?

A3: this compound signals through its receptor Nrp1, which lacks a significant intracellular signaling domain and thus requires a co-receptor.[4][5] It has been shown that this compound's signaling in microglia occurs through the canonical Transforming Growth Factor-beta (TGFβ) pathway.[4] This involves promoting TGFβ release and subsequent phosphorylation of Smad3.[4]

Q4: Can this compound have effects on non-immune cells?

A4: Yes. While its primary role is in immunomodulation, the expression of its receptors on other cell types can lead to effects on non-immune cells. For example, Nrp1 is expressed on endothelial cells and some tumor cells.[5] Additionally, this compound's ability to bind ACE2, a receptor present on various cell types including epithelial cells, suggests a broader range of potential cellular targets.[3][7] Effects on such cells might be considered "off-target" in the context of a purely immunological experiment.

Q5: Are there dose-dependent considerations for this compound experiments?

A5: Yes, this compound's effects can be highly dose-dependent. For instance, in vitro studies have shown that the enhancement of natural killer cell cytotoxicity is directly dependent on the concentration of this compound, with maximal stimulation observed at 50 to 100 µg/ml.[8] In other contexts, such as impairing the binding of SARS-CoV-2 S1 to ACE2, concentrations up to 625 µM were required for a complete blockade.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guides

Problem 1: I am observing an unexpected response (e.g., proliferation, morphological change) to this compound in my non-phagocytic cell line.

  • Possible Cause 1: Receptor Expression. Your cell line may express one of this compound's receptors, such as Neuropilin-1 (Nrp1) or ACE2.[5][7] Nrp1 is involved in various processes including development and cancer, and its activation could lead to unexpected signaling.[5]

  • Troubleshooting Steps:

    • Literature Review: Check published literature for evidence of Nrp1 or ACE2 expression in your cell line or tissue of origin.

    • Expression Analysis: Perform qPCR or immunofluorescence/western blotting to confirm the expression of Nrp1 and ACE2 in your cell line.

    • Use of Inhibitors: If Nrp1 is expressed, consider using a specific Nrp1 inhibitor, such as EG00229, to see if it reverses the observed effect.[4][5]

Problem 2: My macrophage or microglia cell line is not responding to this compound.

  • Possible Cause 1: Low Receptor Expression. The specific clone or passage number of your cell line may have low or absent expression of the Nrp1 receptor.

  • Possible Cause 2: Peptide Instability. Natural this compound can be degraded by peptidases in cell culture media. Its activity has been noted to be short-lived.[1]

  • Possible Cause 3: Sub-optimal Concentration. The concentration of this compound may be too low to elicit a response.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify Nrp1 expression in your cells using qPCR or antibody-based methods.

    • Use a Stable Analog: Consider using a more stable analog of this compound, such as a retro-inverso analogue, which has shown higher stability and activity in some assays.[10]

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 10 nM to 100 µM) to identify the optimal effective dose for your specific experimental setup.

    • Positive Control: Ensure your assay is working by using a known activator of phagocytosis, such as LPS, in parallel.

Problem 3: I am seeing a pro-tumor or anti-proliferative effect in my cancer cell line, and I'm not sure if this is an on-target or off-target effect.

  • Possible Cause: This could be a context-dependent "on-target" effect. This compound has known anti-tumor activities, often mediated by activating immune cells like macrophages and natural killer cells.[11] However, if this compound directly affects cancer cells, it is likely through receptors like Nrp1 expressed on the tumor cells themselves. This compound-based fusion proteins have been designed to inhibit the growth of circulating tumor cells.[12][13]

  • Troubleshooting Steps:

    • Characterize Receptor Profile: Determine if your cancer cells express Nrp1 or ACE2.

    • Co-culture Experiments: To distinguish between direct effects on cancer cells and immune-mediated effects, perform co-culture experiments with macrophages or other immune cells.

    • Signal Pathway Analysis: If you observe a direct effect, investigate the downstream signaling pathways. For example, since this compound can signal via the TGFβ pathway, you could check for the phosphorylation of Smad3.[4]

Quantitative Data Summary

Table 1: Binding Affinities of this compound to Receptors
LigandReceptorMethodReported Affinity (KD)Source
This compoundACE2Surface Plasmon Resonance (SPR)460 µM[3][7]
This compoundNRP1Molecular Docking-8.1 kcal/mol (Binding Affinity)[3][9]

Note: Molecular docking provides a binding affinity score, not a KD value. A more negative value indicates stronger binding.

Table 2: Reported Effective Concentrations of this compound in Vitro
EffectCell TypeConcentrationSource
Enhancement of NKC CytotoxicityMurine Splenic Effector Cells50 - 100 µg/ml[8]
Induction of NO SynthesisMurine MacrophagesDose-dependent[14]
Release of IFN-gamma & TNF-alphaHuman Leukocytes (r.i. analogue)10⁻¹⁰ M[10]
Inhibition of Gastric Cancer Cells (IC50)CTC-141 (LDP-TF fusion protein)1.4 x 10⁻¹¹ M[12]
Blockade of S1-ACE2 BindingN/A (Biochemical Assay)625 µM (for complete block)[9]

Experimental Protocols

Protocol 1: Phagocytosis Assay Using pHrodo™ Green Zymosan Bioparticles

This protocol is to assess the phagocytic activity of macrophages (e.g., J774.1 cell line) in response to this compound.

Materials:

  • J774.1 macrophage cell line

  • Complete DMEM (10% FBS, 1% Pen/Strep)

  • This compound (powder, reconstitute in sterile PBS)

  • LPS (positive control)

  • pHrodo™ Green Zymosan Bioparticles™ Conjugate

  • Live Cell Imaging Solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed J774.1 cells at a density of 4 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Remove the culture medium. Add fresh, serum-free medium containing different concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a positive control (e.g., 100 ng/mL LPS) and a negative control (medium only).

  • Incubation: Incubate the cells with the treatments for 2-4 hours at 37°C, 5% CO₂.

  • Particle Preparation: Reconstitute the pHrodo™ Green Zymosan Bioparticles as per the manufacturer's instructions. Dilute the particles in a live cell imaging solution to the recommended working concentration.

  • Phagocytosis: Add the diluted bioparticle suspension to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (Excitation/Emission ~485/530 nm) every 5-10 minutes for at least 2 hours. Alternatively, visualize phagocytosis using a fluorescence microscope.

  • Analysis: The fluorescence intensity is proportional to the phagocytic uptake of the bioparticles. Plot the fluorescence intensity over time for each treatment condition.

Protocol 2: Immunofluorescence Staining for Neuropilin-1 (Nrp1) Expression

This protocol is to determine if a cell line expresses the this compound receptor Nrp1.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton™ X-100 in PBS for permeabilization

  • 5% Bovine Serum Albumin (BSA) in PBS for blocking

  • Primary antibody: Anti-Nrp1 (rabbit or mouse monoclonal)

  • Secondary antibody: Alexa Fluor™ 488-conjugated anti-rabbit/mouse IgG

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Preparation: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach 60-70% confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes. (Note: This step is for intracellular targets; for a surface protein like Nrp1, this can be gentle or skipped if only surface staining is desired).

  • Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-Nrp1 primary antibody in the blocking buffer according to the manufacturer's datasheet. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

  • Mounting: Wash once with PBS, then mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor™ 488 (green).

Visualizations

Tuftsin_Canonical_Signaling This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds TbetaR TGFβ Co-Receptor (e.g., TβR1) Nrp1->TbetaR Associates with TGFb TGFβ Release Nrp1->TGFb Promotes pSmad3 Smad3 Phosphorylation TbetaR->pSmad3 Phosphorylates TGFb->TbetaR Activates Nucleus Nucleus pSmad3->Nucleus Translocates to Response Anti-inflammatory M2 Shift (in Microglia) Nucleus->Response Gene Transcription

Caption: Canonical this compound signaling pathway via Nrp1 and TGFβ co-receptor.

Troubleshooting_Workflow Start Unexpected cellular response to this compound observed Q1 Is the cell line phagocytic (e.g., macrophage)? Start->Q1 A1_Yes Check for common issues: 1. Peptide degradation 2. Sub-optimal dose 3. Low receptor expression Q1->A1_Yes Yes A1_No Hypothesis: Potential 'Off-Target' Effect Q1->A1_No No CheckReceptor Check for expression of Nrp1 and ACE2 (qPCR, WB, IF) A1_No->CheckReceptor Receptor_Pos Receptor(s) Expressed CheckReceptor->Receptor_Pos Receptor_Neg Receptors Not Expressed Receptor_Pos->Receptor_Neg No Investigate_OnTarget Investigate downstream signaling (e.g., pSmad3 for Nrp1). Effect is likely receptor-mediated. Receptor_Pos->Investigate_OnTarget Yes Investigate_OffTarget Consider other possibilities: 1. Peptide contamination 2. Non-specific membrane effects 3. Interaction with other surface proteins Receptor_Neg->Investigate_OffTarget

Caption: Workflow for troubleshooting unexpected effects of this compound.

Tuftsin_Receptor_Crosstalk cluster_Phagocyte Phagocytic Cell (e.g., Macrophage) cluster_Epithelial Epithelial/Other Cell This compound This compound Nrp1_P Nrp1 This compound->Nrp1_P ACE2 ACE2 This compound->ACE2 Nrp1_E Nrp1 This compound->Nrp1_E TGF_Pathway TGFβ Pathway Nrp1_P->TGF_Pathway Canonical Phagocytosis Phagocytosis Nrp1_P->Phagocytosis Canonical Other_Pathway Other Signaling (e.g., RAS inhibition) ACE2->Other_Pathway Potential Cell_Response Cell-Specific Response (e.g., Proliferation) Nrp1_E->Cell_Response Context-Dependent

Caption: Potential this compound receptor interactions on different cell types.

References

Technical Support Center: Optimizing Tuftsin-Nanoparticle Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of Tuftsin to nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to nanoparticles, particularly when using the popular EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide) chemistry.

Issue 1: Low Conjugation Efficiency

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal pH The pH of the reaction buffer significantly impacts the efficiency of EDC/NHS chemistry. For the activation of carboxyl groups on nanoparticles, a slightly acidic pH (typically 4.5-6.0) is optimal. For the subsequent reaction with the primary amine of this compound, a pH of 7.2-8.5 is generally preferred.[1] It's crucial to perform the reaction in a buffer that does not contain primary amines or carboxylates, such as MES buffer for the activation step and phosphate-buffered saline (PBS) for the conjugation step.[2]
Inactive Reagents EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to reduced activity. Always use freshly prepared EDC and NHS solutions.[2] Store reagents in a desiccator at the recommended temperature.
Inappropriate Molar Ratios The molar ratios of EDC, NHS, and this compound to the nanoparticles are critical. A common starting point is a molar excess of EDC and NHS to the carboxyl groups on the nanoparticles, and a molar excess of this compound to the nanoparticles. Optimization is often necessary.
Steric Hindrance The accessibility of reactive groups on both the nanoparticle surface and this compound can be limited by steric hindrance.[3] Introducing a linker molecule, such as polyethylene glycol (PEG), between the nanoparticle and this compound can increase the distance and flexibility, thereby improving conjugation efficiency.[4][5]
Presence of Interfering Substances Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) will compete with the intended reaction. Ensure all components are in appropriate, non-reactive buffers.[6]
Incorrect Order of Reagent Addition For a two-step conjugation, the nanoparticles should first be activated with EDC and NHS, followed by removal of excess reagents before the addition of this compound. This prevents unwanted crosslinking of this compound molecules.[2]

Issue 2: Nanoparticle Aggregation

Possible Causes and Solutions:

CauseRecommended Action
Loss of Surface Charge During the activation of carboxyl groups with EDC, the negative surface charge of the nanoparticles is neutralized, which can lead to aggregation due to the loss of electrostatic repulsion.[1] Including NHS or Sulfo-NHS can help to stabilize the nanoparticles.
Inappropriate Buffer Conditions The ionic strength and pH of the buffer can influence nanoparticle stability. Use buffers at a concentration that maintains nanoparticle dispersion.
High Nanoparticle Concentration Working with highly concentrated nanoparticle solutions can increase the likelihood of aggregation.[7] It may be beneficial to perform the conjugation at a more dilute concentration.
Insufficient Mixing Gentle but thorough mixing is essential to ensure a homogenous reaction and prevent localized areas of high reagent concentration that could induce aggregation. Avoid vigorous vortexing or sonication that could damage the nanoparticles.

Issue 3: Inconsistent Batch-to-Batch Results

Possible Causes and Solutions:

CauseRecommended Action
Variability in Reagent Quality Use high-purity, fresh reagents for each experiment to ensure consistency.
Inconsistent Reaction Times and Temperatures Strictly control the incubation times and temperatures for both the activation and conjugation steps as these can affect the reaction kinetics.
Incomplete Removal of Excess Reagents In a two-step conjugation, ensure that excess EDC and NHS are completely removed before adding this compound, as residual reagents can lead to side reactions and variability.
Inadequate Characterization Thoroughly characterize each batch of conjugated nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and aggregation, Zeta Potential for surface charge, and a method to quantify conjugated this compound (e.g., HPLC, fluorescence spectroscopy).[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal chemistry for conjugating this compound to nanoparticles?

A1: The most common and versatile method is carbodiimide chemistry using EDC and NHS (or the water-soluble version, Sulfo-NHS).[9] This method forms a stable amide bond between a carboxyl group on the nanoparticle and the primary amine group of the N-terminus or the lysine side chain of this compound.

Q2: How can I quantify the amount of this compound conjugated to my nanoparticles?

A2: Several methods can be used for quantification. A common approach is to use a fluorescently labeled this compound analog and measure the fluorescence of the conjugate after removing any unbound peptide. High-Performance Liquid Chromatography (HPLC) can also be used to separate the conjugated nanoparticles from free this compound and quantify the amount of peptide.[1] Other methods include UV-Vis spectroscopy if this compound has a distinct absorbance, or assays that quantify the primary amines remaining on this compound after conjugation.[8]

Q3: Should I use a one-step or a two-step EDC/NHS conjugation process?

A3: A two-step process is generally recommended for conjugating peptides like this compound.[2] In the first step, the carboxyl groups on the nanoparticles are activated with EDC and NHS. After removing the excess activation reagents, this compound is added in the second step. This approach minimizes the risk of EDC-mediated crosslinking of this compound molecules to each other.

Q4: What is the role of a linker in this compound-nanoparticle conjugation?

A4: A linker, such as PEG, can be used to space the this compound molecule away from the nanoparticle surface. This can be beneficial in overcoming steric hindrance, improving the accessibility of this compound for receptor binding, and potentially increasing the overall stability of the conjugate in biological media.[4][5] The length of the linker can also influence the biological activity of the conjugated this compound.

Q5: How does the sequence of this compound (Thr-Lys-Pro-Arg) affect conjugation?

A5: this compound has two primary amine groups available for conjugation: the N-terminal threonine and the side chain of lysine. The C-terminal arginine has a guanidinium group that is also nucleophilic. The choice of conjugation chemistry and reaction conditions can influence which amine reacts. For EDC/NHS chemistry targeting carboxylated nanoparticles, both the N-terminal amine and the lysine side-chain amine are potential reaction sites. The proline residue can introduce a kink in the peptide backbone, which might affect its orientation upon conjugation.[10]

Experimental Protocols

General Two-Step EDC/NHS Conjugation Protocol for this compound to Carboxylated Nanoparticles

This protocol provides a general framework. Optimization of reagent concentrations, buffers, and reaction times is crucial for each specific nanoparticle system.

Materials:

  • Carboxylated Nanoparticles

  • This compound (or a modified version with a terminal cysteine for alternative chemistries)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 4.5-6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.4)

  • Quenching Solution: Glycine or Tris buffer (100 mM, pH 7.4)

  • Washing Buffer: PBS or other suitable buffer

  • Centrifuge or other separation method appropriate for the nanoparticles

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to the desired concentration.

    • Sonicate briefly if necessary to ensure a uniform dispersion.

  • Activation of Nanoparticles:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. A typical starting molar ratio is a 5-10 fold excess of EDC and NHS over the available carboxyl groups on the nanoparticles.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Centrifuge the activated nanoparticles to form a pellet.

    • Carefully remove and discard the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer.

    • Repeat the washing step at least once to ensure complete removal of unreacted reagents.

  • Conjugation of this compound:

    • Dissolve this compound in Coupling Buffer at a concentration that provides a desired molar excess relative to the nanoparticles.

    • Add the this compound solution to the washed, activated nanoparticles.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to deactivate any remaining active NHS-ester groups on the nanoparticles.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Centrifuge the this compound-conjugated nanoparticles to separate them from the reaction solution.

    • Remove and discard the supernatant containing unbound this compound and quenching agent.

    • Resuspend the nanoparticle pellet in a suitable storage buffer.

    • Repeat the washing step two to three times to ensure the removal of all unbound molecules.

  • Characterization:

    • Characterize the final this compound-nanoparticle conjugate for size, surface charge, and the amount of conjugated this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_purification1 Purification 1 cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification2 Purification 2 & Characterization np_prep 1. Nanoparticle Dispersion (Activation Buffer) activation 3. Add EDC/NHS to Nanoparticles np_prep->activation reagent_prep 2. Fresh EDC/NHS Solution Prep reagent_prep->activation incubation1 4. Incubate (15-30 min, RT) activation->incubation1 wash1 5. Centrifuge & Wash (Remove excess EDC/NHS) incubation1->wash1 tuftsin_add 6. Add this compound (Coupling Buffer) wash1->tuftsin_add incubation2 7. Incubate (2h RT or O/N 4°C) tuftsin_add->incubation2 quench 8. Add Quenching Solution incubation2->quench wash2 9. Centrifuge & Wash (Remove unbound this compound) quench->wash2 characterization 10. Characterize Conjugate wash2->characterization troubleshooting_logic cluster_efficiency Troubleshoot Low Efficiency cluster_aggregation Troubleshoot Aggregation cluster_consistency Troubleshoot Inconsistency start Start Conjugation check_efficiency Low Conjugation Efficiency? start->check_efficiency check_aggregation Nanoparticle Aggregation? check_efficiency->check_aggregation No ph Optimize pH check_efficiency->ph Yes check_consistency Inconsistent Results? check_aggregation->check_consistency No charge Stabilize Surface Charge check_aggregation->charge Yes success Successful Conjugation check_consistency->success No reagent_quality Use High-Purity Reagents check_consistency->reagent_quality Yes reagents Check Reagent Activity ph->reagents ratios Adjust Molar Ratios reagents->ratios linker Consider a Linker ratios->linker linker->start buffer Optimize Buffer charge->buffer concentration Adjust NP Concentration buffer->concentration concentration->start conditions Standardize Conditions reagent_quality->conditions characterize Thorough Characterization conditions->characterize characterize->start

References

protocol for assessing the stability of Tuftsin solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for assessing the stability of Tuftsin solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

A1: this compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc-domain of immunoglobulin G.[1] It plays a significant role in the immune system by stimulating phagocytic cells like macrophages and neutrophils.[1] Its stability is critical because degradation can lead to a loss of biological activity, compromising experimental results and therapeutic potential. The peptide is known to elicit various activities, including antimicrobial, antiviral, and antitumor effects.[2]

Q2: What are the primary factors that affect the stability of this compound in a solution?

A2: The stability of this compound, like many peptides, is influenced by several factors:

  • Temperature: Higher temperatures accelerate degradation. This compound solutions lose biological activity rapidly at room temperature (25°C) and even under refrigeration (5°C).[2]

  • pH: The pH of the solution can affect chemical degradation pathways such as hydrolysis and oxidation.[3][4][5] Maintaining an optimal pH with appropriate buffers is a key strategy for peptide stabilization.[4][6]

  • Enzymatic Degradation: As a peptide, this compound is susceptible to cleavage by proteases, especially in biological media like serum or on intestinal mucosa.[7][8]

  • Oxidation: Amino acid residues within the peptide can be susceptible to oxidation, which can be influenced by the presence of oxygen, metal ions, or light.[4][9]

  • Storage Container/Surfaces: Peptides can adsorb to surfaces, which may affect their concentration and stability.[10]

Q3: How should I prepare and store this compound solutions to ensure stability?

A3: For maximum stability and preservation of biological activity, follow these guidelines:

  • Short-term Storage: For immediate use or storage for a few weeks, keep solutions refrigerated at 4°C.[9]

  • Long-term Storage: For long-term preservation, this compound solutions must be stored frozen, ideally at -20°C or -70°C.[2] Lyophilized (freeze-dried) this compound powder is more stable and should be stored at or below -20°C.[9][11]

  • Solvent: Prepare solutions in sterile, appropriate buffers. Saline solutions have been used in stability studies.[2] The use of co-solvents like glycerol or propylene glycol can sometimes slow degradation.[4]

  • Handling: Avoid repeated freeze-thaw cycles, as this can degrade the peptide. Aliquot the solution into single-use volumes before freezing.

Q4: My HPLC analysis shows high chemical purity, but the solution has low biological activity. What could be the cause?

A4: This is a known issue with this compound solutions. Studies have shown that even when HPLC analysis indicates very minor chemical changes (e.g., only 1% impurities), the biological activity, measured by a phagocytosis assay, can be completely lost.[2] This discrepancy suggests that subtle structural changes, modifications, or aggregation not easily detected by standard HPLC may be occurring, which render the peptide biologically inactive. Therefore, assessing both chemical purity (via HPLC) and biological potency (via bioassay) is crucial for a complete stability profile.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Rapid loss of biological activity in solution. Improper Storage Temperature: Storing at room temperature (25°C) or 5°C leads to a rapid decline in phagocytosis-stimulating activity.[2]Action: Immediately aliquot and freeze solutions for storage at -20°C or -70°C.[2] Use thawed aliquots promptly and avoid refreezing.
Enzymatic Contamination: Presence of proteases in the solution or from external contamination.Action: Use sterile, protease-free reagents and water. Handle solutions under aseptic conditions.
pH Shift: The pH of the solution may have shifted outside the optimal range for this compound stability.Action: Prepare solutions using a suitable buffer system to maintain a stable pH.[4][6]
Inconsistent results between different experimental batches. Variable Storage Conditions: Differences in storage time or temperature between batches.Action: Standardize the storage protocol for all batches. Maintain a detailed log of storage duration and temperature.
Inconsistent Solution Preparation: Minor variations in pH, buffer concentration, or final peptide concentration.[10]Action: Follow a strict, validated protocol for solution preparation. Ensure all reagents are from reliable sources and within their expiration dates.
New peaks or peak broadening observed in HPLC chromatogram. Chemical Degradation: Appearance of new peaks indicates the formation of degradation products.Action: Characterize the degradation products if possible using methods like mass spectrometry (MS).[12][13] This can help identify the degradation pathway (e.g., hydrolysis, oxidation).
Aggregation: Peak broadening or loss of the main peak can indicate peptide aggregation.[10]Action: Analyze the sample using Size Exclusion Chromatography (SEC) to detect aggregates. Consider adjusting formulation by adding excipients that reduce aggregation.[10]

Quantitative Stability Data

The biological activity of this compound is highly sensitive to storage temperature.

Table 1: Effect of Storage Temperature on this compound's Phagocytosis-Stimulating Activity in Saline Solution

Storage TemperatureTimeRemaining Biological ActivityHPLC PurityReference
25°C6 MonthsNo activity; significant inhibition observed at 12 months.~99% (only 1% impurities detected)[2]
5°C-Rapid loss of activity.Not specified[2]
-20°C-Gradual loss of activity.Not specified[2]
-70°C-Gradual loss of activity.Not specified[2]

Data synthesized from a study on sterile saline solutions of synthetic this compound.[2]

Experimental Protocols

Protocol 1: General Stability Study Workflow

This protocol outlines a comprehensive approach to assessing this compound stability, incorporating both chemical and biological analyses.

G Workflow for this compound Stability Assessment prep Prepare this compound Solution in desired buffer aliquot Aliquot samples for different time points & conditions prep->aliquot store Store at designated conditions (e.g., 25°C, 5°C, -20°C, -70°C) aliquot->store pull Pull samples at scheduled time points (t=0, 1mo, 3mo, 6mo, etc.) store->pull analysis Perform Analyses pull->analysis hplc Purity Analysis (RP-HPLC) analysis->hplc Chemical ms Identity/Degradant Analysis (LC-MS) analysis->ms Chemical bioassay Potency Analysis (Phagocytosis Assay) analysis->bioassay Biological visual Physical Inspection (Clarity, Color) analysis->visual Physical data Compile & Analyze Data: Compare results to t=0 hplc->data ms->data bioassay->data visual->data

Caption: Workflow for a comprehensive this compound stability study.

Methodology:

  • Solution Preparation: Dissolve lyophilized this compound in the chosen buffer (e.g., sterile saline) to the desired concentration under aseptic conditions.

  • Initial Analysis (t=0): Immediately after preparation, perform a full analysis on a sample to establish baseline values. This includes HPLC, a bioassay, and visual inspection.

  • Aliquoting and Storage: Distribute the remaining solution into sterile, single-use tubes for each time point and storage condition to avoid cross-contamination and freeze-thaw cycles.

  • Incubation: Place the samples in controlled temperature environments (e.g., 25°C, 5°C, -20°C, -70°C).

  • Time-Point Analysis: At each scheduled interval, retrieve the designated aliquots and perform the same set of analyses as the t=0 sample.

  • Data Comparison: Compare the results from each time point to the baseline data to determine the rate of degradation and loss of activity. Stability is often defined as retaining at least 95% of the initial concentration.[14]

Protocol 2: RP-HPLC for Purity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of this compound and detecting degradation products.[2][12]

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a linear gradient from low %B to high %B to elute this compound and any impurities. A typical gradient might be 5% to 60% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 280 nm.

  • Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 0.1-1.0 mg/mL) with Mobile Phase A.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks.

Protocol 3: Phagocytosis Bioassay for Potency Assessment

This bioassay measures the biological activity of this compound by its ability to stimulate phagocytosis in cells like polymorphonuclear leukocytes (PMNs) or macrophages.[2]

  • Cell Preparation: Isolate phagocytic cells (e.g., human PMNs) from blood or use a suitable macrophage cell line. Adjust cell concentration to a working density (e.g., 1x10^6 cells/mL).

  • Opsonized Particles: Prepare particles for phagocytosis (e.g., latex beads, zymosan) by opsonizing them with serum to coat them with immunoglobulins.

  • Assay Setup:

    • In a multi-well plate, add the prepared cells.

    • Add this compound solutions (both control and stability samples) at various concentrations to the wells. Include a negative control (no this compound).

    • Incubate the cells with this compound for a defined period (e.g., 30 minutes at 37°C) to allow for cell stimulation.

  • Phagocytosis: Add the opsonized particles to the wells and incubate for another period (e.g., 30-60 minutes at 37°C) to allow for particle engulfment.

  • Quantification: Stop the phagocytosis (e.g., by adding cold buffer or a fixing agent). Measure the extent of phagocytosis. This can be done by:

    • Microscopy: Counting the number of internalized particles per 100 cells.

    • Plate Reader: Using fluorescently labeled particles and measuring the fluorescence of internalized particles after quenching the external fluorescence.

  • Data Analysis: Plot the phagocytic index against the this compound concentration and compare the dose-response curves of the stability samples to the t=0 control to determine the relative potency.

This compound Degradation Pathways

This compound can degrade through several chemical and biological pathways that impact its stability and function.

G Potential Degradation Pathways for this compound This compound This compound (Thr-Lys-Pro-Arg) chem Chemical Degradation This compound->chem enz Enzymatic Degradation This compound->enz hydrolysis Hydrolysis (Peptide Bond Cleavage) chem->hydrolysis High T, Extreme pH oxidation Oxidation (e.g., of Pro or Thr residues) chem->oxidation O2, Metal Ions aggregation Aggregation (Non-covalent association) chem->aggregation High Conc., Temp cleavage Proteolytic Cleavage (by proteases/peptidases) enz->cleavage e.g., Aminopeptidases fragments Inactive Peptide Fragments cleavage->fragments

Caption: Overview of this compound's potential degradation pathways.

References

Technical Support Center: Optimizing Tuftsin-Based Drug Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Tuftsin-based drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc-domain of the heavy chain of immunoglobulin G.[1] Its primary role is to stimulate the phagocytic activity of macrophages and neutrophils.[2] this compound binds to the Neuropilin-1 (Nrp1) receptor on the surface of these immune cells and signals through the canonical Transforming Growth Factor Beta (TGFβ) pathway, leading to an anti-inflammatory M2 shift in microglia and macrophages.[3] This immunomodulatory function makes it a promising candidate for various therapeutic applications, including in the treatment of infections and cancer.[2]

Q2: What are the main challenges encountered when working with this compound-based drugs?

Researchers often face challenges related to the stability, delivery, and targeted efficacy of this compound. Key issues include:

  • Poor Stability: this compound is susceptible to enzymatic degradation in serum, which can limit its in vivo half-life and therapeutic efficacy.[4] Saline solutions of this compound can lose activity rapidly at room temperature.[5]

  • Non-specific Targeting: While this compound preferentially targets phagocytic cells, achieving high concentrations at specific disease sites (e.g., tumors) without affecting healthy tissues can be challenging.

  • Suboptimal Potency: In some applications, the intrinsic activity of native this compound may not be sufficient to elicit a robust therapeutic response.

Q3: How can the therapeutic index of this compound-based drugs be improved?

Several strategies can be employed to enhance the therapeutic index of this compound-based drugs:

  • Drug Delivery Systems: Encapsulating this compound or this compound-drug conjugates in delivery systems like liposomes can protect the peptide from degradation, improve its pharmacokinetic profile, and enhance targeted delivery.[6][7]

  • Chemical Modification and Analogs: Synthesizing this compound analogs with modified amino acid sequences can improve stability and receptor binding affinity.[8][9][10] For instance, modifying the N-terminus can enhance biological activity.[10]

  • Conjugation to Targeting Moieties: Attaching this compound to molecules that target specific cell surface receptors (e.g., in cancer cells) can increase drug concentration at the desired site, thereby reducing off-target effects.[11][12]

  • Combination Therapies: Using this compound in combination with other therapeutic agents can lead to synergistic effects. For example, combining this compound with a remyelinating agent has shown promise in models of multiple sclerosis.[13]

Troubleshooting Guides

Problem 1: Low In Vitro Efficacy of this compound Analog

Symptoms:

  • Synthesized this compound analog shows lower than expected phagocytosis-stimulating activity in macrophage cell culture.

  • Inconsistent results between experimental repeats.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Peptide Purity and Integrity Verify the purity and sequence of the synthesized analog.Use High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm purity (>95%) and correct molecular weight.
Peptide Storage and Handling Improper storage leading to degradation.Store lyophilized peptide at -20°C or -80°C. For solutions, prepare fresh or store as single-use aliquots at -20°C to avoid freeze-thaw cycles.
Assay Conditions Suboptimal assay parameters for phagocytosis measurement.Optimize incubation time, this compound concentration, and particle-to-cell ratio. A 15-minute incubation at 37°C with 5 µg/ml this compound and a 50:1 particle-to-PMN ratio has been shown to be effective.[14]
Cell Line Viability and Receptor Expression Poor health of macrophage cell line or low expression of Nrp1 receptor.Check cell viability using a Trypan Blue exclusion assay. Confirm Nrp1 expression using flow cytometry or western blotting.
Problem 2: Poor In Vivo Stability and Bioavailability of this compound Conjugate

Symptoms:

  • Rapid clearance of the this compound-drug conjugate in animal models.

  • Low accumulation of the conjugate at the target site.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Enzymatic Degradation The conjugate is being rapidly degraded by proteases in the blood.Encapsulate the conjugate in liposomes or other nanoparticles to shield it from enzymatic attack.[6][7] Alternatively, modify the peptide sequence to include non-natural amino acids to increase resistance to proteolysis.[10]
Renal Clearance The small size of the conjugate leads to rapid filtration by the kidneys.Increase the hydrodynamic size of the conjugate by attaching it to a larger carrier molecule like a polymer or incorporating it into a larger delivery system.
Linker Instability The linker connecting this compound to the drug or carrier is unstable in vivo.Select a more stable linker chemistry. Evaluate linker stability in plasma or serum before in vivo studies.

Data Presentation

Table 1: In Vitro Cytotoxicity of a this compound-Lidamycin Fusion Protein (LDM-TF) [15]

Cell LineDrugIC50 (M)
CTC-105LDM-TF1.84 x 10⁻⁸
CTC-141LDM-TF1.4 x 10⁻¹¹
HGCLDM-TF1.2 x 10⁻¹⁰
MGCLDM-TF1.1 x 10⁻¹⁰

Table 2: Binding Affinity of this compound to its Receptors [16]

ReceptorEquilibrium Dissociation Constant (KD)
ACE2460 µmol/L
NRP110.65 µmol/L

Experimental Protocols

Protocol 1: In Vitro Phagocytosis Assay

This protocol is adapted from studies on this compound-stimulated phagocytosis by human polymorphonuclear leukocytes (PMNs).[14]

Materials:

  • Human PMNs isolated from whole blood.

  • Fluorescently labeled microspheres (e.g., FITC-labeled latex beads).

  • This compound or this compound analog solution.

  • 24-well tissue culture plates.

  • Fetal Bovine Serum (FBS).

  • Trypsin solution.

  • Flow cytometer.

Procedure:

  • Seed PMNs in a 24-well plate.

  • Add this compound or the analog at the desired concentration (e.g., 5 µg/ml).

  • Add fluorescent microspheres at a particle-to-cell ratio of 50:1.

  • Incubate for 15 minutes at 37°C.

  • Wash the cells to remove non-adherent particles.

  • Treat with trypsin to detach surface-bound, non-internalized microspheres.

  • Centrifuge the cells through a layer of FBS to pellet the cells and remove remaining free particles.

  • Resuspend the cells and analyze by flow cytometry to quantify the percentage of phagocytic cells and the number of particles engulfed per cell.

Protocol 2: Synthesis of a this compound-Drug Conjugate

This protocol outlines a general approach for conjugating this compound to a drug molecule, as described for a methotrexate conjugate.[11][12]

Materials:

  • Solid-phase peptide synthesis resin.

  • Fmoc- and Boc-protected amino acids.

  • Drug molecule with a reactive group (e.g., a maleimide for reaction with a cysteine).

  • Enzyme-labile linker (e.g., GFLGC).

  • HPLC for purification.

  • Mass spectrometer for characterization.

Procedure:

  • Synthesize the branched peptide carrier containing the this compound targeting moieties using solid-phase synthesis with a mixed Boc and Fmoc strategy.[12]

  • Synthesize the drug-linker construct separately.

  • Cleave the peptide carrier from the resin and purify it by HPLC.

  • Conjugate the drug-linker to the purified peptide carrier in solution.

  • Purify the final this compound-drug conjugate by HPLC.

  • Characterize the conjugate by mass spectrometry to confirm its identity and purity.

Visualizations

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Nrp1 Nrp1 Receptor This compound->Nrp1 Binds TbetaR1 TGFβ Receptor 1 Nrp1->TbetaR1 Associates with Smad3 Smad3 TbetaR1->Smad3 Phosphorylates Akt Akt TbetaR1->Akt Inhibits Phosphorylation pSmad3 pSmad3 Smad3->pSmad3 M2_Shift Anti-inflammatory M2 Shift pSmad3->M2_Shift Promotes pAkt pAkt

Caption: this compound Signaling Pathway.

Experimental_Workflow_Phagocytosis_Assay start Start isolate_pmns Isolate PMNs start->isolate_pmns seed_cells Seed PMNs in 24-well plate isolate_pmns->seed_cells add_this compound Add this compound/Analog seed_cells->add_this compound add_beads Add Fluorescent Microspheres add_this compound->add_beads incubate Incubate (15 min, 37°C) add_beads->incubate wash Wash cells incubate->wash trypsinize Treat with Trypsin wash->trypsinize centrifuge Centrifuge through FBS trypsinize->centrifuge analyze Analyze by Flow Cytometry centrifuge->analyze end End analyze->end

Caption: Phagocytosis Assay Workflow.

Logical_Relationship_Therapeutic_Index cluster_efficacy Efficacy Enhancement cluster_toxicity Toxicity Reduction therapeutic_index Improved Therapeutic Index increased_efficacy Increased Efficacy increased_efficacy->therapeutic_index decreased_toxicity Decreased Toxicity decreased_toxicity->therapeutic_index targeted_delivery Targeted Delivery (e.g., Liposomes, Conjugates) targeted_delivery->increased_efficacy increased_stability Increased Stability (e.g., Analogs, Delivery Systems) increased_stability->increased_efficacy enhanced_potency Enhanced Potency (e.g., Analog Design) enhanced_potency->increased_efficacy reduced_off_target Reduced Off-Target Effects (Targeted Delivery) reduced_off_target->decreased_toxicity lower_dosage Lower Effective Dosage lower_dosage->decreased_toxicity

References

Technical Support Center: Tuftsin Receptor Binding Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Tuftsin receptor binding experiments. The information is tailored for scientists and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments in a question-and-answer format.

Question: Why am I observing high non-specific binding in my radioligand binding assay?

Answer: High non-specific binding can obscure your specific binding signal. Here are several potential causes and solutions:

  • Inadequate Blocking: The blocking agents in your assay buffer may be insufficient.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent.

  • Ligand Sticking to Surfaces: Your radiolabeled this compound might be adhering to the assay plates or filter membranes.

    • Solution: Pre-treat plates with a blocking agent. For filtration assays, pre-soak the filters in buffer containing a blocking agent. Consider using low-adhesion microplates.

  • Suboptimal Washing Steps: Insufficient or overly harsh washing can lead to high background or loss of specific binding, respectively.

    • Solution: Optimize the number of washes and the volume of wash buffer. Ensure the wash buffer composition is appropriate to minimize non-specific interactions without disrupting specific binding.

  • High Radioligand Concentration: Using a concentration of radiolabeled this compound that is too high can lead to increased non-specific binding.[1]

    • Solution: Use a radioligand concentration at or below the Kd for your receptor.[1]

Question: My specific binding signal is too low. What can I do?

Answer: A low specific binding signal can be due to several factors related to your reagents and experimental setup.

  • Low Receptor Expression: The cells or membrane preparation you are using may have a low number of this compound receptors.

    • Solution: Use a cell line known to express high levels of Neuropilin-1 (Nrp1) or the specific this compound receptor you are studying. You can also try to increase the amount of cell membrane protein per assay point.

  • Inactive Ligand: The labeled or unlabeled this compound may have lost its activity.

    • Solution: Verify the integrity and activity of your this compound preparations. If using a custom-labeled this compound, ensure the labeling process has not compromised its binding affinity. A high-performance liquid chromatography (HPLC) purified fluorescein-labeled analogue of this compound has been shown to retain full biological activity.[2]

  • Incorrect Assay Conditions: The pH, temperature, or incubation time of your assay may not be optimal.

    • Solution: Systematically optimize these parameters. Binding is often performed at 4°C or room temperature to minimize internalization.[3][4] Ensure you have allowed sufficient time for the binding to reach equilibrium.[1]

  • Presence of Inhibitory Substances: Your buffers or reagents might contain substances that interfere with this compound binding.

    • Solution: Use high-purity reagents and check for any known inhibitors of this compound-receptor interaction in your solutions.

Question: I am seeing inconsistent results between replicate wells. What is the cause?

Answer: Poor reproducibility can stem from technical errors in assay execution.

  • Pipetting Inaccuracies: Inconsistent volumes of reagents, especially the radioligand or competitor, can lead to significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing master mixes to be dispensed.

  • Inadequate Mixing: Failure to properly mix the assay components can result in uneven binding.

    • Solution: Gently mix the contents of the wells after adding all reagents.

  • Cell Clumping: If using whole cells, clumping can lead to inconsistent cell numbers per well.

    • Solution: Ensure a single-cell suspension before plating. Gentle trituration can help break up clumps.

  • Temperature Gradients: Uneven temperature across the assay plate during incubation can affect binding kinetics.

    • Solution: Ensure the entire plate is at a uniform temperature during incubation.

Frequently Asked Questions (FAQs)

Q1: What are the primary receptors for this compound?

A1: The primary receptor for this compound is Neuropilin-1 (Nrp1).[3][5][6] this compound has also been shown to bind to Angiotensin-Converting Enzyme 2 (ACE2).[7][8][9]

Q2: What is the signaling pathway activated by this compound binding to its receptor?

A2: this compound binding to Nrp1 has been shown to signal through the canonical transforming growth factor-beta (TGF-β) pathway.[5][6] This activation leads to the phosphorylation of Smad3.[5]

Q3: What are typical binding affinity (Kd) values for this compound?

A3: Reported equilibrium dissociation constants (Kd) for this compound binding vary depending on the receptor and the experimental system. For instance, the Kd for this compound binding to ACE2 has been reported as approximately 460 µmol/L, while for NRP1 it is around 10.65 µmol/L.[7][8][10] In another study using [3H]this compound with thioglycollate-stimulated mouse peritoneal macrophages, a Kd of 5.3 x 10-8 M was determined.[4]

Q4: Can I use fluorescently labeled this compound for binding experiments?

A4: Yes, fluorescently labeled this compound can be used. A study has successfully used an HPLC-purified, fluorescein-labeled this compound analogue for binding studies with polymorphonuclear leukocytes, observing binding, aggregation, and internalization.[2]

Q5: What are some important considerations for setting up a competitive binding assay for this compound?

A5: In a competitive binding assay, you measure the ability of an unlabeled compound to compete with a labeled this compound analogue for binding to the receptor. Key considerations include:

  • Using a concentration of the labeled ligand at or below its Kd.[1]

  • Ensuring the incubation time is sufficient to reach equilibrium.[1]

  • Including controls for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a large excess of unlabeled this compound).

Quantitative Data Summary

LigandReceptor/Cell TypeAssay TypeBinding Affinity (Kd)Reference
This compoundACE2Surface Plasmon Resonance (SPR)460 µmol/L[7][8]
This compoundNRP1Surface Plasmon Resonance (SPR)10.65 µmol/L[7][8]
[3H]this compoundThioglycollate-stimulated mouse peritoneal macrophagesRadioligand Binding Assay5.3 x 10-8 M[4]
CompoundCell LineAssay TypeIC50Reference
LDM-DF (this compound-fusion protein)CTC-105 (gastric cancer)MTT Assay1.84 x 10-8 M[6]
LDM-DF (this compound-fusion protein)CTC-141 (gastric cancer)MTT Assay1.4 x 10-11 M[6]
LDM-DF (this compound-fusion protein)HGC (gastric cancer)MTT Assay1.2 x 10-10 M[6]
LDM-DF (this compound-fusion protein)MGC (gastric cancer)MTT Assay1.1 x 10-10 M[6]

Experimental Protocols

Protocol 1: Biotinylated this compound Binding Assay [3]

This protocol is adapted from a study observing this compound binding to primary microglia.

  • Cell Preparation: Plate primary microglia in a suitable culture vessel.

  • Inhibitor Treatment (Optional): If testing inhibitors, expose cells to varying concentrations of the inhibitor for 1 hour at 37°C.

  • Ligand Binding: Treat the cells with 100 µg/ml of biotinylated this compound for 30 minutes at room temperature. This temperature is used to minimize peptide internalization.

  • Washing: Thoroughly wash the cells to remove unbound biotinylated this compound.

  • Fixation: Fix the cells using a suitable fixation agent.

  • Staining: Stain the cells with Cy3-conjugated streptavidin to visualize the bound biotinylated this compound.

  • Analysis: Observe the cells under a fluorescence microscope.

Protocol 2: Radioligand (3H-Tuftsin) Binding Assay [4]

This protocol is based on a study of [3H]this compound binding to mouse peritoneal macrophages.

  • Cell Preparation: Isolate mouse peritoneal macrophages and prepare a cell suspension.

  • Assay Setup: In microcentrifuge tubes, combine the macrophage suspension with increasing concentrations of [3H]this compound.

    • Total Binding: Wells containing only cells and [3H]this compound.

    • Non-specific Binding: Wells containing cells, [3H]this compound, and a large excess (e.g., 1000-fold) of unlabeled this compound.

  • Incubation: Incubate the tubes at 22°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Centrifuge the tubes to pellet the cells.

  • Washing: Carefully aspirate the supernatant and wash the cell pellet with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Lyse the cells and measure the radioactivity in the pellet using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine Kd and Bmax.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics [7][8]

This protocol provides a general workflow for analyzing this compound-receptor interactions using SPR.

  • Chip Preparation: Immobilize the recombinant human receptor (e.g., ACE2 or NRP1) onto a sensor chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

    • Use an empty flow cell without immobilized protein as a reference.

  • Data Collection: Monitor the change in response units (RU) over time.

  • Data Analysis: Determine the steady-state affinity (equilibrium dissociation constant, Kd) by fitting the binding data to a suitable binding model (e.g., 1:1 binding).

Visualizations

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Nrp1 Nrp1 This compound->Nrp1 Binds TGFbR TGF-β Receptor Nrp1->TGFbR Activates Smad3 Smad3 TGFbR->Smad3 pSmad3 pSmad3 Smad3->pSmad3 Phosphorylation Gene_Expression Gene Expression (e.g., M2 Polarization) pSmad3->Gene_Expression Promotes

Caption: this compound signaling through the Nrp1/TGF-β pathway.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_spr Surface Plasmon Resonance (SPR) R_Start Start: Prepare Cells/ Membranes & Radioligand R_Incubate Incubate Radioligand with Cells/Membranes R_Start->R_Incubate R_Separate Separate Bound/ Free Ligand R_Incubate->R_Separate R_Quantify Quantify Radioactivity R_Separate->R_Quantify R_Analyze Analyze Data (Kd, Bmax) R_Quantify->R_Analyze S_Start Start: Immobilize Receptor on Chip S_Inject Inject this compound (Analyte) S_Start->S_Inject S_Monitor Monitor Binding (Response Units) S_Inject->S_Monitor S_Analyze Analyze Kinetics (Kd, Kon, Koff) S_Monitor->S_Analyze

References

Validation & Comparative

A Comparative Guide to Validating Tuftsin's Binding with Neuropilin-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tuftsin's binding to the Neuropilin-1 (NRP-1) receptor against other known NRP-1 ligands. It includes supporting experimental data, detailed protocols for validation, and visualizations of the key molecular interactions and experimental processes.

Executive Summary

This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), has been identified as a ligand for the Neuropilin-1 (NRP-1) receptor, a key player in angiogenesis, neuronal guidance, and immune response. This guide delves into the specifics of this interaction, comparing this compound's binding characteristics to those of the endogenous ligand, Vascular Endothelial Growth Factor A (VEGF-A165), and other synthetic peptides like TKPPR and C-end rule (CendR) peptides. The evidence presented herein confirms that this compound binds to NRP-1 and competitively inhibits the binding of VEGF-A165, albeit with a lower affinity than the natural ligand and some synthetic analogs. The downstream signaling of this compound through NRP-1 has been shown to proceed via the canonical Transforming Growth Factor-beta (TGF-β) pathway.

Comparison of Binding Affinities

The binding of various ligands to the Neuropilin-1 receptor has been quantified using several methodologies, including competitive binding assays and surface plasmon resonance. The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the values are sourced from different studies and experimental conditions may vary.

LigandSequence/DescriptionBinding Affinity (to NRP-1)Method
This compound Thr-Lys-Pro-Arg (TKPR)IC50: ~25 µM[1]Competitive Binding Assay
VEGF-A165 Natural Protein LigandKd: 0.2-0.3 nM[2]Radio-ligand Binding Assay
TKPPR Analog (KDKPPR) Lys-Asp-Lys-Pro-Pro-ArgKi: 90 nMCompetitive Binding Assay[3]
CendR Peptide (ATWLPPR) Ala-Thr-Trp-Leu-Pro-Pro-ArgIC50: 19 µMCompetitive Binding Assay
CendR Peptide (Sema3F-derived) Trp-Asp-Gln-Lys-Lys-Pro-Arg-Asn-Arg-ArgKd: 33 µMIsothermal Titration Calorimetry[4]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; Ki: Inhibition constant.

Signaling Pathway of this compound-NRP-1 Interaction

Upon binding to NRP-1, this compound initiates a downstream signaling cascade through the canonical TGF-β pathway. This involves the recruitment of the TGF-β type I receptor (TβRI) as a co-receptor. The activation of TβRI leads to the phosphorylation of Smad3, which then translocates to the nucleus to regulate gene expression.[5][6][7][8]

Tuftsin_NRP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NRP1 NRP-1 This compound->NRP1 Binds TBR1 TβRI NRP1->TBR1 Recruits Smad3 Smad3 TBR1->Smad3 Phosphorylates pSmad3 p-Smad3 pSmad3_nuc p-Smad3 pSmad3->pSmad3_nuc Translocates Gene Gene Expression pSmad3_nuc->Gene Regulates Experimental_Workflow start Hypothesis: This compound binds to NRP-1 spr Surface Plasmon Resonance (SPR) Quantitative in vitro validation start->spr coip Co-Immunoprecipitation (Co-IP) Qualitative in situ validation start->coip data_analysis Data Analysis and Interpretation spr->data_analysis coip->data_analysis conclusion Conclusion: Validation of this compound-NRP-1 Binding data_analysis->conclusion Ligand_Comparison cluster_affinity Binding Affinity cluster_origin Origin root Choice of NRP-1 Ligand VEGF VEGF-A165 root->VEGF This compound This compound root->this compound TKPPR TKPPR root->TKPPR CendR CendR Peptides root->CendR high_affinity High Affinity (nM range) mod_affinity Moderate Affinity (µM range) natural Natural synthetic Synthetic VEGF->high_affinity VEGF->natural This compound->mod_affinity This compound->natural TKPPR->high_affinity TKPPR->synthetic CendR->mod_affinity CendR->synthetic

References

comparing the efficacy of Tuftsin with other immunomodulatory peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory peptide Tuftsin with other notable alternatives, supported by experimental data and detailed methodologies. This analysis aims to facilitate informed decisions in the selection and application of these potent biomolecules in research and therapeutic development.

This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G, has long been recognized for its potent immunostimulatory properties. Its primary functions include the enhancement of phagocytosis, augmentation of antigen presentation, and modulation of cell-mediated immunity.[1][2] This guide compares the efficacy of this compound with other well-characterized immunomodulatory peptides: Thymosin alpha 1, a key mediator of T-cell maturation; LL-37, a cathelicidin with broad antimicrobial and immunomodulatory roles; and Rigin, another IgG-derived peptide.

Comparative Efficacy of Immunomodulatory Peptides

The following table summarizes key quantitative data on the immunomodulatory effects of this compound and its counterparts. It is important to note that direct comparative studies are limited, and the presented data is a synthesis from individual research efforts.

ParameterThis compoundThymosin alpha 1LL-37Rigin
Primary Function Phagocytosis enhancement, antigen presentationT-cell maturation and activationAntimicrobial, pro- and anti-inflammatory responsesLymphocyte-mediated immune responses
Receptor(s) Neuropilin-1 (Nrp1)[3]Toll-like receptors (TLRs)[4]TLRs, P2X7R, FPR2[5]Not fully elucidated
Key Signaling Pathways TGF-β[3]MyD88-dependent pathwaysNF-κB, MAPK[5]Not fully elucidated
Phagocytosis Enhancement Significant stimulation of macrophage and neutrophil phagocytosis[6]Indirect effects via T-cell activationCan modulate phagocytosis, effects are context-dependentLimited direct effect on phagocytes, acts more on lymphocytes
Cytokine Induction Induces IL-1, TNF-α, IL-6[7]Induces IL-2, IFN-γ, IL-12[8]Induces a wide range of cytokines and chemokines including IL-8, IL-1β, IL-10 depending on the context[9]Enhances both cell-mediated and humoral responses
Optimal Concentration for Phagocytosis ~5 µg/ml for human PMNs[6]Not applicableNot a primary functionSimilar efficacy to this compound in enhancing macrophage phagocytosis
Effect on T-cells Augments macrophage-dependent T-lymphocyte education[10]Promotes T-cell maturation (CD4+/CD8+), enhances T-cell function[8]Chemoattractant for T-cells, modulates T-cell responses[5]Appears to manifest its response more through lymphocytes

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Phagocytosis Assay

This protocol outlines a common method for assessing the phagocytic activity of immune cells stimulated by immunomodulatory peptides.

1. Cell Preparation:

  • Isolate primary phagocytes (e.g., peritoneal macrophages or peripheral blood mononuclear cells) from a suitable animal model (e.g., mice) or use a relevant cell line (e.g., J774A.1).

  • Culture the cells in appropriate media and seed them in a 96-well plate at a density of 1x10⁶ cells/well.[11]

  • Allow cells to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.

2. Peptide Stimulation:

  • Prepare stock solutions of the immunomodulatory peptides (this compound, LL-37, etc.) in a suitable buffer (e.g., sterile PBS).

  • Add the peptides to the cell cultures at various concentrations (e.g., 1, 10, 100 µg/mL) and incubate for a predetermined time (e.g., 1 hour) at 37°C.[12]

3. Phagocytosis Induction:

  • Introduce fluorescently labeled particles (e.g., zymosan beads, E. coli BioParticles, or latex beads) to the cell cultures at a particle-to-cell ratio of approximately 10:1.[13][14]

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

4. Quantification:

  • Wash the cells with cold PBS to remove non-phagocytosed particles.

  • Lyse the cells and measure the fluorescence intensity using a plate reader.

  • Alternatively, for single-cell analysis, detach the cells and analyze them using flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity per cell.[6]

Cytokine Profiling

This protocol describes a general method for measuring cytokine production by immune cells following peptide stimulation.

1. Cell Stimulation:

  • Prepare immune cell cultures (e.g., PBMCs or specific lymphocyte populations) as described in the phagocytosis assay.

  • Stimulate the cells with the immunomodulatory peptides at various concentrations for a specified duration (e.g., 24-48 hours).[15]

2. Supernatant Collection:

  • Centrifuge the cell culture plates to pellet the cells.

  • Carefully collect the cell-free supernatants, which contain the secreted cytokines.

3. Cytokine Quantification:

  • Analyze the supernatants for the presence and concentration of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) using a multiplex immunoassay platform such as Meso Scale Discovery (MSD), Olink, or a standard enzyme-linked immunosorbent assay (ELISA).[16][17]

  • Follow the manufacturer's instructions for the chosen assay platform.

4. Data Analysis:

  • Generate a standard curve for each cytokine to determine their concentrations in the samples.

  • Compare the cytokine levels in the peptide-stimulated samples to the unstimulated control to determine the immunomodulatory effect of each peptide.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the discussed immunomodulatory peptides and a typical experimental workflow.

Tuftsin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrp1 Nrp1 Receptor This compound->Nrp1 TGFbR TGF-β Receptor Nrp1->TGFbR associates with Smad2_3 Smad2/3 TGFbR->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Gene Expression (e.g., Phagocytosis-related genes) Smad_complex->Gene_Expression Thymosin_Alpha_1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thymosin_a1 Thymosin α1 TLR Toll-like Receptor (e.g., TLR2, TLR9) Thymosin_a1->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB MAPK MAPK TRAF6->MAPK Gene_Expression Cytokine Gene Expression (e.g., IL-2, IFN-γ) NF_kB->Gene_Expression MAPK->Gene_Expression LL_37_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome LL_37 LL-37 TLR4 TLR4 LL_37->TLR4 inhibits P2X7R P2X7R LL_37->P2X7R NF_kB_inhibition Inhibition of NF-κB signaling TLR4->NF_kB_inhibition Inflammasome Inflammasome Activation P2X7R->Inflammasome IL_1b IL-1β Production Inflammasome->IL_1b LL_37_RNA LL-37 + viral RNA TLR3 TLR3 LL_37_RNA->TLR3 IRF3 IRF3 Activation TLR3->IRF3 IFN_production Type I IFN Production IRF3->IFN_production Experimental_Workflow cluster_workflow Experimental Workflow for Immunomodulatory Peptide Assessment Start Isolate/Culture Immune Cells Stimulation Peptide Stimulation (this compound, Thymosin α1, LL-37, etc.) Start->Stimulation Phagocytosis_Assay Phagocytosis Assay Stimulation->Phagocytosis_Assay Cytokine_Profiling Cytokine Profiling Stimulation->Cytokine_Profiling Data_Analysis Data Analysis and Comparison Phagocytosis_Assay->Data_Analysis Cytokine_Profiling->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

References

Tuftsin vs. CpG Oligodeoxynucleotides: A Comparative Guide to Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vaccine development, the choice of adjuvant is critical in modulating the desired immune response. This guide provides an objective comparison of two distinct immunomodulatory adjuvants: the endogenous tetrapeptide Tuftsin and synthetic CpG oligodeoxynucleotides (ODNs). By examining their mechanisms of action, signaling pathways, and performance data from preclinical studies, this document aims to equip researchers with the necessary information to make informed decisions for their vaccine formulations.

At a Glance: Key Differences

FeatureThis compoundCpG Oligodeoxynucleotides (ODNs)
Origin Natural tetrapeptide derived from the Fc region of IgGSynthetic single-stranded DNA molecules
Primary Receptor Neuropilin-1 (Nrp1)Toll-like receptor 9 (TLR9)
Signaling Pathway TGF-β signaling pathwayMyD88-dependent and TRIF-dependent pathways
Immune Response Balanced Th1/Th2 or Th2-leaning responseStrong Th1-biased immune response
Key Effects Enhances phagocytosis, promotes antigen presentation, augments antibody production.Induces pro-inflammatory cytokines, enhances cellular immunity (CTLs), and promotes isotype switching to IgG2a.

Mechanism of Action and Signaling Pathways

This compound and CpG ODNs exert their adjuvant effects through distinct cellular and molecular pathways.

This compound: This natural tetrapeptide enhances the function of antigen-presenting cells (APCs), particularly macrophages and dendritic cells.[1] this compound binds to the neuropilin-1 (Nrp1) receptor, initiating a signaling cascade through the transforming growth factor-beta (TGF-β) pathway. This leads to increased phagocytic activity and enhanced antigen presentation, ultimately augmenting both humoral and cellular immune responses.[2]

Tuftsin_Signaling_Pathway This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds TGFbR TGF-β Receptor Complex Nrp1->TGFbR Activates Smad Smad Proteins TGFbR->Smad Phosphorylates Nucleus Nucleus Smad->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Cytokines, Co-stimulatory molecules) Nucleus->Gene_Transcription Initiates Immune_Response Enhanced Antigen Presentation & Phagocytosis Gene_Transcription->Immune_Response

This compound Signaling Pathway

CpG Oligodeoxynucleotides (ODNs): These synthetic molecules mimic bacterial DNA and are recognized by Toll-like receptor 9 (TLR9) within the endosomes of APCs, such as plasmacytoid dendritic cells and B cells.[3][4] This recognition triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and AP-1.[4] The outcome is a potent innate immune response characterized by the production of pro-inflammatory cytokines and a strong Th1-biased adaptive immune response, crucial for clearing intracellular pathogens.[3][4]

CpG_ODN_Signaling_Pathway cluster_endosome Endosome CpG_ODN CpG ODN TLR9 TLR9 CpG_ODN->TLR9 Binds Endosome Endosome MyD88 MyD88 TLR9->MyD88 Recruits IRAKs_TRAF6 IRAKs / TRAF6 MyD88->IRAKs_TRAF6 Activates NFkB_AP1 NF-κB / AP-1 IRAKs_TRAF6->NFkB_AP1 Activates Nucleus Nucleus NFkB_AP1->Nucleus Translocates to Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines, Type I IFN) Nucleus->Gene_Transcription Initiates Th1_Response Th1-Biased Immune Response Gene_Transcription->Th1_Response

CpG ODN Signaling Pathway

Performance Data: A Comparative Overview

Direct comparative studies between this compound and CpG ODNs are limited. The following tables summarize quantitative data from separate preclinical studies, providing insights into their respective adjuvant activities. Note: These results are not from head-to-head comparisons and should be interpreted with consideration of the different experimental models and antigens used.

Humoral Immune Response

Table 1: Adjuvant Effect on Antibody Titers

AdjuvantAntigenModelKey FindingsReference
This compound (in liposomes)Candida albicans whole cell antigensMurineSignificantly elevated total antibody titers (166,667 ± 14,434) and increased IgG2a levels.[5]
CpG ODN (BW006)Recombinant Hepatitis B surface antigen (HBsAg)Murine (BALB/c)5-20 µg of CpG ODN showed the best co-stimulation for HBsAb serum conversion. Mice vaccinated with CpG ODN and regular vaccine had the highest antibody concentrations.[6]
CpG ODN (2395)Hepatitis B Vaccine (Engerix B)Murine (BALB/c)CpG 2395 supplementation resulted in a significant 4.4-fold increase in signal-to-noise ratio for anti-HBs antibodies by day 28 compared to vaccine alone.[7]
Cellular Immune Response

Table 2: Adjuvant Effect on T-cell Responses and Cytokine Production

AdjuvantAntigenModelKey FindingsReference
This compound (in liposomes)Candida albicans whole cell antigensMurineSplenocytes from immunized mice secreted markedly higher levels of IFN-γ (634 ± 128 pg/mL) and IL-4 (582 ± 82 pg/mL), indicating a balanced Th1/Th2 response. Enhanced T cell proliferation (stimulation index: 3.9 ± 0.84).[5]
CpG ODN (BW006)Recombinant Hepatitis B surface antigen (HBsAg)Murine (BALB/c)Increased mRNA levels of IL-12a, IL-12b, and IL-10 in splenocytes, peaking between 3 and 6 hours after induction.[6]
CpG ODN Hen Egg Lysozyme (HEL) in IFAMurine (BALB/c and B10.D2)Switched the immune response from a Th2-dominated to a Th1-dominated cytokine pattern with high levels of HEL-specific IFN-γ secretion.[8]
CpG ODN HBsAgHBsAg-Transgenic MiceCo-injection of CpG ODN with HBsAg induced HBsAg-specific CD4+ and CD8+ T cells that secrete IFN-γ.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

This compound Adjuvant Protocol: Candida albicans Vaccine Model[5]
  • Vaccine Formulation: this compound was incorporated into liposomes containing Candida albicans whole cell antigens (Tuft-lip-WCAg).

  • Animal Model: A murine model of systemic C. albicans infection was used.

  • Immunization Schedule: Mice were immunized, and booster doses were administered at specified intervals.

  • Evaluation of Immune Response:

    • Humoral Response: Serum antibody titers and isotypes (IgG1, IgG2a) were measured by ELISA.

    • Cellular Response: T-cell proliferation was assessed by stimulating splenocytes with the antigen and measuring incorporation of a radioactive tracer. Cytokine levels (IFN-γ, IL-4) in the supernatant of stimulated splenocytes were quantified by ELISA.

  • Efficacy Assessment: The protective efficacy of the vaccine was determined by survival analysis and fungal burden in the kidneys following a challenge with a lethal dose of C. albicans.

CpG ODN Adjuvant Protocol: Hepatitis B Vaccine Model[6][7]
  • Vaccine Formulation: CpG ODNs were co-administered with either recombinant Hepatitis B surface antigen (HBsAg) or a commercial Hepatitis B vaccine (Engerix B).

  • Animal Model: BALB/c mice were used.

  • Immunization Schedule: Mice were immunized intramuscularly, with booster immunizations given at defined time points.

  • Evaluation of Immune Response:

    • Humoral Response: Anti-HBs antibody titers in the serum were measured by ELISA.

    • Cellular Response: The expression of co-stimulatory molecules (CD80, CD86) on dendritic cells was analyzed by flow cytometry. Cytokine mRNA levels (IL-10, IL-12) in splenocytes were quantified by RT-PCR.

  • Efficacy Assessment: The primary endpoint was the induction of a robust and specific antibody response against HBsAg.

Experimental_Workflow cluster_this compound This compound Adjuvant Protocol cluster_CpG CpG ODN Adjuvant Protocol T_Formulation Vaccine Formulation (this compound-liposome-Antigen) T_Immunization Immunization (Murine Model) T_Formulation->T_Immunization T_Analysis Immune Response Analysis (ELISA, T-cell proliferation) T_Immunization->T_Analysis T_Efficacy Efficacy Assessment (Survival, Fungal Burden) T_Analysis->T_Efficacy C_Formulation Vaccine Formulation (CpG ODN + Antigen) C_Immunization Immunization (Murine Model) C_Formulation->C_Immunization C_Analysis Immune Response Analysis (ELISA, Flow Cytometry, RT-PCR) C_Immunization->C_Analysis C_Efficacy Efficacy Assessment (Antibody Titer) C_Analysis->C_Efficacy

Comparative Experimental Workflow

Conclusion

This compound and CpG ODNs represent two distinct and potent classes of vaccine adjuvants, each with a unique mechanism of action and resulting immune profile.

  • CpG ODNs are powerful inducers of Th1-biased immunity , making them an excellent choice for vaccines against intracellular pathogens and for cancer immunotherapy where robust cellular immunity is paramount.[4]

  • This compound appears to promote a more balanced Th1/Th2 response , which can be beneficial for vaccines requiring a strong antibody response alongside cellular immunity.[5] Its ability to enhance phagocytosis also makes it an attractive candidate for targeting particulate antigens.[2]

The selection between this compound and CpG ODNs should be guided by the specific requirements of the vaccine, including the nature of the antigen, the target pathogen or disease, and the desired type of protective immune response. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two promising adjuvants in various vaccine platforms.

References

Validating the Anti-inflammatory Effects of Tuftsin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Tuftsin, a naturally occurring tetrapeptide, with its analogues and other anti-inflammatory agents. We present supporting experimental data from various preclinical models, detail the experimental protocols, and illustrate the key signaling pathways involved in this compound's mechanism of action.

This compound's Anti-inflammatory Efficacy in Preclinical Models

This compound has demonstrated significant anti-inflammatory properties in various in vivo models of autoimmune and inflammatory diseases. Its therapeutic potential has been primarily investigated in models of rheumatoid arthritis and multiple sclerosis.

Collagen-Induced Arthritis (CIA)

In a mouse model of collagen-induced arthritis (CIA), a derivative of this compound, this compound-phosphorylcholine (TPC), has been shown to significantly reduce disease severity. Treatment with TPC led to a substantial decrease in the arthritis score compared to control groups.[1] Furthermore, TPC treatment modulated the cytokine profile, leading to a reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.[1]

Table 1: Effect of this compound-phosphorylcholine (TPC) on Arthritis Score in CIA Mice

Treatment GroupMean Arthritis Score (Day 31)
TPC (oral)1.5
PBS (oral)11.8
TPC (s.c.)1.5
PBS (s.c.)11.8
Data from a study on this compound-phosphorylcholine (TPC) in a mouse model of collagen-induced arthritis.[2]

Table 2: Effect of this compound-phosphorylcholine (TPC) on Cytokine Levels (pg/ml) in CIA Mice

CytokineTPC (oral)PBS (oral)TPC (s.c.)PBS (s.c.)
TNF-α633 ± 911677 ± 137621 ± 721586 ± 65
IL-17505 ± 261585 ± 90497 ± 281585 ± 97
IL-1β183 ± 111686 ± 194198 ± 133770 ± 115
IL-103605 ± 743384 ± 149Not ReportedNot Reported
Data from a study on this compound-phosphorylcholine (TPC) in a mouse model of collagen-induced arthritis.[1]
Experimental Autoimmune Encephalomyelitis (EAE)

This compound has also been shown to ameliorate the clinical course of Experimental Autoimmune Encephalomyelitis (EAE), a well-established animal model for multiple sclerosis.[3] Administration of this compound leads to a shift in the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype, along with an expansion of immunosuppressive regulatory T cells (Tregs).[3]

Comparison with this compound Analogues

Research has explored modifications of the this compound peptide to enhance its stability and efficacy. A retro-inverso analogue of this compound, where the peptide bonds are reversed, has been found to be significantly more potent than the parent molecule in a rat adjuvant arthritis model.[4] This increased potency is attributed to its enhanced stability against degradation.[4] The retro-inverso analogue was found to be at least tenfold more potent than natural this compound in inhibiting the secondary lesions in rats with adjuvant arthritis.[4][5] In vitro studies have also shown that the retro-inverso analogue can induce the release of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from human peripheral blood mononuclear cells, a feat not observed with natural this compound under the same conditions.[6]

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by binding to the Neuropilin-1 (Nrp1) receptor on macrophages and microglia.[7][8] This binding event triggers a signaling cascade through the canonical transforming growth factor-beta (TGF-β) pathway.[7][8] This leads to the phosphorylation of Smad3 and a reduction in Akt phosphorylation, ultimately promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[7][8]

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Nrp1 Neuropilin-1 (Nrp1) This compound->Nrp1 Binds to TGFbR1 TGF-β Receptor 1 (TβR1) Nrp1->TGFbR1 Activates Smad3 Smad3 TGFbR1->Smad3 Phosphorylates Akt Akt TGFbR1->Akt Inhibits Phosphorylation pSmad3 pSmad3 Smad3->pSmad3 M2_Polarization M2 Macrophage Polarization (Anti-inflammatory) pSmad3->M2_Polarization Promotes pAkt pAkt (inactivated) Akt->pAkt pAkt->M2_Polarization Inhibition promotes

This compound Signaling Pathway

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats
  • Induction: Female Lewis rats are immunized with an intradermal injection of bovine or porcine type II collagen emulsified in Freund's Incomplete Adjuvant on day 0 and day 7.[9]

  • Disease Assessment: The severity of arthritis is assessed by scoring each paw based on the degree of erythema and swelling. The clinical arthritis score is the sum of the scores for all four paws.[10] Paw volume can also be measured using a plethysmometer.

  • Treatment: this compound, its analogues, or control substances are administered orally or via injection, starting before or after the onset of clinical signs, depending on the study design (prophylactic or therapeutic).[9]

  • Outcome Measures: In addition to clinical scores, serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) are measured by ELISA. Histopathological analysis of the joints is also performed to assess inflammation, pannus formation, cartilage damage, and bone resorption.[9]

Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA).[8] Pertussis toxin is administered intraperitoneally on days 0 and 2 to facilitate the entry of inflammatory cells into the central nervous system.[8]

  • Disease Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, ranging from no symptoms to paralysis and death.[7]

  • Treatment: Test compounds are typically administered daily starting from the appearance of the first clinical signs.

  • Outcome Measures: The primary outcome is the clinical score. Additionally, immune cell populations in the spleen and central nervous system can be analyzed by flow cytometry, and cytokine levels can be measured.

Experimental_Workflow_CIA cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Day 0 & 7: Immunization with Type II Collagen in CFA Treatment_start Initiate Treatment: This compound / Analogue / Control Immunization->Treatment_start Clinical_Scoring Daily Clinical Scoring (Erythema, Swelling) Treatment_start->Clinical_Scoring Paw_Volume Paw Volume Measurement Clinical_Scoring->Paw_Volume Cytokine_Analysis Cytokine Profiling (ELISA) Paw_Volume->Cytokine_Analysis Histology Histopathological Analysis of Joints Cytokine_Analysis->Histology

Workflow for CIA Model

Conclusion

In vivo studies provide strong evidence for the anti-inflammatory effects of this compound and its derivatives. The mechanism of action, involving the Nrp1 receptor and the TGF-β signaling pathway, highlights its potential as a modulator of macrophage and T-cell responses. The enhanced potency of its retro-inverso analogue suggests a promising avenue for developing more stable and effective therapeutic agents. Further research, including direct comparative studies with established anti-inflammatory drugs, is warranted to fully elucidate the clinical potential of this compound-based therapies.

References

Unlocking Immunomodulation: A Comparative Guide to the Structure-Activity Relationship of Tuftsin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of various Tuftsin analogs, delving into their structure-activity relationships. This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), exhibits a wide range of immunomodulatory activities, primarily by activating phagocytic cells.[1] This has led to the synthesis and evaluation of numerous analogs with the aim of enhancing its therapeutic potential. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathway and experimental workflows involved in the study of these promising compounds.

Comparative Analysis of this compound Analog Activity

The biological activity of this compound analogs is profoundly influenced by modifications to the parent peptide's structure. Researchers have explored alterations at the N-terminus, C-terminus, within the peptide chain, and through cyclization and dimerization.[2] These modifications impact the analog's ability to bind to its receptor, primarily Neuropilin-1 (Nrp1), and subsequently modulate cellular functions like phagocytosis.[3][4]

Below is a summary of the reported biological activities for various this compound analogs. The data highlights how structural changes can lead to enhanced potency or altered activity profiles.

Analog Name/StructureModification TypeKey Biological ActivityQuantitative DataAssay TypeReference
This compound Endogenous PeptidePhagocytosis StimulationBaseline ActivityPhagocytosis Assay[5]
cyclo(Thr-Lys-Pro-Arg-Gly) (ctuf-G) Cyclic AnalogEnhanced Phagocytosis StimulationOptimum concentration 50-fold lower than this compoundPhagocytosis Assay (human polymorphonuclear leukocytes)[5]
cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D) - Isomer 1 Cyclic AnalogEnhanced Phagocytosis StimulationOptimum concentration 5-fold lower than this compoundPhagocytosis Assay (human polymorphonuclear leukocytes)[5]
cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D) - Isomer 2 Cyclic AnalogInactiveAlmost inactivePhagocytosis Assay (human polymorphonuclear leukocytes)[5]
[Lys(4)]-Tuftsin C-terminal ModificationEnhanced PhagocytosisEnhanced engulfing activity of macrophages and bactericidal activity of polymorphonuclear leukocytesIn vitro phagocytosis with S. aureus[6]
[Leu1]-Tuftsin N-terminal ModificationReduced Phagocytosis StimulationLess active than this compoundPhagocytosis Assay[7]
[Hyp3]-Tuftsin and its O-glycosylated derivatives "Within-chain" ModificationThis compound-like activityPossess this compound-like activity in evoking IL-1 release and modulating immunogenic activityInterleukin-1 release from mouse peritoneal macrophages[8]
(Thr-Lys-Pro-Arg)4-Lys2-Lys-Gly-OH (TP) Dimer/MultimerIncreased StabilityMore stable than this compound in plasma and liver homogenateIn vitro metabolic stability assay[1]
Thr-Lys-Pro-Pro-Arg (TKPPR) C-terminal ElongationThis compound AntagonistHigher affinity antagonist for Neuropilin-1Competition binding experiments[4]
Dimeric and Tetrameric TKPPR Multimeric AntagonistGreatly Increased Affinity for Nrp1Greatly increased affinity for Neuropilin-1Competition binding experiments[4]

Experimental Protocols

The evaluation of this compound analogs relies on standardized in vitro assays to quantify their biological effects. Below are detailed methodologies for two key experiments: the phagocytosis assay and the receptor binding assay.

Phagocytosis Assay

This assay measures the ability of this compound and its analogs to stimulate the engulfment of particles by phagocytic cells, such as neutrophils or macrophages.

Objective: To quantify the enhancement of phagocytic activity of immune cells upon treatment with this compound analogs.

Materials:

  • Phagocytic cells (e.g., human polymorphonuclear leukocytes (PMNs) or macrophage cell line like J774A.1)

  • This compound and its analogs

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan, fluorescent microspheres, or CFSE-labeled cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Flow cytometer or fluorescence microscope

  • Trypan blue or other viability stain

Procedure:

  • Cell Preparation: Culture phagocytic cells to the desired confluency. On the day of the assay, harvest the cells and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in culture medium.

  • Plating: Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 2 hours to allow for cell adherence.

  • Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the medium from the wells and add 100 µL of the analog solutions to the respective wells. Include a vehicle control (medium only). Incubate for 1 hour at 37°C.

  • Phagocytosis Induction: Add 20 µL of the fluorescently labeled particle suspension to each well. The particle-to-cell ratio should be optimized (e.g., 50:1).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for phagocytosis.

  • Quenching and Washing: To differentiate between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue for FITC fluorescence) or wash the cells extensively with cold PBS to remove non-phagocytosed particles.

  • Analysis:

    • Flow Cytometry: Detach the cells from the wells using a non-enzymatic cell dissociation solution. Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescent cells (cells that have phagocytosed particles) and the mean fluorescence intensity (indicative of the number of particles per cell).

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of cells containing fluorescent particles and the number of particles per cell.

  • Data Interpretation: Compare the phagocytic activity of cells treated with this compound analogs to the vehicle control and to the native this compound.

Receptor Binding Assay

This assay determines the affinity of this compound analogs for their receptor, Neuropilin-1. A common format is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.

Objective: To determine the binding affinity (e.g., IC50 or Kd) of this compound analogs to the Neuropilin-1 receptor.

Materials:

  • Source of Neuropilin-1 receptor (e.g., cell lines overexpressing Nrp1, or purified recombinant Nrp1)

  • Labeled ligand (e.g., [3H]this compound or a fluorescently tagged this compound analog)

  • Unlabeled this compound and its analogs

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In each well of a 96-well filter plate, add the following components in this order:

    • Binding buffer

    • A fixed concentration of the labeled ligand.

    • Increasing concentrations of the unlabeled this compound analog (the competitor). For total binding, add buffer instead. For non-specific binding, add a high concentration of unlabeled native this compound.

    • The receptor source (cell membranes or purified protein).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Place the filter plate on a vacuum manifold and apply vacuum to aspirate the unbound ligand through the filter. The filter will retain the receptor and the bound ligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.

  • Quantification:

    • Radiolabeled Ligand: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

    • Fluorescently Labeled Ligand: Elute the bound ligand from the filter or measure the fluorescence directly on the filter using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor (this compound analog).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the labeled ligand.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The biological effects of this compound and its analogs are initiated by their binding to the Neuropilin-1 receptor, which triggers a specific intracellular signaling cascade. Understanding this pathway is crucial for the rational design of new analogs.

This compound Signaling Pathway

This compound signals through its receptor Neuropilin-1 (Nrp1) via the canonical Transforming Growth Factor-beta (TGF-β) pathway. Upon binding of this compound to Nrp1, a co-receptor, the TGF-β type I receptor (TβRI), is recruited and activated. TβRI then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. The phosphorylated SMAD2/3 complex then binds to the common mediator SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in immunomodulation and phagocytosis.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Analog Nrp1 Neuropilin-1 (Nrp1) This compound->Nrp1 Binds TBR1 TGF-β Receptor I (TβRI) Nrp1->TBR1 Recruits & Activates SMAD23 SMAD2/3 TBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Phagocytosis Enhanced Phagocytosis Gene_Expression->Phagocytosis Leads to

Caption: this compound signaling cascade through Neuropilin-1 and the canonical TGF-β pathway.

Experimental Workflow for this compound Analog Evaluation

The process of evaluating new this compound analogs typically follows a structured workflow, from synthesis to in-depth biological characterization. This workflow ensures a systematic assessment of their potential as immunomodulatory agents.

Experimental_Workflow cluster_synthesis Analog Design & Synthesis cluster_binding Receptor Interaction cluster_invitro In Vitro Functional Assays cluster_analysis Data Analysis & SAR A1 Design of this compound Analogs A2 Chemical Synthesis A1->A2 A3 Purification & Characterization A2->A3 B1 Receptor Binding Assay A3->B1 C1 Phagocytosis Assay A3->C1 C2 Cytokine Release Assay (e.g., IL-1) A3->C2 C3 Cell Viability/Cytotoxicity Assay A3->C3 B2 Determine Binding Affinity (IC50, Kd) B1->B2 D1 Structure-Activity Relationship (SAR) Analysis B2->D1 C1->D1 C2->D1 C3->D1 D2 Lead Candidate Selection D1->D2

Caption: A typical experimental workflow for the evaluation of novel this compound analogs.

References

Tuftsin's Anti-Tumor Efficacy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Tuftsin's Performance and Synergistic Potential in Cancer Immunotherapy

The tetrapeptide this compound (Thr-Lys-Pro-Arg) has emerged as a promising immunomodulatory agent with demonstrated anti-tumor properties in a variety of preclinical settings.[1][2] Derived from the Fc domain of the immunoglobulin G (IgG) heavy chain, this compound's primary role is to potentiate the activity of phagocytic immune cells, making it an attractive candidate for cancer immunotherapy.[2][3] This guide provides a comprehensive comparison of this compound's anti-tumor activity across different preclinical models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-pronged Immunomodulatory Attack

This compound does not typically exert a direct cytotoxic effect on tumor cells.[4][5] Instead, its anti-cancer activity is mediated through the stimulation of the host's immune system. The primary effector cells for this compound are macrophages, neutrophils, and natural killer (NK) cells.[1][5]

The proposed mechanism involves:

  • Enhanced Phagocytosis: this compound binds to specific receptors, including Neuropilin-1 (Nrp1), on macrophages and monocytes, promoting their ability to engulf and destroy tumor cells.[4]

  • Activation of Cytotoxicity: It stimulates macrophages, NK cells, and granulocytes to become cytotoxic effector cells, capable of directly killing cancerous cells.[1]

  • Modulation of the Tumor Microenvironment: this compound can induce the differentiation of tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to a tumor-suppressing M1 phenotype.[5] This shift is accompanied by the increased production of anti-tumor cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-12, and nitric oxide (NO).[4][5]

  • Signaling Pathway Activation: Upon binding to its receptor, this compound is known to activate the NF-κB signaling pathway, a key regulator of immune and inflammatory responses.[5] It has also been suggested to signal through the TGF-β pathway via its receptor Neuropilin-1.

Tuftsin_Signaling_Pathway This compound Signaling Pathway for Anti-Tumor Activity cluster_0 Immune Cell Activation cluster_1 Downstream Effects cluster_2 Tumor Response This compound This compound (Thr-Lys-Pro-Arg) Receptor Receptor (e.g., Neuropilin-1) This compound->Receptor Binds to Macrophage Macrophage / Neutrophil NFkB NF-κB Pathway Activation Macrophage->NFkB Activates M1_Polarization M1 Macrophage Polarization NFkB->M1_Polarization Cytokines Release of Anti-Tumor Cytokines (TNF-α, IL-12, NO) NFkB->Cytokines Phagocytosis Enhanced Phagocytosis NFkB->Phagocytosis Cytotoxicity Increased Cytotoxicity NFkB->Cytotoxicity M1_Polarization->Cytokines Tumor_Cell Tumor Cell Cytokines->Tumor_Cell Induces Phagocytosis->Tumor_Cell Engulfs Cytotoxicity->Tumor_Cell Kills Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis

Caption: this compound's mechanism of anti-tumor activity.

Quantitative Preclinical Data Summary

The following tables summarize the quantitative outcomes of this compound's anti-tumor activity in various preclinical models.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

Cancer TypeAnimal ModelTreatmentKey FindingsReference
Malignant MelanomaMurine ModelThis compound (IV administration)Significantly reduced the number of tumor colonies in the lungs.[6]
L1210 LeukemiaMurine ModelThis compoundDemonstrated immunotherapeutic agent activity against the tumor.[1]
Colorectal CancerNude Mice (SW-480 cells)Antigenic Polypeptide + this compoundMost effective tumor inhibition compared to control and other groups.[7][8]
FibrosarcomaMurine ModelEtoposide + this compoundCombination was more effective than etoposide alone.[4]
Circulating Gastric Tumor Cells (CTCs)Mouse Transplant Model (CTC-141)LDP-TF (this compound fusion protein)Inhibited CTC tumor growth by 76.3%.[4]

Table 2: Immunomodulatory Effects of this compound and its Conjugates

Cancer ModelTreatment GroupCytokine ChangeImmune Cell EffectReference
Colorectal CancerAntigen Peptides + this compound▲ IL-12, ▼ IL-10Promoted DC maturation and activation of cytotoxic T lymphocytes.[7][8]
Circulating Gastric Tumor CellsLDP-TF (this compound fusion protein)▲ IL-12, ▼ IL-10Promoted macrophage function and phagocytosis.[4]
General (In Vitro)This compound-like polypeptide ([TKPR]4-K2-G-OH)▲ TNF-α, ▲ NOPromoted macrophage proliferation and differentiation to M1 phenotype.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate this compound's anti-tumor activity.

In Vivo Murine Tumor Model

This protocol describes the establishment of a subcutaneous tumor model, a common method for assessing the efficacy of anti-cancer agents in a living organism.

In_Vivo_Tumor_Model_Workflow Workflow for In Vivo Subcutaneous Tumor Model A 1. Cell Culture - Culture tumor cells (e.g., B16 Melanoma) to 80-90% confluency. B 2. Cell Preparation - Harvest and wash cells. - Resuspend in PBS or Matrigel (e.g., 1x10^6 cells in 100µL). A->B C 3. Implantation - Subcutaneously inject cell suspension into the flank of immunocompetent mice. B->C D 4. Tumor Growth - Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). C->D E 5. Treatment Initiation - Randomize mice into groups (Vehicle vs. This compound). - Administer treatment (e.g., IP, IV). D->E F 6. Monitoring - Measure tumor volume with calipers (2-3 times/week). - Monitor body weight and animal health. E->F G 7. Endpoint Analysis - Euthanize mice at endpoint. - Excise tumors for weighing and further analysis (e.g., histology, flow cytometry). F->G

Caption: General workflow for an in vivo tumor model study.

Detailed Steps:

  • Cell Culture: Tumor cells (e.g., B16 melanoma, L1210 leukemia) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Acclimatization: Immunocompetent or immunodeficient mice (depending on the study design) are acclimatized to the facility for at least one week.

  • Cell Implantation: Cells are harvested, washed, and resuspended in a sterile solution like PBS, sometimes mixed with Matrigel to support initial growth. A specific number of cells (e.g., 1 x 10^6) is injected subcutaneously into the flank of each mouse.[9]

  • Tumor Monitoring and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. This compound or a vehicle control is administered according to the study's dosing schedule (e.g., daily intraperitoneal injections). Tumor volume is measured regularly using calipers.

  • Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a maximum allowable size. Tumors are excised, weighed, and processed for further analyses like histology or flow cytometry to assess immune cell infiltration.

In Vitro Cytotoxicity Assay

This protocol measures the ability of immune cells, activated by this compound, to kill tumor cells in a controlled lab setting.

Cytotoxicity_Assay_Workflow Workflow for Flow Cytometry-Based Cytotoxicity Assay A 1. Isolate Effector Cells - Isolate immune cells (e.g., macrophages, NK cells) from spleen or peritoneal lavage. B 2. Activate Effector Cells - Incubate immune cells with this compound (experimental) or media (control) for a specified period (e.g., 24h). A->B D 4. Co-culture - Mix activated effector cells and labeled target cells at various Effector:Target (E:T) ratios. B->D C 3. Label Target Cells - Culture and label tumor cells with a fluorescent dye (e.g., CFSE). C->D E 5. Incubation - Incubate the co-culture for a set time (e.g., 4 hours) to allow for cell killing. D->E F 6. Viability Staining - Add a viability dye (e.g., Propidium Iodide, 7-AAD) that only enters dead cells. E->F G 7. Flow Cytometry Analysis - Acquire samples on a flow cytometer. - Gate on target cells (CFSE+). - Quantify the percentage of dead target cells (CFSE+/Viability Dye+). F->G

References

Enhancing Immunogenicity: A Comparative Guide to Tuftsin-Antigen Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and effective vaccines and immunotherapies is a continuous endeavor. A key strategy in this pursuit is the enhancement of an antigen's immunogenicity – its ability to provoke a robust immune response. Tuftsin, a naturally occurring tetrapeptide, has emerged as a powerful tool in this context. When conjugated to antigens, this compound can significantly amplify the immune response, transforming weakly immunogenic molecules into potent immunogens. This guide provides a comprehensive comparison of the immunogenicity of this compound-antigen conjugates, supported by experimental data and detailed protocols.

Introduction to this compound: A Natural Immunomodulator

This compound is a tetrapeptide (Thr-Lys-Pro-Arg) that is naturally derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1] It plays a crucial role in the immune system by stimulating the function of phagocytic cells, such as macrophages and neutrophils.[2][3] this compound's ability to enhance antigen presentation and activate various immune cells makes it an attractive candidate for use as an adjuvant or a carrier in vaccine development.[4][5] Notably, this compound itself is not immunogenic, which is a significant advantage in its application as a conjugate partner.[6]

Comparative Immunogenicity of this compound-Antigen Conjugates

The conjugation of this compound to an antigen can dramatically increase the antigen-specific immune response. This has been demonstrated with a variety of antigens, ranging from small peptides to large proteins. The following table summarizes quantitative data from several studies, showcasing the enhanced immunogenicity of this compound-antigen conjugates compared to the antigen alone or the antigen mixed with this compound.

AntigenConjugate/FormulationAnimal ModelKey Immunological ReadoutResultReference
Bovine Serum Albumin (BSA) This compound-BSA ConjugateMiceAntibody ProductionSignificantly augmented antibody production compared to BSA alone or BSA mixed with this compound.[2][2]
Bovine Serum Albumin (BSA) This compound-BSA ConjugateMiceLymphoproliferative ResponseEvoked a high lymphoproliferative immune response , whereas BSA alone was not immunogenic.[2][2]
Keyhole Limpet Hemocyanin (KLH) This compound-KLH ConjugateMiceAntigen PresentationExerted a stronger immunogenic effect in vitro compared to KLH alone.[2][2]
HIV Peptides (from gp41 and gp120) Polythis compound-Peptide ConjugatesMiceTotal IgG, IgG Subclasses, T-cell Proliferation, Cytokine ReleaseSignificantly stronger immune response (humoral and cellular) compared to peptide dimers. Induced IgG2a and IgG2b isotype switching.[7][7]
Plasmodium falciparum Peptide ((NANP)3) Polythis compound-Peptide ConjugateMiceAnti-peptide IgG TitersInduced anti-peptide antibody production , while the peptide alone did not elicit an IgG response. The response was comparable to a peptide-KLH conjugate.[1][1]
Candida albicans Whole Cell Antigens (WCAg) This compound-Liposome-WCAgMiceTotal Antibody TitersSignificantly elevated total antibody titers (166,667 ± 14,434).[3][3]
Candida albicans Whole Cell Antigens (WCAg) This compound-Liposome-WCAgMiceT-cell ProliferationEnhanced T-cell proliferation (Stimulation Index: 3.9 ± 0.84).[3][3]
Candida albicans Whole Cell Antigens (WCAg) This compound-Liposome-WCAgMiceCytokine Secretion (IFN-γ and IL-4)Markedly higher secretion of IFN-γ (634 ± 128 pg/mL) and IL-4 (582 ± 82 pg/mL), indicating a balanced Th1/Th2 response.[3][3]

Mechanism of Action: How this compound Enhances Immunogenicity

The adjuvant effect of this compound is attributed to its ability to directly target and activate antigen-presenting cells (APCs), particularly macrophages. The proposed signaling pathway involves the binding of the this compound-antigen conjugate to specific receptors on the macrophage surface, leading to a cascade of intracellular events that culminate in an enhanced immune response.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage This compound-Antigen This compound-Antigen Conjugate Receptor This compound Receptor This compound-Antigen->Receptor Phagocytosis Enhanced Phagocytosis Receptor->Phagocytosis Cytokine Cytokine Secretion (e.g., IL-1) Receptor->Cytokine AntigenProcessing Antigen Processing and Presentation Phagocytosis->AntigenProcessing MHCII MHC Class II AntigenProcessing->MHCII Presents Antigen T_Cell T-Helper Cell Activation MHCII->T_Cell Activates Cytokine->T_Cell Co-stimulates

Caption: this compound-antigen conjugate signaling pathway in a macrophage.

This enhanced activation of APCs leads to more efficient processing and presentation of the conjugated antigen to T-helper cells, which in turn stimulates a more robust and sustained adaptive immune response, including increased antibody production and T-cell proliferation.[2][4]

Experimental Protocols

To aid researchers in the assessment of this compound-antigen conjugate immunogenicity, detailed protocols for key experiments are provided below.

Experimental Workflow for Immunogenicity Assessment

The following diagram illustrates a typical workflow for assessing the immunogenicity of a this compound-antigen conjugate.

Experimental_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis A Synthesize this compound-Antigen Conjugate C Immunize Animal Model (e.g., Mice) A->C B Prepare Control Groups (Antigen alone, Adjuvant control) B->C D Collect Sera for Antibody Titer Analysis (ELISA) C->D E Isolate Splenocytes for Cellular Immunity Assays C->E F Lymphocyte Proliferation Assay E->F G Cytokine Profiling (ELISpot, Flow Cytometry) E->G

Caption: General workflow for assessing immunogenicity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify the antigen-specific antibody titers in the sera of immunized animals.

Materials:

  • 96-well microtiter plates

  • Antigen (the same used for conjugation)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Sera from immunized and control animals

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Dilute the antigen to 1-5 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Prepare serial dilutions of the collected sera in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 2 hours at room temperature.

  • Wasting: Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading significantly above the background.

Lymphocyte Proliferation Assay

Objective: To measure the proliferation of lymphocytes in response to in vitro re-stimulation with the antigen.

Materials:

  • 96-well cell culture plates

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Antigen

  • Mitogen (e.g., Concanavalin A or PHA) as a positive control

  • Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)

  • Scintillation counter or flow cytometer

Protocol:

  • Cell Preparation: Isolate splenocytes from immunized and control animals and prepare a single-cell suspension in complete RPMI-1640 medium.

  • Cell Plating: Seed the splenocytes into a 96-well plate at a density of 2-5 x 10⁵ cells/well.

  • Stimulation: Add the antigen at various concentrations (e.g., 1-10 µg/mL) to the appropriate wells. Include wells with medium alone (negative control) and a mitogen (positive control).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Labeling (for [³H]-thymidine): Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement:

    • For [³H]-thymidine: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • For CFSE: Stain the cells with CFSE prior to plating. After incubation, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) or percentage of divided cells in the antigen-stimulated wells divided by the mean CPM or percentage of divided cells in the medium-only wells.

ELISpot Assay for Cytokine Profiling

Objective: To enumerate the frequency of antigen-specific cytokine-producing cells (e.g., IFN-γ, IL-4).

Materials:

  • 96-well ELISpot plates pre-coated with a capture antibody for the cytokine of interest

  • Complete RPMI-1640 medium

  • Antigen

  • Biotinylated detection antibody for the cytokine of interest

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)

  • Substrate solution (e.g., BCIP/NBT or AEC)

  • ELISpot plate reader

Protocol:

  • Cell Plating: Add splenocytes (2-5 x 10⁵ cells/well) and the antigen to the pre-coated ELISpot plate. Include appropriate controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Washing: Wash the plate to remove the cells.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Washing: Wash the plate.

  • Enzyme Conjugate Incubation: Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Spot Development: Add the substrate solution and incubate until spots develop.

  • Stopping: Stop the reaction by washing with distilled water.

  • Analysis: Dry the plate and count the spots using an ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

Conclusion

The conjugation of this compound to antigens represents a highly effective strategy for enhancing immunogenicity. The data consistently demonstrate that this compound-antigen conjugates can elicit robust humoral and cellular immune responses, even for antigens that are poorly immunogenic on their own. The detailed experimental protocols provided in this guide offer a framework for researchers to assess and compare the immunogenicity of their own this compound-antigen conjugates, thereby facilitating the development of next-generation vaccines and immunotherapies.

References

A Comparative Guide to Tuftsin's Role in M1 Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tuftsin's performance in inducing M1 macrophage polarization against other common alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows to aid in research and development.

Introduction to Macrophage Polarization and this compound

Macrophages, highly plastic cells of the innate immune system, can adopt distinct functional phenotypes in response to micro-environmental stimuli. This process, known as polarization, results in a spectrum of activation states, with the classically activated (M1) and alternatively activated (M2) phenotypes representing the two extremes.[1][2] M1 macrophages are characterized by a pro-inflammatory response, crucial for host defense against pathogens and for anti-tumor immunity, while M2 macrophages are involved in anti-inflammatory responses and tissue repair.[3]

This compound is a natural tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc portion of the heavy chain of immunoglobulin G (IgG).[4][5] It is recognized as a potent, natural activator of macrophages, capable of augmenting a wide range of immune functions, including phagocytosis and bactericidal activities.[4] Emerging evidence highlights its role in directing macrophage polarization towards the pro-inflammatory M1 phenotype, making it a molecule of significant interest for immunotherapy and drug delivery applications.

Mechanism of Action: this compound Signaling in Macrophages

This compound initiates its effects by binding to specific receptors on the surface of macrophages. Identified receptors include Neuropilin-1 (Nrp-1) and Fc receptors.[4][6] This binding event is the first step in a signaling cascade that leads to macrophage activation. A key functional outcome of this compound stimulation is the dose-dependent activation of murine macrophages to express inducible nitric oxide synthase (iNOS or NOS2), leading to the production of nitric oxide (NO), a hallmark of the M1 phenotype.[7][8] Notably, this compound can act synergistically with interferon-gamma (IFN-γ) and may require lipopolysaccharide (LPS) for optimal NO induction, suggesting a complex interplay with other signaling pathways.[7]

Tuftsin_Signaling_Pathway cluster_outcomes Functional Outcomes This compound This compound (TKPR) Receptor Macrophage Receptors (Neuropilin-1, FcR) This compound->Receptor Binds to Activation Intracellular Signaling Cascade Receptor->Activation Triggers M1_Phenotype M1 Polarization Activation->M1_Phenotype Leads to Phagocytosis Enhanced Phagocytosis M1_Phenotype->Phagocytosis NO_Production iNOS Upregulation & NO Production M1_Phenotype->NO_Production Antimicrobial Antimicrobial Activity M1_Phenotype->Antimicrobial

Caption: Simplified signaling pathway of this compound-mediated macrophage activation.

Performance Comparison: this compound vs. Classical M1 Polarizing Agents

The gold standard for in vitro M1 polarization involves stimulating macrophages with LPS (a component of Gram-negative bacteria) and IFN-γ (a pro-inflammatory cytokine).[2][9] These agents trigger potent pro-inflammatory signaling through pathways like Toll-like receptor 4 (TLR4), NF-κB, and STAT1.[1] this compound offers an alternative, more targeted mechanism for M1 activation.

Table 1: Comparison of M1 Polarizing Agents

FeatureThis compoundLPS + IFN-γ (Classical Activation)
Agent Type Endogenous TetrapeptideBacterial Endotoxin + Cytokine
Primary Receptors Neuropilin-1, Fc Receptors[4][6]TLR4, IFNGR1/2[1]
Key Signaling Pathways Downstream of Nrp-1/FcRMyD88/TRIF, NF-κB, JAK-STAT1[1]
Hallmark Functional Effect Potent stimulation of phagocytosis[6][10]Strong induction of inflammatory cytokines[11]
Known M1 Markers Induced iNOS (Nitric Oxide)[7]iNOS, TNF-α, IL-1β, IL-6, CD80, CD86[1][12][13]

Table 2: Expression Profile of M1-Associated Markers

Marker TypeMarkerThis compound-Induced ActivationClassical (LPS+IFN-γ) Activation
Effector Molecule iNOS (NOS2) Demonstrated upregulation and NO production[7]Strong upregulation[12]
Surface Marker CD80 / CD86 Not explicitly detailed in search resultsStrong upregulation, considered key M1 markers[11][13][14]
Secreted Cytokine TNF-α Not explicitly detailed in search resultsHigh levels of secretion[11][12]
Functional Activity Phagocytosis Significantly augmented[10]Moderately increased
Functional Activity Antimicrobial Effective against Leishmania parasites[7]Broad microbicidal properties[11]

Experimental Protocols

Below is a comprehensive protocol for inducing and validating M1 macrophage polarization, adaptable for comparing this compound with classical stimuli.

Workflow for M1 Macrophage Polarization and Analysis

Experimental_Workflow cluster_conditions Experimental Conditions cluster_assays Validation Assays Start Isolate Monocytes (Human CD14+ or Murine Bone Marrow) Differentiate Differentiate to M0 Macrophages (7 days with M-CSF) Start->Differentiate Polarize Polarize M0 Macrophages (24-72h) Differentiate->Polarize Control Control (M0) (Medium only) Polarize->Control This compound Test (this compound) Polarize->this compound LPS_IFN Positive Control (LPS + IFN-γ) Polarize->LPS_IFN Analysis Harvest Cells & Supernatant for Analysis Control->Analysis This compound->Analysis LPS_IFN->Analysis qPCR qPCR (Nos2, Tnf, Il6) Analysis->qPCR Flow Flow Cytometry (CD80, CD86) Analysis->Flow ELISA ELISA / MSD (TNF-α, IL-6) Analysis->ELISA Functional Functional Assays (Phagocytosis, NO production) Analysis->Functional

Caption: Standard experimental workflow for comparing M1 macrophage polarization agents.

Detailed Methodology
  • Macrophage Isolation and Differentiation (M0 Generation)

    • Murine: Isolate bone marrow from the femur and tibia of mice (6-12 weeks old).[15] Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20-50 ng/mL M-CSF.

    • Human: Isolate CD14+ monocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). Culture in RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.[11]

    • Culture the cells for 6-7 days, replacing the medium every 2-3 days, to allow differentiation into non-polarized M0 macrophages.[9][15]

  • M1 Polarization

    • Plate the M0 macrophages at the desired density (e.g., 1x10^6 cells/mL).[15]

    • Remove the differentiation medium and replace it with fresh medium containing the polarizing stimuli:

      • Test Group: this compound (concentration to be determined empirically, typically in the nM to µM range).[16]

      • Positive Control Group: LPS (10-100 ng/mL) and IFN-γ (20 ng/mL).[9]

      • Negative Control (M0) Group: Fresh medium without stimuli.

    • Incubate for the desired period: 24 hours for RNA analysis (qPCR) or 48-72 hours for protein analysis (ELISA, Flow Cytometry).[11][15]

  • Validation of M1 Phenotype

    • Quantitative PCR (qPCR): Harvest cells, extract RNA, and perform reverse transcription. Analyze the relative gene expression of M1 markers such as Nos2, Tnf, Il1b, and Il6.

    • ELISA / Multiplex Assay: Collect cell culture supernatants to quantify the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[11]

    • Flow Cytometry: Detach cells and stain with fluorescently-labeled antibodies against M1 surface markers, such as CD80 and CD86, and general macrophage markers like F4/80 (murine) or CD11b.[9][14]

    • Nitric Oxide Measurement: Use the Griess Reagent System to measure the concentration of nitrite (a stable product of NO) in the culture supernatant as an indicator of iNOS activity.

References

Tuftsin's Edge: A Comparative Analysis of Macrophage-Activating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent and specific macrophage-activating agents is paramount. This guide provides a comprehensive comparison of Tuftsin against other well-known macrophage activators: Lipopolysaccharide (LPS), Interferon-gamma (IFN-γ), and Muramyl Dipeptide (MDP). We delve into their efficacy, signaling pathways, and the experimental protocols used to evaluate their function, presenting a clear picture of their relative strengths and mechanisms of action.

At a Glance: Comparative Efficacy

The activation of macrophages is a critical process in the immune response, characterized by increased phagocytosis, cytokine production, and the generation of microbicidal molecules like nitric oxide (NO). The following tables summarize the quantitative effects of this compound and its counterparts on these key functions. It is important to note that the direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

AgentConcentrationCell TypePhagocytosis (% of Phagocytic Cells)Phagocytic IndexCitation
This compound 1 µg/mLMurine Kupffer CellsGreatest stimulatory effect observedMarkedly increased[1]
This compound 5 µg/mLHuman PMNs-Greater impact on number of particles engulfed[2]
MDP Not SpecifiedMurine Peritoneal MacrophagesActivated-[3]
AgentConcentrationCell TypeTNF-α Release (pg/mL)Citation
LPS 100 ng/mLMurine Bone Marrow Macrophages~2490 (after 2 hours)[4]
LPS 100 ng/mLRAW 264.7 cellsOptimal for surface TNF-α expression[5]
LPS 10 ng/mLHuman MonocytesDose-dependent increase[6]
LPS 0.1 µg/mLRat Kupffer Cells~3000 (after 24 hours)[7]
This compound Not Specified---
AgentConcentrationCell TypeNitric Oxide (Nitrite) Production (µM)Citation
This compound Dose-dependentMurine MacrophagesSynergizes with IFN-γ, Requires LPS for optimal production[8][9]
IFN-γ 100-500 U/mLJ774 Murine MacrophagesMaximal production[10]
IFN-γ + TNF-α -Bone Marrow-Derived MacrophagesStrongly enhanced by IL-10[11]
IFN-γ + MDP -Murine MacrophagesInduces NO production[12]

Delving Deeper: Signaling Pathways

The distinct effects of these agents are rooted in the specific signaling pathways they trigger upon binding to their respective receptors on the macrophage surface.

This compound Signaling Pathway

This compound exerts its effects by binding to Neuropilin-1 (Nrp1), a transmembrane receptor. This interaction initiates the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway, leading to the phosphorylation of Smad proteins and subsequent regulation of gene expression related to phagocytosis and immune modulation.

Tuftsin_Signaling This compound This compound Nrp1 Nrp1 This compound->Nrp1 Binds TGFbR TGFβ Receptor Nrp1->TGFbR Activates Smad Smad Complex TGFbR->Smad Phosphorylates Nucleus Nucleus Smad->Nucleus Translocates to Gene_Expression Gene Expression (Phagocytosis, Immune Modulation) Nucleus->Gene_Expression Regulates

This compound Signaling Cascade
Lipopolysaccharide (LPS) Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

LPS Signaling Cascade
Interferon-gamma (IFN-γ) Signaling Pathway

IFN-γ is a key cytokine that activates macrophages, enhancing their antimicrobial and antitumor activities. It signals through the JAK-STAT pathway. Upon binding to its receptor, IFN-γ activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of IFN-γ-responsive genes, including inducible nitric oxide synthase (iNOS).

IFNg_Signaling IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK IFNgR->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene

IFN-γ Signaling Cascade

Experimental Protocols

To ensure the reproducibility and accurate interpretation of macrophage activation studies, detailed experimental protocols are essential. Below are standardized methodologies for key assays.

Macrophage Phagocytosis Assay

This assay quantifies the engulfment of particles by macrophages.

Experimental Workflow:

Phagocytosis_Workflow A 1. Culture Macrophages B 2. Add Fluorescent Particles (e.g., zymosan-FITC) A->B C 3. Incubate to allow phagocytosis B->C D 4. Wash to remove unbound particles C->D E 5. Quantify phagocytosis (Flow Cytometry or Microscopy) D->E

Phagocytosis Assay Workflow

Detailed Steps:

  • Cell Culture: Plate macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a multi-well plate and culture overnight.

  • Particle Preparation: Prepare a suspension of fluorescently labeled particles (e.g., FITC-conjugated zymosan or fluorescent beads) in culture medium.

  • Stimulation: Treat macrophages with the desired activating agent (this compound, LPS, etc.) for a specified pre-incubation period.

  • Phagocytosis: Add the fluorescent particle suspension to the macrophage cultures and incubate for a defined period (e.g., 30-60 minutes) to allow for particle uptake.

  • Washing: Gently wash the cells multiple times with cold PBS to remove any non-internalized particles.

  • Quenching (Optional): For microscopy, a quenching agent like trypan blue can be added to extinguish the fluorescence of any remaining extracellular particles.

  • Quantification:

    • Flow Cytometry: Harvest the cells and analyze the percentage of fluorescently positive cells (percentage of phagocytic cells) and the mean fluorescence intensity (phagocytic index).

    • Microscopy: Visualize the cells under a fluorescence microscope and count the number of ingested particles per cell.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Experimental Workflow:

Griess_Assay_Workflow A 1. Culture and Stimulate Macrophages B 2. Collect Supernatant A->B C 3. Add Griess Reagent B->C D 4. Incubate at Room Temperature C->D E 5. Measure Absorbance at 540 nm D->E F 6. Calculate Nitrite Concentration E->F

Griess Assay Workflow

Detailed Steps:

  • Cell Culture and Stimulation: Plate macrophages and stimulate with the activating agents for a desired time period (typically 24-48 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Griess Reaction:

    • Add an equal volume of Griess Reagent A (sulfanilamide solution) to the supernatant in a 96-well plate.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance of the samples at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Cytokine Profiling (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted by activated macrophages.

Experimental Workflow:

ELISA_Workflow A 1. Coat Plate with Capture Antibody B 2. Block Non-specific Binding Sites A->B C 3. Add Macrophage Supernatant B->C D 4. Add Detection Antibody C->D E 5. Add Enzyme-Conjugated Secondary Antibody D->E F 6. Add Substrate and Measure Color Change E->F

ELISA Workflow

Detailed Steps:

  • Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Sample Incubation: Add the macrophage culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) which binds to the biotinylated detection antibody.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples based on a standard curve generated with known concentrations of the recombinant cytokine.

Concluding Remarks

This guide highlights the distinct characteristics of this compound in comparison to other prominent macrophage-activating agents. While LPS and IFN-γ are potent inducers of pro-inflammatory responses, this compound appears to stimulate phagocytosis effectively, potentially with a more nuanced immunomodulatory profile. The choice of a macrophage-activating agent will ultimately depend on the specific research or therapeutic goal. The provided data and protocols offer a solid foundation for making informed decisions and designing rigorous experiments in the field of immunology and drug development.

References

Unveiling the Promiscuity of a Natural Immunomodulator: A Comparative Guide to Tuftsin's Cross-Reactivity with Peptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potential off-target effects of bioactive peptides is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), with other peptide receptors, supported by experimental data and detailed methodologies.

This compound, primarily known for its role in stimulating phagocytosis, exerts its effects by binding to specific cell surface receptors. While Neuropilin-1 (Nrp1) is established as its primary receptor, evidence suggests that this compound can also interact with other peptide receptors, leading to a broader range of biological activities and potential therapeutic applications. This guide delves into the binding affinities, signaling pathways, and functional outcomes of this compound's interactions with its primary target and known cross-reactive receptors.

Quantitative Comparison of this compound Binding Affinities

The binding affinity of this compound to its primary receptor and other peptide receptors has been quantified using various experimental techniques, most notably Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (K D ), a measure of binding affinity where a lower value indicates a stronger interaction, is a key parameter in these studies.

LigandReceptorBinding Affinity (K D )Experimental MethodReference
This compound Neuropilin-1 (Nrp1) 10.65 µmol/L Surface Plasmon Resonance (SPR)[1]
This compound Angiotensin-Converting Enzyme 2 (ACE2) 460 µmol/L Surface Plasmon Resonance (SPR)[1]
Substance PNeurokinin-1 Receptor (NK1R)~nM rangeRadioligand Binding Assays[2]

Note: While older literature suggests a potential interaction between this compound and the Substance P receptor (Neurokinin-1 Receptor, NK1R), recent, direct quantitative binding data (K D , K i , or IC 50 ) from competitive binding assays remains elusive in the current scientific literature. The affinity of Substance P for its own receptor is provided for context.

Signaling Pathways: A Tale of Two Mechanisms

The downstream signaling cascades initiated by this compound binding differ significantly depending on the receptor it engages. This divergence in signaling pathways underscores the functional pleiotropy of this tetrapeptide.

This compound's Canonical Pathway via Neuropilin-1 (Nrp1)

Binding of this compound to Nrp1 initiates a signaling cascade through the Transforming Growth Factor-beta (TGFβ) pathway. Nrp1, lacking an intrinsic kinase domain, acts as a co-receptor, associating with the TGFβ receptor I (TβRI) to propagate the signal. This leads to the phosphorylation of downstream Smad proteins (Smad2/3), which then translocate to the nucleus to regulate gene expression. This pathway is predominantly associated with immunomodulatory and anti-inflammatory responses.[3]

This compound-Nrp1 Signaling Pathway

Tuftsin_Nrp1_Signaling cluster_membrane Cell Membrane This compound This compound Nrp1 Nrp1 This compound->Nrp1 TBR1 TβRI Nrp1->TBR1 associates with Smad23 Smad2/3 TBR1->Smad23 phosphorylates pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene Gene Expression (Immunomodulation)

Caption: this compound binding to Nrp1 initiates the TGFβ signaling pathway.

Cross-Reactivity with ACE2: A Potential for Novel Functions

The interaction of this compound with ACE2, the primary receptor for SARS-CoV-2, suggests a potential role for this peptide in modulating viral entry and related inflammatory responses. While the direct downstream signaling consequences of this compound binding to ACE2 are not yet fully elucidated, it has been shown to competitively inhibit the binding of the SARS-CoV-2 spike protein to ACE2.[1] This opens up avenues for investigating this compound as a potential therapeutic agent in viral infections.

The Substance P Receptor (NK1R): An Unconfirmed Interaction

The Substance P receptor (NK1R) is a G-protein coupled receptor (GPCR) that, upon binding its ligand Substance P, primarily activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). While some early studies hinted at a possible interaction between this compound and NK1R, concrete evidence from modern binding assays is lacking. If this compound were to interact with NK1R, it could potentially trigger pro-inflammatory and nociceptive pathways, a stark contrast to its known immunomodulatory functions via Nrp1.

Substance P - NK1R Signaling Pathway

SubstanceP_NK1R_Signaling cluster_membrane Cell Membrane SubstanceP Substance P NK1R NK1R SubstanceP->NK1R Gq Gq NK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca induces PKC PKC Activation DAG->PKC activates

Caption: Substance P activates the Gq-PLC pathway via the NK1R.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments used to assess this compound's receptor cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow for SPR

SPR_Workflow Immobilize 1. Immobilize Receptor (e.g., Nrp1, ACE2) on sensor chip Inject 2. Inject this compound (analyte) at various concentrations Immobilize->Inject Measure 3. Measure change in refractive index (Response Units) Inject->Measure Analyze 4. Analyze sensorgram to determine kon, koff, and KD Measure->Analyze

Caption: Workflow for determining binding kinetics using SPR.

Protocol:

  • Immobilization: The receptor of interest (e.g., recombinant human Nrp1 or ACE2) is immobilized on a sensor chip surface.

  • Injection: A series of this compound solutions at different concentrations are injected over the sensor surface.

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

  • Analysis: The association (k on ) and dissociation (k off ) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K D ) is then calculated as k off /k on .

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of an unlabeled ligand (competitor) for a receptor by measuring its ability to displace a labeled ligand.

Protocol:

  • Preparation: Prepare cell membranes or whole cells expressing the receptor of interest (e.g., NK1R).

  • Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Substance P) and varying concentrations of the unlabeled competitor (this compound).

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC 50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The K i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays: Phagocytosis and Cytokine Release

To assess the functional consequences of this compound's receptor interactions, cell-based assays such as phagocytosis and cytokine release assays are employed.

Phagocytosis Assay (e.g., using macrophages):

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages).

  • Treatment: Treat the cells with this compound or a control peptide.

  • Incubation with Particles: Add fluorescently labeled particles (e.g., zymosan or latex beads) and incubate to allow for phagocytosis.

  • Quenching/Washing: Quench the fluorescence of non-internalized particles or wash extensively to remove them.

  • Analysis: Quantify the uptake of fluorescent particles by the cells using flow cytometry or fluorescence microscopy.

Cytokine Release Assay:

  • Cell Culture: Culture immune cells (e.g., macrophages, microglia).

  • Stimulation: Treat the cells with this compound or a control peptide.

  • Incubation: Incubate the cells for a specified period to allow for cytokine production and release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

Conclusion and Future Directions

The available evidence clearly demonstrates that this compound's biological activity extends beyond its interaction with the primary receptor, Nrp1. The cross-reactivity with ACE2 presents an exciting opportunity for exploring its therapeutic potential in the context of viral diseases. However, the interaction with the Substance P receptor, NK1R, remains an area that requires further investigation with modern, quantitative binding assays to confirm or refute the historical suggestions.

Future research should focus on:

  • Directly comparing the functional consequences of this compound's engagement with Nrp1 versus ACE2 in relevant cell types. For example, does this compound-ACE2 interaction modulate inflammatory responses in lung epithelial cells?

  • Conducting competitive binding assays to definitively determine if this compound binds to the NK1R and, if so, with what affinity.

  • Elucidating the downstream signaling pathways activated by this compound upon binding to ACE2.

A deeper understanding of this compound's receptor promiscuity will be instrumental in harnessing its full therapeutic potential while mitigating potential off-target effects. This comparative guide serves as a foundation for researchers to build upon as they continue to unravel the complex pharmacology of this fascinating endogenous peptide.

References

Decoding Tuftsin: A Comparative Guide to its Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's biological activity is paramount. This guide provides a comprehensive comparison of the immunomodulatory effects of Tuftsin, a naturally occurring tetrapeptide, across various studies. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, we aim to offer a clear perspective on the consistency and variability of this compound's actions on the immune system.

This compound, with its amino acid sequence Threonine-Lysine-Proline-Arginine, has been the subject of numerous investigations for its ability to modulate immune responses. Its primary recognized function is the stimulation of phagocytic activity in cells such as neutrophils and macrophages. However, its influence extends to cytokine production and lymphocyte proliferation, areas where reported effects can vary. This guide delves into the data to illuminate the factors that may contribute to these differences.

Phagocytosis Enhancement: A Consistent Core Function

A consistent finding across multiple studies is this compound's ability to enhance phagocytosis, the process by which immune cells engulf and digest cellular debris, pathogens, and foreign substances. The degree of this enhancement, however, appears to be influenced by experimental conditions such as this compound concentration, incubation time, and the type of phagocytic cell and target particle used.

Study FocusCell TypeThis compound ConcentrationIncubation TimeKey FindingCitation
Phagocytosis of Fluorescent Microspheres Human Polymorphonuclear Leukocytes (PMNs)5 µg/mL15 minutesGreatest effect on the number of particles engulfed per cell.[1]
Phagocytosis of Staphylococcus aureus Rabbit Peritoneal Macrophages & PMNsNot specifiedNot specifiedEnhanced engulfing activity of macrophages and increased bactericidal activity of PMNs.[2]
Phagocytosis of Fluorescent Particles Human Kupffer Cells1.0 µg/mLNot specifiedSignificant enhancement of phagocytosis.
Phagocytosis of Tumor Cells Mouse Macrophages10 µMNot specifiedIncreased phagocytosis of circulating tumor cells.[3][4]
Experimental Protocol: Flow Cytometry-Based Phagocytosis Assay

A common method to quantify the phagocytic activity of immune cells involves flow cytometry. This technique allows for the precise measurement of the number of cells that have engulfed fluorescently labeled particles and the quantity of particles engulfed per cell.

G cluster_prep Cell and Particle Preparation cluster_incubation Incubation cluster_quenching Quenching and Washing cluster_analysis Flow Cytometry Analysis PMNs Isolate PMNs from whole blood Incubate Incubate PMNs with fluorescent microspheres and this compound PMNs->Incubate Beads Prepare fluorescent microspheres Beads->Incubate Wash Wash to remove unbound particles Incubate->Wash Trypsin Treat with Trypsin to detach surface-bound beads Wash->Trypsin Flow Analyze cells by flow cytometry Trypsin->Flow Data Quantify percentage of phagocytic cells and beads per cell Flow->Data

Workflow for a flow cytometry-based phagocytosis assay.

Cytokine Modulation: A More Complex Picture

This compound's influence on cytokine production presents a more nuanced scenario, with studies reporting both pro- and anti-inflammatory effects. This variability likely stems from the specific immune cell type, the experimental model (in vitro vs. in vivo), and the presence of other stimuli.

Study FocusCell Type / ModelThis compound ConcentrationCytokine ChangeKey FindingCitation
In vitro Cytokine Production Human Mononuclear CellsNot specified↑ IL-1Induces IL-1 production.
In vivo Immune Response Mice25 µ g/mouse (i.v.)↑ IL-1, ↓ IL-2 & IFN-γStimulated macrophage IL-1 production but depressed lymphocyte functions.[5]
Anti-inflammatory Effects Mouse Model of EAENot specified↑ Th2 cytokinesPromotes a shift towards an anti-inflammatory T-helper 2 response.[6]
Tumor Microenvironment In vivo (mice with gastric cancer)Not specified↓ IL-10, ↑ IL-12Altered cytokine expression towards enhanced anti-tumor immunity.[3]
In vitro Dendritic Cell Maturation Human Dendritic Cells20 µg/mL↑ IL-12, ↓ IL-10Promoted secretion of IL-12 and inhibited IL-10 secretion.

Lymphocyte and Natural Killer Cell Activity: Emerging Evidence

The impact of this compound on lymphocyte proliferation and Natural Killer (NK) cell cytotoxicity is an area of ongoing research. While some studies suggest a stimulatory role, the conditions under which this occurs require further clarification to establish reproducibility.

Study FocusCell TypeThis compound ConcentrationKey FindingCitation
Natural Killer Cell Cytotoxicity Mouse Splenic Effector Cells50-100 µg/mLPronounced enhancement of NK cell cytotoxicity against Yac-1 T-cell lymphoma.[7]
T-Lymphocyte Education Macrophage-dependent5 x 10⁻⁸ MAugments the antigen-specific, macrophage-dependent education of T-lymphocytes.[8]
Sepsis Model Septic MiceNot specifiedA this compound-derived peptide improved survival by regulating T-cell mediated immunity.[9]
Experimental Protocol: Natural Killer Cell Cytotoxicity Assay

A common method to assess the killing ability of NK cells is the chromium-51 release assay, although non-radioactive methods are increasingly used. The basic principle involves co-culturing NK cells with target tumor cells that have been labeled with a substance that is released upon cell lysis.

G cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Measurement of Cytotoxicity NK_cells Isolate NK cells (Effector Cells) Co_culture Co-culture NK cells and labeled Target Cells with/without this compound NK_cells->Co_culture Target_cells Label Target Cells (e.g., Yac-1) with ⁵¹Cr Target_cells->Co_culture Supernatant Collect supernatant Co_culture->Supernatant Measure Measure ⁵¹Cr release (indicates cell lysis) Supernatant->Measure Calculate Calculate percentage of specific lysis Measure->Calculate

Workflow for a chromium-51 release cytotoxicity assay.

Signaling Pathway: The Neuropilin-1 Connection

Recent research has shed light on the signaling mechanism of this compound. It has been shown to bind to Neuropilin-1 (Nrp1), a receptor on the surface of immune cells, and signal through the Transforming Growth Factor-beta (TGF-β) pathway. This discovery provides a molecular basis for its diverse immunomodulatory effects.

G This compound This compound Nrp1 Neuropilin-1 (Nrp1) Receptor This compound->Nrp1 Binds to TGFbR TGF-β Receptor Complex Nrp1->TGFbR Activates Smad Smad Protein Phosphorylation TGFbR->Smad Initiates signaling cascade via Nucleus Nucleus Smad->Nucleus Translocates to Gene_expression Altered Gene Expression Nucleus->Gene_expression Immune_response Modulation of Immune Response Gene_expression->Immune_response

Proposed signaling pathway for this compound.

Conclusion

The immunomodulatory effects of this compound, particularly its ability to enhance phagocytosis, are well-documented and appear to be a reproducible phenomenon across different studies. However, its impact on cytokine production and lymphocyte activity is more context-dependent, with outcomes varying based on the specific experimental setup. For researchers and drug developers, a thorough understanding of these variables is crucial for designing experiments that can reliably harness the therapeutic potential of this intriguing peptide. The signaling pathway through Neuropilin-1 and TGF-β provides a promising avenue for further investigation into the precise mechanisms governing this compound's diverse immunological functions.

References

Safety Operating Guide

Navigating the Safe Disposal of Tuftsin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like Tuftsin are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area.[1] Appropriate Personal Protective Equipment (PPE) should be worn, including suitable protective clothing, chemical-impermeable gloves, and eye protection.[1][2] It is also important to prevent the formation of dust and aerosols during handling.[1]

In the event of accidental contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]

  • After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • After eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.[1]

  • After ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical assistance.[1]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

1. Waste Collection and Storage:

  • Collect waste this compound, including any material from spills, and place it in suitable, closed containers for disposal.[1][2]

  • Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1]

2. Accidental Release and Spill Management:

  • In case of a spill, ensure adequate ventilation and remove all sources of ignition.[1]

  • Avoid dust formation and prevent the substance from entering drains.[1][2]

  • Use personal protective equipment, including chemical-impermeable gloves.[1]

  • Sweep up the spilled material, shovel it into a suitable, closed container, and arrange for disposal.[2]

3. Packaging Disposal:

  • Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Storage and Stability of this compound

Proper storage is critical to maintaining the integrity of this compound. While stable under recommended conditions, its activity can degrade over time, particularly in solution.[2][3]

FormStorage TemperatureStability
Lyophilized Powder-20°CStable
Reconstituted Solution-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Stable for up to 12 months at -20°C.[4] Solutions stored at 25°C or 5°C lose activity rapidly.[3]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the safe disposal of this compound, the following diagram illustrates the logical workflow from initial handling to final waste deposition.

Tuftsin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Protective Clothing - Eye Protection start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation waste_source Waste Source ventilation->waste_source unused_product Unused/Expired Product waste_source->unused_product spill_residue Spill Residue waste_source->spill_residue contaminated_labware Contaminated Labware waste_source->contaminated_labware collect_waste Collect in a Suitable, Closed Container unused_product->collect_waste spill_residue->collect_waste contaminated_labware->collect_waste disposal_method Dispose via: - Licensed Chemical Destruction Plant OR - Controlled Incineration collect_waste->disposal_method end End: Proper Disposal disposal_method->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Tuftsin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tuftsin. The following procedures are designed to ensure the safe handling, storage, and disposal of this tetrapeptide.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect from splashes or airborne particles.[1]
Hand Protection Chemical-resistant GlovesImpermeable gloves, such as nitrile or latex, should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling the substance.[1]
Body Protection Laboratory CoatA full-buttoned lab coat that fits snugly is required to protect skin and clothing from potential spills.[2]
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated, and ventilation is inadequate, a full-face respirator should be used.[1]
Footwear Closed-toe ShoesEssential for protecting feet from spills and falling objects in the laboratory.[2]

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for the safe handling of this compound. The following step-by-step guidance outlines the key procedures from receipt to disposal.

1. Preparation and Hazard Assessment:

  • Before handling this compound, review the Safety Data Sheet (SDS) thoroughly.[1][3][4]

  • Ensure that a designated work area, preferably a well-ventilated chemical fume hood, is prepared.[1]

  • Verify that all necessary PPE is available and in good condition.[5]

  • An emergency eyewash station and safety shower must be readily accessible.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1][4]

  • When weighing or transferring the solid form of this compound, do so in a chemical fume hood.

  • Use non-sparking tools to prevent ignition sources.[1]

  • Avoid contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined below.

3. Storage:

  • Store this compound in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • For long-term stability of this compound in solution, it is recommended to store it frozen.[6]

4. First Aid Measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][4]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1][4]

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a suitable, closed container and disposed of as hazardous waste.[4]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

G prep Preparation & Hazard Assessment - Review SDS - Prepare workspace - Check PPE handling Handling this compound - Wear appropriate PPE - Work in a fume hood - Avoid dust/aerosol formation prep->handling storage Storage - Tightly closed container - Cool, dry, well-ventilated area handling->storage Store Unused Material spill Accidental Spill or Exposure - Follow emergency procedures - Administer first aid handling->spill disposal Disposal - Dispose as hazardous waste - Follow regulations handling->disposal Dispose Waste storage->handling Retrieve for Use spill->handling Decontaminate & Resume end End of Process disposal->end

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.